molecular formula C8H7ClO2 B132438 3-(Chloromethyl)benzoic acid CAS No. 31719-77-4

3-(Chloromethyl)benzoic acid

Cat. No.: B132438
CAS No.: 31719-77-4
M. Wt: 170.59 g/mol
InChI Key: PBSUMBYSVFTMNG-UHFFFAOYSA-N
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Description

3-(Chloromethyl)benzoic acid (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Correlations between Hammett substituent constants and calculated dipole moments and molecular transform and normalized molecular moment structure indices for m-chloromethylbenzoic acid was investigated. Hammett constants were observed to be linearly related only to the normalized charge moment index.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(chloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSUMBYSVFTMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287192
Record name 3-(Chloromethyl)benzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31719-77-4
Record name 31719-77-4
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Record name 3-(Chloromethyl)benzoic acid
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Record name 3-(Chloromethyl)benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial intermediate in organic synthesis. Its utility spans the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and the development of novel derivatives. This technical guide provides an in-depth overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its synthetic workflow and the signaling pathway of a key derivative.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various solvents and reaction conditions.

PropertyValueSource(s)
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][3][4][5]
Melting Point 136-138 °C[3][4][5][6][7]
Boiling Point (Predicted) 327.2 ± 25.0 °C[6]
Density (Predicted) 1.315 ± 0.06 g/cm³[6]
Solubility Soluble in methanol (B129727) (20 mg/mL)[3][4][6][7][8]
pKa (Predicted) 4.09 ± 0.10[6]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for key experiments.

Melting Point Determination using the Capillary Method

The melting point of a crystalline solid is a sensitive indicator of its purity. The following protocol outlines the determination of the melting point range for this compound.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.[5]

  • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): The sample is heated at a rapid rate (5-10 °C per minute) to obtain an approximate melting point.[5]

  • Accurate Determination: A fresh sample is prepared and heated to approximately 20 °C below the approximate melting point. The heating rate is then reduced to about 2 °C per minute.[5]

  • Observation: The temperature at which the first crystal begins to melt and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.[5] For pure this compound, this range is expected to be narrow, for instance, 136-138 °C.[5][7]

Solubility Determination by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent, which is crucial for designing experiments and formulations.

Materials:

  • This compound

  • Selected solvent (e.g., methanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol) to ensure that a saturated solution is formed.

  • Equilibration: The vial is sealed and placed in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection: After equilibration, the solution is allowed to stand to allow undissolved solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter (e.g., 0.22 µm) to remove any solid particles.

  • Quantification: The filtered solution is appropriately diluted, and the concentration of this compound is determined using a calibrated analytical method such as HPLC.

  • Result: The determined concentration represents the solubility of this compound in the chosen solvent at the specified temperature.

Synthesis Workflow

This compound can be synthesized via a one-step reaction from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. The following diagram illustrates a typical workflow for this synthesis.

G start Start reactants Charge Autoclave: - Benzoyl Chloride - Paraformaldehyde - Lewis Acid Catalyst (e.g., FeCl3) - Solvent (e.g., Chloroform) start->reactants pressurize Pressurize with Nitrogen reactants->pressurize reaction React at Controlled Temperature (e.g., 20-25°C for 10h) pressurize->reaction cool_depressurize Cool to Room Temperature & Vent Nitrogen reaction->cool_depressurize quench Quench with Ice Water & Stir cool_depressurize->quench separate Separate Organic Layer quench->separate analyze Analyze Crude Product by HPLC separate->analyze end End analyze->end

Caption: Synthesis Workflow for this compound.

Biological Relevance: Signaling Pathway of a Key Derivative

While this compound is primarily a synthetic intermediate, its derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant anti-inflammatory activity.[1][4][6][8] This activity is believed to be mediated through the inhibition of key inflammatory pathways, as depicted in the diagram below.

G derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid cox2 COX-2 derivative->cox2 Inhibits nfkb NF-κB Pathway derivative->nfkb Inhibits prostaglandins Pro-inflammatory Prostaglandins cox2->prostaglandins cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) nfkb->cytokines inflammation Inflammation prostaglandins->inflammation cytokines->inflammation

Caption: Anti-inflammatory Signaling Pathway of a this compound Derivative.

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized experimental protocols and relevant visualizations. For researchers and professionals in drug development and chemical synthesis, this information is critical for the safe and effective use of this versatile chemical intermediate. The exploration of its derivatives highlights the potential for developing novel therapeutic agents, underscoring the importance of a solid foundational understanding of the parent compound.

References

3-(Chloromethyl)benzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Chloromethyl)benzoic Acid

Abstract

This compound is a significant chemical intermediate, primarily utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2][3] This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and analytical methodologies. Furthermore, it delves into the applications of its derivatives in drug development, with a particular focus on the anti-inflammatory and analgesic properties of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a promising alternative to acetylsalicylic acid. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and summarizing key data for practical application.

Chemical Structure and Identification

The foundational step in understanding any chemical compound is the precise identification of its structure and nomenclature.

IUPAC Name: this compound[4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Chemical Identifiers: A summary of key identifiers for this compound is presented in Table 1.

IdentifierValueReference
CAS Number 31719-77-4[5]
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [5]
InChI Key PBSUMBYSVFTMNG-UHFFFAOYSA-N[4]
SMILES C1=CC(=CC(=C1)C(=O)O)CCl[4]
Synonyms alpha-Chloro-m-toluic acid, 3-Carboxybenzyl chloride[2][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValueReference
Melting Point 136-138 °C[1][5]
Solubility Soluble in methanol (B129727) (20 mg/mL)[5][6]
Appearance White to beige crystalline powder
Storage Store in refrigerated conditions, keep container tightly sealed[3]
Incompatibilities Oxidizing agents and bases[3]

Experimental Protocols

Synthesis via Friedel-Crafts Reaction

A common and efficient method for synthesizing this compound is the one-step reaction of benzoyl chloride and paraformaldehyde using a Lewis acid catalyst.[7][8]

synthesis_workflow start Charge Autoclave: - Dichloromethane (Solvent) - Benzoyl Chloride (0.1 mol) - Paraformaldehyde (0.15 mol) - Anhydrous Zinc Chloride (0.05 mol) step2 Pressurize with N₂ to 0.3 MPa start->step2 step3 React at 60-70°C for 15 hours step2->step3 step4 Cool to Room Temperature & Vent Nitrogen step3->step4 step5 Quench with 100 mL Ice Water & Stir for 30 min step4->step5 step6 Separate Organic Layer step5->step6 end_product Crude Product: This compound (Purity ~91.6%) step6->end_product

Figure 2: Workflow for the synthesis of this compound.

Detailed Methodology:

  • Charging the Reactor: An autoclave is charged with 100 mL of dichloromethane, 0.1 mol of benzoyl chloride, 0.15 mol of paraformaldehyde, and 0.05 mol of anhydrous zinc chloride.[7][9]

  • Inert Atmosphere: The autoclave is sealed and filled with nitrogen gas to a pressure of 0.3 MPa.[7][9]

  • Reaction: The reaction mixture is heated to 60-70 °C and stirred for 15 hours.[7][9]

  • Cooling and Depressurization: After the reaction period, the autoclave is cooled to room temperature, and the nitrogen pressure is carefully vented.[7][9]

  • Workup: The reaction solution is poured into 100 mL of ice water and stirred vigorously for 30 minutes. The mixture is then transferred to a separatory funnel and allowed to stand for phase separation.[7][9]

  • Isolation: The lower organic layer is collected. Analysis by High-Performance Liquid Chromatography (HPLC) typically shows a crude product containing approximately 91.6% this compound.[7][9]

Purification

High purity is essential for subsequent applications. A combination of acid-base extraction and recrystallization can be employed for effective purification.

Methodology:

  • Acid-Base Extraction:

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate (B1210297).

    • Extract the organic solution with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). The acidic this compound will move to the aqueous phase as its carboxylate salt.

    • Wash the aqueous layer with ethyl acetate to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 3 M HCl) to a pH of approximately 2, causing the purified product to precipitate.[10]

    • Collect the solid product by vacuum filtration and wash with cold deionized water.[10]

  • Recrystallization:

    • Dissolve the product from the acid-base extraction in a minimal amount of a hot solvent system (e.g., aqueous ethanol (B145695) or toluene).[11]

    • Allow the solution to cool slowly to room temperature to form pure crystals.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry in a vacuum oven.[10]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, though derivatization is required to enhance its volatility.

analysis_workflow sample_prep Sample Preparation (Accurately weigh sample) derivatization Derivatization (e.g., Silylation with BSTFA) sample_prep->derivatization injection Inject 1 µL into GC-MS derivatization->injection separation GC Separation (e.g., DB-5ms column) injection->separation detection MS Detection & Analysis separation->detection quantification Quantification (Using calibration curve) detection->quantification

Figure 3: General workflow for GC-MS analysis.

Detailed Methodology (Silylation for GC-MS):

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound into a vial and dry it completely.[12]

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried sample. Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) ester.[12]

  • GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.[12]

    • GC Column: A non-polar column such as a DB-5ms is typically suitable.[13]

    • Oven Program: A temperature ramp, for example, from 80°C to 280°C at 10°C/min, can be used for separation.[13]

    • MS Detection: Use electron ionization (EI) and scan a suitable mass range to identify and quantify the TMS derivative of the analyte.

  • Quantification: Perform quantitative analysis using a calibration curve prepared from derivatized standards of this compound.[12]

Applications in Drug Development

This compound serves as a crucial building block in organic synthesis.[1] Its primary relevance to drug development is as a precursor for more complex molecules. A notable example is its use in synthesizing 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic (B10762653) acid derivative investigated for its pharmacological activities.[14][15]

Biological Activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

The derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (herein referred to as 3-CH₂Cl) has emerged as a potential substitute for aspirin (B1665792), demonstrating significant anti-inflammatory, analgesic, and antiplatelet properties.[14][15][16]

Biological ActivityKey FindingsReference
Anti-inflammatory Significantly reduces pro-inflammatory cytokines TNF-α and IL-1β in LPS-induced inflammation models. Outperforms aspirin in reducing key inflammatory markers.[14][17][18]
Analgesic Shows dose-dependent increases in nociceptive response time in heat-induced pain models.[14][15]
Antiplatelet Exhibits potential to inhibit platelet aggregation.[14][15]
COX-2 Inhibition In-silico docking studies show a better affinity for the COX-2 receptor than aspirin. It is hypothesized to act as a COX-2 inhibitor.[14][15]
NF-κB Pathway Believed to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[17]

Signaling Pathway Involvement

The anti-inflammatory effects of the derivative 3-CH₂Cl are hypothesized to be mediated through the inhibition of the Toll-Like Receptor 4 (TLR-4) activated Nuclear Factor Kappa B (NF-κB) signaling pathway.

signaling_pathway Hypothetical Anti-inflammatory Mechanism of 3-CH₂Cl Derivative LPS LPS (Inflammatory Stimulus) TLR4 TLR-4 Receptor LPS->TLR4 IKK IKKβ Dissociation TLR4->IKK NFkB_Ac NF-κB Activation IKK->NFkB_Ac NFkB_In NF-κB Inactivation Transcription Transcription of Pro-inflammatory Genes NFkB_Ac->Transcription Cytokines ↑ COX-2, TNF-α, IL-1β Transcription->Cytokines Inflammation Inflammation Cytokines->Inflammation Derivative 3-CH₂Cl Derivative Derivative->IKK

Figure 4: Hypothetical inhibition of the NF-κB pathway by a this compound derivative.

This proposed mechanism suggests that the compound prevents the dissociation of IKKβ, which is a critical step for the activation of NF-κB.[14] By keeping NF-κB in an inactive state, it cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes like COX-2, TNF-α, and IL-1β, thereby reducing the inflammatory response.[14][19]

Conclusion

This compound is a versatile chemical intermediate with a well-defined profile. The synthesis and purification protocols provided herein offer a basis for its laboratory and industrial-scale preparation. While the compound itself is not directly therapeutic, its derivatives, particularly 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, show immense promise as next-generation anti-inflammatory and analgesic agents. Further research into these derivatives is warranted to fully elucidate their mechanisms of action and to translate these promising preclinical findings into valuable therapeutic options.

References

3-(Chloromethyl)benzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, featuring both a reactive benzylic chloride and a carboxylic acid group, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, applications in drug discovery and development, and essential safety information. The data presented herein is intended to support researchers and professionals in leveraging this compound for their scientific endeavors.

Core Properties of this compound

The fundamental identifiers and physicochemical properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 31719-77-4[1][2]
Molecular Formula C₈H₇ClO₂[1][2]
Molecular Weight 170.59 g/mol [1][2][3]
IUPAC Name This compound
Synonyms alpha-Chloro-m-toluic acid, m-Chloromethylbenzoic acid[1][2]
Appearance Solid[2]
Melting Point 136-138 °C (lit.)[2][3]
Boiling Point 327.2±25.0 °C (Predicted)[2]
Density 1.315±0.06 g/cm³ (Predicted)[2]
Solubility Soluble in methanol (B129727) (20 mg/mL, clear)[3]
pKa 4.09±0.10 (Predicted)[2]

Spectroscopic Data

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde

This method provides a direct route to this compound.[4][5]

Reaction Scheme:

Synthesis_Method_1 benzoyl_chloride Benzoyl Chloride reaction_step + benzoyl_chloride->reaction_step paraformaldehyde Paraformaldehyde paraformaldehyde->reaction_step catalyst Lewis Acid (e.g., ZnCl2, FeCl3) catalyst->reaction_step solvent Solvent (e.g., Chloroform) solvent->reaction_step product This compound reaction_step->product

Workflow for one-step synthesis.

Procedure:

  • To a pressure autoclave, add the solvent (e.g., 60 mL of chloroform).[5]

  • Add benzoyl chloride (0.1 mol), paraformaldehyde (0.10-0.15 mol), and a Lewis acid catalyst such as anhydrous ferric chloride (0.005 mol) or anhydrous zinc chloride (0.05 mol).[4][5]

  • Pressurize the autoclave with nitrogen to 0.3-0.5 MPa.[4][5]

  • Heat the reaction mixture to a temperature between 20°C and 70°C and maintain for 10 to 15 hours.[4][5]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the nitrogen.

  • Pour the reaction solution into 100 mL of ice-cold water and stir for 30 minutes.

  • Allow the layers to separate and collect the lower organic layer containing the crude product.

  • The product can be analyzed and purified using techniques such as High-Performance Liquid Chromatography (HPLC).[4][5]

Method 2: Oxidation of Methyl 3-(chloromethyl)benzoate

This two-step approach involves the esterification of this compound followed by oxidation.

Procedure: The synthesis starts with the ester precursor, methyl 3-(chloromethyl)benzoate. This intermediate can be oxidized to the desired carboxylic acid. A strong oxidizing agent like potassium permanganate (B83412) in an alkaline solution is typically used for this conversion.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmaceuticals.[2] Its utility is highlighted in the development of novel anti-inflammatory agents.

Precursor to 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

A significant application of this compound is in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid. This compound has been investigated as a potential alternative to acetylsalicylic acid (aspirin), exhibiting promising analgesic, anti-inflammatory, and antiplatelet activities.[6][7] It is suggested to act as a selective cyclooxygenase-2 (COX-2) inhibitor.[6][7]

Hypothetical Mechanism of Action of 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid

The anti-inflammatory effects of this derivative are believed to be mediated through the inhibition of the NF-κB signaling pathway.

Signaling_Pathway LPS LPS IKK IKKβ LPS->IKK activates Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic Acid Derivative->IKK inhibits NFkB_inactive IκB-NF-κB IKK->NFkB_inactive phosphorylates IκB NFkB_active NF-κB NFkB_inactive->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_genes Pro-inflammatory Gene Transcription (COX-2, IL-1β, TNF-α) Nucleus->Proinflammatory_genes activates Inflammation Inflammation Proinflammatory_genes->Inflammation

Hypothetical anti-inflammatory mechanism.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard ClassCategory
Acute Toxicity, Oral Category 4
Skin Corrosion/Irritation Category 1B
Serious Eye Damage Category 1

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

Precautionary Measures:

  • Prevention: Do not breathe dust. Wash face, hands, and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection.

  • Response:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty chemicals. Its role as a precursor to novel anti-inflammatory agents underscores its importance in drug discovery research. A thorough understanding of its properties, synthetic methods, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting. This guide provides a foundational resource for professionals working with this versatile compound.

References

An In-depth Technical Guide on the Solubility of 3-(Chloromethyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(chloromethyl)benzoic acid in organic solvents. Due to the limited availability of extensive quantitative solubility data for this specific compound in the public domain, this guide presents the available quantitative data, discusses qualitative solubility considerations based on chemical principles, and provides detailed experimental protocols for solubility determination.

Quantitative Solubility Data

The most specific quantitative solubility data point found for this compound is in methanol. This information is crucial for researchers working with this compound in polar protic solvent systems.

Table 1: Quantitative Solubility of this compound

SolventTemperature (°C)SolubilityMethod
MethanolNot Specified20 mg/mLNot Specified

Data sourced from Sigma-Aldrich product information[1][2]

Qualitative Solubility and Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This compound is a moderately polar molecule, containing a polar carboxylic acid group and a less polar chloromethyl-substituted benzene (B151609) ring. This structure suggests that it will be more soluble in polar organic solvents and less soluble in non-polar solvents.

Based on its structure and the behavior of similar benzoic acid derivatives, the expected solubility trend is as follows:

  • High Solubility: In polar protic solvents like alcohols (e.g., ethanol, isopropanol) and polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetone) due to the potential for hydrogen bonding and dipole-dipole interactions with the carboxylic acid moiety.[3][4]

  • Moderate Solubility: In solvents of intermediate polarity such as chlorinated solvents (e.g., dichloromethane, chloroform).

  • Low Solubility: In non-polar solvents like hydrocarbons (e.g., hexane, toluene).

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The following section details the widely accepted shake-flask method for determining equilibrium solubility.

3.1. Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a gravimetric analysis setup (vacuum oven)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

    • Alternatively, for gravimetric analysis, a known volume of the supernatant is transferred to a pre-weighed container, the solvent is evaporated in a vacuum oven, and the mass of the remaining solid is determined.

3.2. Calculation of Solubility

The solubility is calculated from the concentration of the analyte in the saturated solution.

  • Using HPLC:

    • Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

  • Using Gravimetric Analysis:

    • Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant taken (mL))

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis of this compound, which is a crucial first step before its use and solubility determination in various applications.

G A Add Benzoyl Chloride and Paraformaldehyde to a Solvent in a Reactor B Add Lewis Acid Catalyst (e.g., Anhydrous Zinc Chloride) A->B C Heat and Stir the Reaction Mixture under Inert Atmosphere B->C D Cool the Reaction Mixture C->D E Quench with Ice Water and Separate the Organic Layer D->E F Analyze Crude Product by HPLC E->F G Purification (e.g., Recrystallization or Chromatography) F->G H Pure this compound G->H

Caption: Synthesis Workflow for this compound.

References

3-(Chloromethyl)benzoic acid spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 3-(Chloromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of chemical compounds is paramount. This technical guide provides a detailed overview of the spectroscopic data for this compound, a meta-substituted benzoic acid derivative. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~8.0Singlet1HAr-H
~7.9Doublet1HAr-H
~7.6Doublet1HAr-H
~7.4Triplet1HAr-H
4.6Singlet2H-CH₂Cl

Note: Predicted chemical shifts based on structure and data from similar compounds. The exact values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~171-COOH
~138Ar-C (quaternary)
~134Ar-C (quaternary)
~131Ar-CH
~130Ar-CH
~129Ar-CH
~128Ar-CH
~45-CH₂Cl

Note: Predicted chemical shifts based on structure and data from similar compounds. The exact values may vary depending on the solvent and experimental conditions. A spectrum is noted as available on SpectraBase but requires a subscription for full access.[1]

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)[2][3]
3100-3000MediumC-H stretch (Aromatic)[2]
1760-1690StrongC=O stretch (Carboxylic Acid)[2]
1600-1475Medium-WeakC=C stretch (Aromatic)
1320-1210MediumC-O stretch (Carboxylic Acid)[2]
800-600StrongC-Cl stretch
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
170/172-[M]⁺ and [M+2]⁺ (presence of Cl)
153-[M-OH]⁺
135-[M-Cl]⁺
125-[M-COOH]⁺
107-[C₇H₄O]⁺
91-[C₇H₇]⁺
77-[C₆H₅]⁺

Note: The molecular weight of this compound is 170.59 g/mol .[4][5] The fragmentation pattern is predicted based on the structure and typical fragmentation of benzoic acid derivatives.[6] The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of this compound (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹). Characteristic absorption bands are identified and correlated with specific functional groups within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically after being vaporized. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z), Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

3-(Chloromethyl)benzoic acid melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Chloromethyl)benzoic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of chemical intermediates is paramount for synthesis, purification, and formulation. This guide focuses on the melting and boiling points of this compound, a key building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Data of this compound

The melting and boiling points are critical parameters that indicate the purity and define the physical state of a substance under varying temperatures.

PropertyValueSource
Melting Point 136-138 °C[1][2][3]
Boiling Point 327.2 ± 25.0 °C (Predicted)[3]

Experimental Protocols for Property Determination

Accurate determination of melting and boiling points is essential for verifying the identity and purity of a compound. The methodologies described below are standard procedures in organic chemistry laboratories.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range[4][5][6].

Methodology:

  • Sample Preparation: A small amount of the solid this compound is finely crushed into a powder to ensure uniform heating[7].

  • Capillary Loading: A capillary tube, sealed at one end, is pressed into the powder, and the sample is compacted at the bottom of the tube to a height of 2-3 mm[5].

  • Apparatus Setup: The loaded capillary tube is placed into a calibrated melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil[6][7].

  • Heating and Observation: The sample is heated, initially at a rapid rate, and then slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point[6].

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is reported as the melting point[5]. A narrow range (e.g., less than 2°C) is indicative of a pure compound[5].

MeltingPointWorkflow start Start crush Crush Solid Sample into Fine Powder start->crush pack Pack Sample into Capillary Tube (2-3 mm) crush->pack place Place Capillary in Melting Point Apparatus pack->place heat Heat Apparatus place->heat observe Observe for First Liquid and Complete Liquefaction heat->observe record Record Temperature Range (T1 to T2) observe->record end End record->end

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The normal boiling point is measured at an atmospheric pressure of 760 mm Hg[4].

Methodology:

  • Sample Preparation: Approximately 3 mL of the liquid sample is placed in a clean, dry test tube. Two small boiling chips are added to ensure smooth boiling[4].

  • Apparatus Setup: The test tube is clamped and lowered into a beaker containing a suitable heating liquid (e.g., water or oil) and boiling chips. The sample in the test tube should be below the level of the heating liquid[4]. A thermometer is positioned so that its bulb is just above the surface of the liquid sample to measure the temperature of the vapor[4].

  • Heating and Observation: The heating bath is heated gradually. As the sample begins to boil, the vapor temperature will rise and then stabilize[4].

  • Data Recording: The temperature that remains constant while the liquid is actively boiling is recorded as the observed boiling point[4].

BoilingPointWorkflow start Start add_liquid Add Liquid Sample (3 mL) to Test Tube start->add_liquid add_chips Add Boiling Chips add_liquid->add_chips setup_apparatus Set up Heating Bath and Thermometer add_chips->setup_apparatus heat Heat Bath Gradually setup_apparatus->heat observe Observe for Active Boiling and Stable Vapor Temperature heat->observe record Record Constant Temperature observe->record end End record->end

Workflow for Boiling Point Determination

References

An In-depth Technical Guide to the Reactivity and Stability of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(Chloromethyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block for pharmaceuticals, agrochemicals, and dyes. Its reactivity is primarily dictated by the benzylic chloride of the chloromethyl group, which readily participates in nucleophilic substitution reactions. The carboxylic acid moiety offers a secondary site for chemical modification. This guide provides a comprehensive overview of the reactivity and stability profile of this compound, including quantitative kinetic data from analogous systems, detailed experimental protocols, and a thorough discussion of its stability under various conditions.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1][2][3][4]
Appearance White crystalline solid[5]
Melting Point 136-138 °C[2][3][6]
Solubility Soluble in methanol[2][6][7]
CAS Number 31719-77-4[2][3][4]

Reactivity Profile

The reactivity of this compound is centered around the chloromethyl group. The benzylic carbon is electrophilic and susceptible to attack by a wide range of nucleophiles, displacing the chloride leaving group. The carboxylic acid group is generally less reactive under neutral conditions but can be functionalized, for example, through esterification.

Nucleophilic Substitution Reactions

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon.[8] This reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.[8][9]

  • SN1 Mechanism: Favored by polar protic solvents (e.g., water, ethanol) that can stabilize the formation of a resonance-stabilized benzylic carbocation intermediate. The rate of reaction is primarily dependent on the concentration of the this compound.

  • SN2 Mechanism: Favored by polar aprotic solvents (e.g., acetone, DMF) and strong nucleophiles. The reaction proceeds via a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral.

The presence of the carboxylic acid group, an electron-withdrawing group, in the meta position will decrease the rate of an SN1 reaction by destabilizing the carbocation intermediate. Conversely, it will slightly increase the rate of an SN2 reaction by reducing electron density at the reaction center.

G Figure 1. Nucleophilic Substitution Pathways cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Reactant_SN1 This compound Carbocation Benzylic Carbocation (rate-determining) Reactant_SN1->Carbocation - Cl- Product_SN1 Substitution Product Carbocation->Product_SN1 + Nu- Reactant_SN2 This compound TransitionState Transition State Reactant_SN2->TransitionState + Nu- Product_SN2 Substitution Product TransitionState->Product_SN2 - Cl-

Caption: SN1 and SN2 reaction pathways for this compound.

Quantitative Reactivity Data (by Analogy)
Substituted Benzyl (B1604629) ChlorideSubstituent(s)First-Order Rate Constant, ksolv (s⁻¹)
4-Methoxybenzyl chloride4-OCH₃2.2
Benzyl chloride H 1.2 x 10⁻⁴
3-Chlorobenzyl chloride3-Cl4.0 x 10⁻⁶
4-Nitrobenzyl chloride4-NO₂1.1 x 10⁻⁷
3,4-Dinitrobenzyl chloride3,4-(NO₂)₂1.1 x 10⁻⁸
Data adapted from a study on the solvolysis of ring-substituted benzyl chlorides.[8]

Based on this analogous data, the solvolysis rate of this compound is expected to be slower than that of unsubstituted benzyl chloride due to the electron-withdrawing nature of the meta-substituted carboxylic acid group.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthesis. The primary degradation pathway is expected to be the hydrolysis of the chloromethyl group to form 3-(hydroxymethyl)benzoic acid.

Storage and Handling

For optimal stability, this compound should be stored in refrigerated conditions in a tightly sealed container.[10] It is known to be incompatible with oxidizing agents and bases.[10] Its corrosive nature necessitates the use of appropriate personal protective equipment (PPE), including gloves and eye protection.[4][6]

Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation pathways. Key conditions to investigate include:

  • Hydrolysis: Exposure to acidic, basic, and neutral aqueous conditions. Hydrolysis of the chloromethyl group is the most probable degradation route. The rate of hydrolysis of benzyl chloride is independent of pH up to pH 13.[7]

  • Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide) may affect both the chloromethyl and carboxylic acid groups.

  • Photostability: Exposure to UV and visible light to assess for photodegradation.

  • Thermal Stress: Heating the solid material or a solution to evaluate thermal decomposition.

A derivative, 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid, has shown a tentative shelf life of 3 years at 25°C and 75 ± 5% humidity, suggesting that the chloromethyl group can be reasonably stable under controlled conditions.[11]

Experimental Protocols

Protocol for a Kinetic Study of Nucleophilic Substitution (Illustrative)

This protocol provides a general method for determining the rate of a nucleophilic substitution reaction of this compound, for instance, with an amine nucleophile.

G Figure 2. Workflow for a Kinetic Experiment A Prepare solutions of This compound and nucleophile in a suitable solvent. B Equilibrate solutions to the desired reaction temperature. A->B C Mix reactants to initiate the reaction and start the timer. B->C D Withdraw aliquots at specific time intervals. C->D E Quench the reaction in each aliquot (e.g., by rapid cooling or dilution). D->E F Analyze aliquots by a suitable method (e.g., HPLC-UV) to determine the concentration of reactant and/or product. E->F G Plot concentration vs. time and determine the rate constant. F->G

Caption: A generalized workflow for conducting a kinetic study of a nucleophilic substitution reaction.

Methodology:

  • Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile (e.g., a primary amine) of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by mixing the pre-heated solutions in a reaction vessel. Start a timer immediately upon mixing.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be achieved by rapid cooling in an ice bath or by diluting the aliquot with a cold solvent.

  • Analysis: Analyze the quenched aliquots using a validated analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, to determine the concentration of the remaining this compound and/or the formed product.[4][9][10][12][13][14][15]

  • Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the order of the reaction and calculate the rate constant.

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating analytical method.[16][17]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature.

    • Neutral Hydrolysis: Reflux the sample in water.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Photostability: Expose the sample (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Sample Analysis: After the specified stress period, neutralize the acid and base-stressed samples. Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically RP-HPLC with a photodiode array (PDA) detector.

  • Method Validation: The analytical method should be validated to ensure it is "stability-indicating." This involves demonstrating that the degradation products are well-separated from the parent compound and from each other. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is free from any co-eluting degradants.

Conclusion

This compound is a reactive and versatile intermediate. Its reactivity is dominated by the susceptibility of the benzylic chloride to nucleophilic attack, with the reaction mechanism being highly dependent on the chosen conditions. While inherently reactive, it can be stored and handled safely under appropriate conditions. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective application in research and development, particularly in the synthesis of novel pharmaceutical compounds. The provided protocols offer a framework for further investigation into its kinetic behavior and degradation profile.

References

In-Depth Technical Guide to the Safety Data for 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(Chloromethyl)benzoic acid, in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The information is intended for professionals in research and development who handle this compound.

Chemical Identification and Physical Properties

This compound is a substituted aromatic carboxylic acid. Below are its key identifiers and physical-chemical properties.

IdentifierValueSource
IUPAC Name This compound[1]
Synonyms α-Chloro-m-toluic acid, m-Chloromethylbenzoic acid
CAS Number 31719-77-4[1]
Molecular Formula C₈H₇ClO₂[1]
Molecular Weight 170.59 g/mol [1]
Appearance Solid[2]
Melting Point 136 - 138 °C[2]
Solubility Soluble in methanol (B129727) (20 mg/mL)

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification is summarized below, indicating significant health risks upon exposure.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation Category 1H314: Causes severe skin burns and eye damage

Sources:[1][2]

The signal word for this chemical is "Danger" . Corresponding GHS pictograms are displayed below.

GHS_Pictograms cluster_0 GHS Hazard Pictograms skull corrosive exclamation

GHS Pictograms for this compound.

Toxicological Information

Experimental Protocols for Hazard Classification

The following are detailed methodologies for key toxicological assessments as per OECD guidelines, which are the standard protocols for such evaluations.

Acute Oral Toxicity (as per OECD Guideline 423)

  • Principle: A stepwise procedure with a limited number of animals is used. The method uses the minimum number of animals required to estimate the acute oral toxicity of a chemical.

  • Methodology: A single dose of the substance is administered orally to a group of fasted rodents (typically rats). Animals are observed for mortality and clinical signs of toxicity for at least 14 days. The dose for the next animal is adjusted based on the outcome of the previous one. The result allows for classification into one of the GHS categories.

  • Observations: Include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

Acute Dermal Toxicity (as per OECD Guideline 402)

  • Principle: The substance is applied to the skin of an animal in a single dose.

  • Methodology: The test substance is applied uniformly over an area of approximately 10% of the total body surface area of a rodent (rat, rabbit, or guinea pig). The area is then covered with a porous gauze dressing. After a 24-hour exposure period, the dressing is removed. Animals are observed for 14 days for signs of toxicity and mortality.

  • Observations: Skin reactions at the site of application and systemic signs of toxicity are recorded.

Acute Inhalation Toxicity (as per OECD Guideline 403)

  • Principle: Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber for a defined period.

  • Methodology: A group of rodents is exposed for a predetermined duration (typically 4 hours) to a specific concentration of the test substance. The animals are observed for 14 days.

  • Observations: Mortality, clinical signs of toxicity, and body weight changes are monitored.

Skin Corrosion/Irritation (as per OECD Guideline 404)

  • Principle: The substance is applied to a small area of the skin of a single animal.

  • Methodology: The test substance (0.5 g or 0.5 mL) is applied to a small area of clipped skin (approximately 6 cm²) on an albino rabbit and covered with a gauze patch. The patch is removed after a specified time (e.g., 3 minutes, 1 hour, 4 hours). The skin is then examined for signs of erythema and edema.

  • Observations: The degree of skin reaction is scored at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal to determine the extent of irritation or corrosion.[3] Corrosive reactions are indicated by irreversible tissue damage such as ulcers, bleeding, and scars.[3]

Serious Eye Damage/Irritation (as per OECD Guideline 405)

  • Principle: The substance is instilled into the eye of an animal to determine its potential for causing eye damage.

  • Methodology: A single dose of the test substance (0.1 mL or 0.1 g) is applied into the conjunctival sac of one eye of an albino rabbit. The other eye remains untreated and serves as a control.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Safe Handling and Emergency Procedures

Given its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Safe_Handling_Workflow cluster_0 Preparation cluster_2 Handling cluster_3 Emergency Response a Conduct Risk Assessment b Review SDS Thoroughly a->b c Ensure Proper Ventilation (Fume Hood) b->c d Wear Chemical Resistant Gloves e Wear Safety Goggles & Face Shield f Wear Protective Clothing (Lab Coat) g Use Approved Respirator h Avoid Dust Formation d->h i Weigh in a Contained Area h->i j Keep Container Tightly Closed i->j k Eye Contact: Rinse with water for 15 min l Skin Contact: Wash with plenty of water m Inhalation: Move to Fresh Air n Ingestion: Do NOT Induce Vomiting o Seek Immediate Medical Attention k->o l->o m->o n->o

Recommended workflow for safely handling this compound.
First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Seek immediate medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Storage and Disposal
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a corrosives area.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Environmental Information

Limited specific data is available for the environmental fate of this compound. However, information on related chlorobenzoic acids suggests that biodegradation is a possible degradation pathway.

  • Biodegradation: Studies on 3-chlorobenzoic acid have shown that it can be degraded by certain strains of bacteria, such as Pseudomonas putida and Aeromonas hydrophila, which can use it as a sole source of carbon and energy.[4][5] The degradation often proceeds via dechlorination and cleavage of the aromatic ring.[6][7]

  • Ecotoxicity: No specific aquatic toxicity data (e.g., LC50 for fish or EC50 for daphnia) for this compound was found. However, given its hazardous nature to humans, it should be handled in a manner that prevents its release into the environment.

Logical Relationships in Hazard Classification

The classification of a chemical's hazards follows a logical, tiered approach. The diagram below illustrates the relationship between different hazard endpoints for this compound.

Hazard_Classification_Logic cluster_acute_toxicity Acute Toxicity (Category 4) cluster_local_effects Local Effects substance This compound oral Oral (H302: Harmful if swallowed) substance->oral dermal Dermal (H312: Harmful in contact with skin) substance->dermal inhalation Inhalation (H332: Harmful if inhaled) substance->inhalation skin Skin Corrosion (Category 1B) substance->skin eye Serious Eye Damage (Category 1) skin->eye Often Correlated

Logical relationships of GHS hazard classifications.

References

The Genesis of a Versatile Intermediate: A Technical Guide to 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid, a seemingly unassuming molecule, holds a significant position in the landscape of organic synthesis. Its dual functionality, a carboxylic acid group and a reactive chloromethyl substituent on a benzene (B151609) ring, makes it a valuable building block for a diverse array of more complex molecules. This technical guide delves into the discovery and history of this important intermediate, providing a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its role in medicinal chemistry.

Historical Perspective and Discovery

While pinpointing a singular moment of "discovery" for this compound is challenging based on currently available literature, a seminal publication by W. Davies and W. H. Perkin in the 1922 Journal of the Chemical Society, Transactions provides one of the earliest detailed accounts of its synthesis.[1] Their work focused on the chlorination and bromination of toluic acids, and within this study, they described the preparation of ω-chloro-m-toluic acid, another name for this compound. This research laid the groundwork for the future utilization of this compound as a versatile chemical intermediate. The Beilstein Registry Number for this compound is 637114, which serves as a key identifier for tracing its documentation in the chemical literature.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₈H₇ClO₂[3]
Molecular Weight 170.59 g/mol [3]
Melting Point 136-138 °C (lit.)[2]
Solubility Soluble in methanol (B129727) (20 mg/mL, clear)[2]
CAS Number 31719-77-4[3]
Beilstein Registry Number 637114[2]

Synthesis of this compound

The synthesis of this compound has evolved from early chlorination methods to more efficient, modern one-step processes.

Early Synthesis: Chlorination of m-Toluoyl Chloride

The pioneering work by Davies and Perkin in 1922 demonstrated the synthesis of this compound via the chlorination of m-toluoyl chloride.[1]

Experimental Protocol: Synthesis of ω-Chloro-m-toluoyl chloride (adapted from Davies and Perkin, 1922) [1]

  • Preparation of m-Toluoyl Chloride: m-Toluic acid is reacted with thionyl chloride to produce m-toluoyl chloride.

  • Chlorination: Chlorine gas is passed through the heated m-toluoyl chloride (160-170 °C). The reaction is monitored until the appropriate weight gain, corresponding to the introduction of one chlorine atom, is achieved.

  • Hydrolysis: The resulting ω-chloro-m-toluoyl chloride is carefully hydrolyzed to yield this compound.

This early method, while foundational, involves multiple steps and the use of hazardous reagents like thionyl chloride and chlorine gas.

Modern Synthesis: One-Step Reaction of Benzoyl Chloride and Paraformaldehyde

A more contemporary and efficient method involves the direct, one-step synthesis from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst. This method is detailed in several patents and offers a more streamlined approach.[4][5]

Experimental Protocol: One-Step Synthesis of this compound [4][5]

  • Reaction Setup: A suitable solvent (e.g., chloroform, dichloromethane) is charged into a reactor.

  • Reagent Addition: Benzoyl chloride, paraformaldehyde, and a Lewis acid catalyst (e.g., anhydrous ferric chloride, anhydrous zinc chloride) are added to the solvent.

  • Reaction Conditions: The reaction mixture is heated under pressure (e.g., 0.3-0.5 MPa of nitrogen) at a controlled temperature (e.g., 60-70 °C) for a specified duration (e.g., 15 hours).

  • Workup: After cooling, the reaction mixture is poured into ice water. The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization.

This modern approach offers advantages in terms of efficiency and scalability for industrial production.

G reagents Benzoyl Chloride + Paraformaldehyde reaction Reaction (Heating under Pressure) reagents->reaction catalyst Lewis Acid Catalyst (e.g., FeCl3, ZnCl2) catalyst->reaction solvent Solvent (e.g., Chloroform) solvent->reaction workup Workup (Quenching, Extraction, Evaporation) reaction->workup product This compound workup->product

Caption: Potential mechanism of action for drug derivatives.

Conclusion

From its early description in the chemical literature to its current role as a key building block in modern organic synthesis, this compound has proven to be a compound of significant utility. Its straightforward synthesis and the versatile reactivity of its functional groups have cemented its importance, particularly in the development of novel therapeutic agents. Continued exploration of the chemistry of this intermediate will undoubtedly lead to further innovations in drug discovery and materials science.

References

A Theoretical and Computational Scrutiny of 3-(Chloromethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Chloromethyl)benzoic acid is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its bifunctional nature, featuring both a carboxylic acid and a reactive chloromethyl group, makes it a versatile building block. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. While dedicated computational studies on this specific molecule are not extensively available in public literature, this document outlines the established methodologies applied to analogous benzoic acid derivatives.[2][3] It serves as a procedural blueprint for in-silico analysis, covering quantum chemical calculations, molecular orbital analysis, and potential biological interactions. All presented quantitative data is illustrative, based on typical values for similar compounds, and intended to guide future research.

Introduction

This compound (m-Chloromethylbenzoic acid) is a meta-substituted benzoic acid derivative. Its chemical structure lends itself to a variety of organic reactions, making it a valuable precursor in the development of agrochemicals, dyes, and particularly, pharmaceutical agents.[1] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful, non-experimental means to elucidate these characteristics, offering insights that can accelerate research and development.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound provides a baseline for theoretical validation.

PropertyValueReference
Molecular FormulaC₈H₇ClO₂[4]
Molecular Weight170.59 g/mol [4]
Melting Point136-138 °C
SolubilitySoluble in methanol[1]
IUPAC NameThis compound[4]

Computational Methodology

The in-silico analysis of a molecule like this compound follows a standardized workflow. This protocol, based on methodologies widely applied to benzoic acid derivatives, ensures accuracy and reproducibility.[3][5]

Geometry Optimization

The initial step involves constructing the 3D structure of the molecule. This geometry is then optimized to find its most stable, lowest-energy conformation. Density Functional Theory (DFT) is the most common method for this purpose, often utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional combined with a comprehensive basis set like 6-311++G(d,p).[3] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational (infrared and Raman) spectra.[3] These theoretical spectra can then be compared with experimental data for validation.

Electronic Property Calculation

Further calculations are conducted to understand the molecule's electronic landscape. Key properties include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between them (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.[2][3]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions and reaction sites.[2]

  • Mulliken Atomic Charges: These calculations provide the partial charge on each atom, offering further insight into the molecule's polarity and electrostatic interactions.

Molecular Docking (for Biological Context)

To explore potential biological activity, molecular docking studies can be performed. This involves computationally placing the optimized structure of this compound into the active site of a target protein to predict its binding affinity and mode of interaction.[3]

Theoretical Data and Analysis

The following tables present illustrative quantitative data that would be generated from a comprehensive theoretical study of this compound. These values are based on typical results for similar chloro-substituted benzoic acids.[2][3]

Table 1: Predicted Structural Parameters (Optimized Geometry)
ParameterPredicted ValueSignificance
Bond Length C=O~1.21 ÅIndicates the strength of the carbonyl bond.
Bond Length C-O(H)~1.35 ÅReflects the single bond character of the hydroxyl group.
Bond Length C-Cl~1.80 ÅRepresents the strength of the carbon-chlorine bond.
Bond Angle O=C-O~122°Influences the steric environment of the carboxylic acid group.
Dihedral Angle (Ring-COOH)~5-15°Describes the rotation of the carboxylic acid group relative to the benzene (B151609) ring.
Table 2: Predicted Electronic Properties
ParameterPredicted ValueSignificance
HOMO Energy~ -6.8 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy~ -1.5 eVRelates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap~ 5.3 eVAn indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.[3]
Dipole Moment~ 2.8 DProvides insight into the molecule's overall polarity and solubility.

Visualizations

Visual representations are essential for interpreting complex theoretical data. The following diagrams were generated using the Graphviz DOT language to illustrate the molecular structure and computational workflows.

molecular_structure cluster_ring Benzene Ring cluster_carboxyl Carboxylic Acid cluster_chloromethyl Chloromethyl Group C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 C8 C C3->C8 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 double bond O2 O C7->O2 H1 H O2->H1 Cl Cl C8->Cl H2 H C8->H2 H3 H C8->H3

Caption: Molecular structure of this compound.

computational_workflow start Define Molecular Structure (this compound) geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop docking Molecular Docking (Optional) geom_opt->docking min_confirm Confirm Energy Minimum (No Imaginary Frequencies) freq_calc->min_confirm min_confirm->geom_opt Failure vib_spectra Predict Vibrational Spectra (IR & Raman) min_confirm->vib_spectra Success mep MEP Analysis elec_prop->mep fmo HOMO-LUMO Analysis elec_prop->fmo

Caption: Generalized workflow for theoretical characterization.

Potential Biological Activity and Signaling Pathways

While this compound is primarily an intermediate, its derivatives have shown significant biological activity. For instance, the novel salicylic (B10762653) acid derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated as a potential anti-inflammatory and analgesic agent, acting as an inhibitor of cyclooxygenase (COX) enzymes.[6] The proposed mechanism involves the inhibition of pro-inflammatory pathways, potentially through the suppression of NF-κB activity, which in turn would inhibit the expression of genes for inflammatory mediators like COX-2, IL-1β, and TNF-α.[6] This highlights a potential avenue for the application of this compound derivatives in drug development.

signaling_pathway cluster_drug Drug Action cluster_pathway Inflammatory Pathway drug This compound Derivative IKK IKKβ drug->IKK Inhibits NFkB NF-κB IKK->NFkB activates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-1β) NFkB->Genes promotes transcription Inflammation Inflammation Genes->Inflammation leads to

Caption: Postulated inhibitory action on the NF-κB pathway by a derivative.

Conclusion

Theoretical and computational chemistry provides an indispensable toolkit for the modern researcher. For a molecule like this compound, these methods allow for a deep understanding of its intrinsic properties, guiding its application in synthesis and drug design. This guide has outlined the standard protocols for such an investigation, presenting the types of data that can be obtained and their significance. While specific experimental and computational data for this molecule remains to be published extensively, the methodologies described herein, drawn from studies of analogous compounds, provide a robust framework for future in-silico research, paving the way for more targeted and efficient development of its derivatives.

References

A Technical Guide to Quantum Chemical Calculations for 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3-(chloromethyl)benzoic acid. This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Understanding its structural, electronic, and spectroscopic characteristics through computational methods offers valuable insights for reaction planning, drug design, and materials science.

Proposed Computational Methodology

The recommended approach for the quantum chemical analysis of this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[1]

1.1. Software and Theoretical Level

  • Software: Gaussian 09 or 16 is a standard software package for such calculations.[1]

  • Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is recommended for its reliability in predicting the properties of organic molecules.[3]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good description of electron distribution, polarization, and diffuse functions, which are important for capturing the nuances of the carboxylic acid and chloromethyl groups.[2]

1.2. Calculation Protocol

  • Geometry Optimization: The initial step is to perform a full geometry optimization of the molecule in the gas phase. This process finds the lowest energy conformation (the most stable structure) of the molecule. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true energy minimum has been reached.[1]

  • Vibrational Frequency Analysis: Following optimization, vibrational frequencies are calculated. These theoretical frequencies can be compared with experimental FT-IR and Raman spectra to validate the computational model. A scaling factor (typically around 0.978 for B3LYP/6-311++G(d,p)) is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.

  • Electronic Properties Analysis:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and optical properties.[4] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution across the molecule.[5] It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactions and intermolecular interactions.[6][7]

Data Presentation: Expected Computational Results

The following tables summarize the types of quantitative data expected from the proposed DFT calculations.

Table 1: Predicted Geometrical Parameters (Optimized Structure) (Note: These are representative values for a substituted benzoic acid structure and would be precisely calculated for the target molecule.)

ParameterBond/AnglePredicted Value
Bond Lengths C=O~1.21 Å
C-O (hydroxyl)~1.36 Å
O-H~0.97 Å
C-C (ring avg.)~1.39 Å
C-CH₂Cl~1.51 Å
C-Cl~1.80 Å
Bond Angles C-C-O (hydroxyl)~118°
C-C=O~123°
O=C-O~120°
C-C-CH₂~121°
C-CH₂-Cl~111°

Table 2: Predicted Vibrational Frequencies (Selected Modes) (Note: Comparison with experimental FT-IR/Raman data is essential for validation.)

Vibrational ModePredicted Wavenumber (cm⁻¹, scaled)Expected IR Intensity
O-H stretch (in dimer)~2500-3000 (broad)Strong
C-H stretch (aromatic)~3050-3100Medium
C-H stretch (aliphatic)~2950-2980Medium
C=O stretch~1710-1730Very Strong
C-C stretch (aromatic ring)~1580-1610Strong
C-O stretch (hydroxyl)~1280-1310Strong
C-Cl stretch~700-750Strong

Table 3: Predicted Electronic Properties (Note: These values are crucial for understanding reactivity and electronic behavior.)

PropertySymbolPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyE_HOMO~ -6.5 to -7.5
Lowest Unoccupied Molecular Orbital EnergyE_LUMO~ -1.0 to -2.0
HOMO-LUMO Energy GapΔE~ 4.5 to 6.5
Ionization Potential (approx. -E_HOMO)IP~ 6.5 to 7.5
Electron Affinity (approx. -E_LUMO)EA~ 1.0 to 2.0
Electronegativityχ~ 4.25
Chemical Hardnessη~ 2.75
Electrophilicity Indexω~ 3.28

Experimental Protocols

Computational results should always be benchmarked against experimental data.

3.1. Synthesis of this compound

A common laboratory method involves the reaction of benzoyl chloride with paraformaldehyde using a Lewis acid catalyst in a suitable solvent.[8][9]

  • Reactants: Benzoyl chloride (0.1 mol), paraformaldehyde (0.10 - 0.15 mol).

  • Catalyst: Anhydrous Lewis acids such as Zinc Chloride (ZnCl₂), Ferric Chloride (FeCl₃), or Aluminum Trichloride (AlCl₃) (0.005 - 0.05 mol).[10]

  • Solvent: Dichloromethane, chloroform, or carbon tetrachloride.[10]

  • Procedure:

    • Charge a pressure autoclave with the solvent, benzoyl chloride, paraformaldehyde, and the Lewis acid catalyst.[8]

    • Pressurize the vessel with nitrogen gas (e.g., to 0.3-0.5 MPa).[8]

    • Heat the reaction mixture to a temperature between 20°C and 70°C for 10 to 20 hours.[9]

    • After the reaction, cool the vessel to room temperature and vent the nitrogen.[10]

    • Quench the reaction mixture by pouring it into ice water and stirring for approximately 30 minutes.[8]

    • Allow the layers to separate and collect the lower organic layer.

    • The crude product can be analyzed and purified using techniques like High-Performance Liquid Chromatography (HPLC).[10]

3.2. Spectroscopic Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify characteristic vibrational modes, such as the C=O stretch of the carboxylic acid, the O-H broad band, and the C-Cl stretch. This data is used to validate the calculated vibrational frequencies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the molecular structure. For this compound, one would expect characteristic signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the carboxylic acid proton in ¹H NMR, as well as distinct signals for each unique carbon atom in ¹³C NMR.

Mandatory Visualizations

Diagram 1: Computational Workflow

G A Input Structure This compound B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B G No Imaginary Frequencies? B->G C Frequency Calculation E Vibrational Spectra (IR/Raman) C->E D Optimized Structure (Lowest Energy Conformer) D->C F Electronic Properties (HOMO, LUMO, MEP) D->F G->B No (Re-optimize) G->D  Yes

Caption: Proposed DFT calculation workflow.

Diagram 2: Data Correlation Logic

G cluster_0 Computational (Theoretical) Domain cluster_1 Experimental Domain Geom Calculated Geometry (Bond Lengths, Angles) Validation Validation & Prediction Geom->Validation Vib Calculated Vibrations (Frequencies, Intensities) Spec Spectroscopic Data (FT-IR, NMR) Vib->Spec Comparison Vib->Validation Elec Calculated Electronic Data (HOMO-LUMO, MEP) React Chemical Reactivity Data Elec->React Prediction Elec->Validation XRD X-ray Diffraction Data XRD->Validation Spec->Validation React->Validation

Caption: Interplay between theoretical and experimental data.

References

A Comprehensive Technical Review of 3-(Chloromethyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a meta-substituted aromatic compound that serves as a crucial intermediate and versatile building block in various fields, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] Its bifunctional nature, featuring a reactive benzylic chloride and a carboxylic acid group, allows for a wide array of chemical modifications, making it a valuable precursor in the synthesis of complex molecular architectures.[1] This technical guide provides a comprehensive review of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in drug discovery and development.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇ClO₂[4]
Molecular Weight 170.59 g/mol [4]
CAS Number 31719-77-4
Appearance White to off-white powder[5]
Melting Point 136-138 °C (lit.)[2]
Solubility Soluble in methanol (B129727) (20 mg/mL, clear)
InChI Key PBSUMBYSVFTMNG-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)O)CCl[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, ranging from multi-step laboratory procedures to more efficient industrial-scale methods.

Common Synthetic Approaches:
  • Chlorination of m-Toluic Acid Derivatives: A traditional approach involves the chlorination of methyl m-toluate, followed by hydrolysis of the ester group to yield the desired carboxylic acid.[1]

  • Oxidation of Precursors: The compound can be prepared via the oxidation of its corresponding methyl ester, methyl 3-(chloromethyl)benzoate (B8533320), using strong oxidizing agents like potassium permanganate (B83412) or through hydrolysis with a strong base such as sodium hydroxide.[6]

  • One-Step Synthesis from Benzoyl Chloride: A patented, efficient method involves the direct reaction of benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[7][8] This method is advantageous as it is a single-step process with high yield and purity, minimizing the formation of di- and tri-chlorinated byproducts.[7]

The one-step synthesis represents a significant advancement for large-scale production. The general workflow for this process is outlined below.

G cluster_workflow One-Step Synthesis Workflow reactants Reactants: Benzoyl Chloride Paraformaldehyde reaction Reaction Vessel (Autoclave) 20-70°C, 5-20h reactants->reaction catalyst Lewis Acid Catalyst (e.g., FeCl₃, ZnCl₂) catalyst->reaction solvent Anhydrous Solvent (e.g., Chloroform, Dichloromethane) solvent->reaction workup Aqueous Workup (Ice Water) reaction->workup product Crude Product: This compound workup->product

One-Step Synthesis Workflow Diagram
Experimental Protocol: One-Step Synthesis

The following protocol is adapted from a patented method for the synthesis of this compound.[8]

Materials:

  • Benzoyl chloride (0.1 mol)

  • Paraformaldehyde (0.10 - 0.15 mol)

  • Anhydrous Ferric Chloride (FeCl₃) or Anhydrous Zinc Chloride (ZnCl₂) (0.005 - 0.05 mol)

  • Chloroform or Dichloromethane (60 - 100 mL)

  • Ice water

  • Autoclave/pressure reactor

Procedure:

  • Charge the autoclave with the chosen solvent (e.g., 60 mL of chloroform).

  • Add benzoyl chloride (0.1 mol), paraformaldehyde (0.10 mol), and the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.005 mol).

  • Seal the reactor and purge with nitrogen, then pressurize to 0.5 MPa.

  • Maintain the reaction temperature between 20-25°C and stir for 10 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the nitrogen.

  • Pour the reaction mixture into 100 mL of ice water and stir vigorously for 30 minutes.

  • Allow the layers to separate. Collect the lower organic layer.

  • The crude product in the organic layer can be analyzed by HPLC, which typically shows high purity of this compound (e.g., >90%).[7][8]

Table 2: Summary of Patented One-Step Synthesis Conditions and Yields

Lewis Acid CatalystReactant Ratio (Catalyst:Benzoyl Chloride:Paraformaldehyde)Temperature (°C)Time (h)Pressure (MPa)Crude Product Purity (%)
Anhydrous FeCl₃0.05:1:120-25100.590.2
Anhydrous ZnCl₂0.5:1:1.560-70150.391.6
Anhydrous SnCl₄0.3:1:1.145-55160.292.3

(Data sourced from patents CN105384620A and CN105384620B)[7][8]

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its two functional groups. The chloromethyl group is highly susceptible to nucleophilic substitution, while the carboxylic acid group can undergo esterification, amide coupling, and reduction.

Nucleophilic Substitution Reactions

The benzylic chloride is an excellent leaving group, allowing the chloromethyl moiety to be readily displaced by a wide range of nucleophiles.[1] This reaction is fundamental to its use as a building block for introducing the 3-carboxybenzyl group into target molecules.[6]

G cluster_reactions Key Nucleophilic Substitution Reactions cluster_products start This compound p1 Ester Derivative (e.g., 2-((3-(carboxy)benzoyl)oxy)benzoic acid) start->p1 -Cl⁻ p2 Ether Derivative (3-(Alkoxymethyl)benzoic acid) start->p2 -Cl⁻ p3 Amine Derivative (3-((Dialkylamino)methyl)benzoic acid) start->p3 -Cl⁻ nuc1 Salicylate (R-COO⁻) nuc1->p1 nuc2 Alkoxide (R-O⁻) nuc2->p2 nuc3 Amine (R₂NH) nuc3->p3

Nucleophilic Substitution Pathways

Applications in Drug Discovery and Development

This compound is a valuable starting material for the development of new therapeutic agents.[1] Its most notable application is in the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs).

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: An Aspirin Alternative

A significant derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (abbreviated as 3-CH₂Cl), has been synthesized and extensively studied as a potential alternative to acetylsalicylic acid (aspirin).[9][10] This novel compound has demonstrated promising analgesic, anti-inflammatory, antiplatelet, and COX-2 specificity with a potentially better toxicity profile than aspirin.[9][11][12]

Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: The compound is synthesized by reacting 3-(chloromethyl)benzoyl chloride (the acid chloride of this compound) with salicylic (B10762653) acid. The reaction is typically carried out in acetone (B3395972) with pyridine (B92270) as a catalyst and can be accelerated using microwave irradiation.[9][10]

Mechanism of Action: Like other salicylic acid derivatives, 3-CH₂Cl is believed to exert its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] Furthermore, studies suggest it may also suppress the NF-κB (Nuclear Factor Kappa B) signaling pathway.[9][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for COX-2, TNF-α, and IL-1β.[9] By inhibiting this pathway, the compound can reduce the production of these inflammatory mediators.[9][13]

G cluster_pathway Proposed Anti-Inflammatory Mechanism lps Inflammatory Stimulus (e.g., LPS) nfkb_path NF-κB Pathway Activation lps->nfkb_path gene_trans Pro-inflammatory Gene Transcription nfkb_path->gene_trans cytokines Expression of: COX-2, TNF-α, IL-1β gene_trans->cytokines inflammation Inflammation cytokines->inflammation drug 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid drug->nfkb_path Inhibits drug->cytokines Inhibits COX-2

Anti-inflammatory Signaling Pathway

Pharmacokinetic and Biological Data: Pharmacokinetic studies in rat models have provided initial data on the absorption and elimination of 3-CH₂Cl.[9] This data is crucial for assessing its potential as a drug candidate.

Table 3: Pharmacokinetic and Biological Data for 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid

ParameterValueConditionSource
Cₘₐₓ 0.57 ± 0.02 µg/mLSingle 45 mg/kg BW dose in rats[9][14]
Tₘₐₓ 28.9 ± 1.1 minSingle 45 mg/kg BW dose in rats[9]
AUCₜₒₜₐₗ 66.3 ± 1.0 µg·min/mLSingle 45 mg/kg BW dose in rats[9]
t₁/₂ 39.4 ± 3.9 minSingle 45 mg/kg BW dose in rats[9]
LD₅₀ < 2000 mg/60 kg BWRat model[9]
Activity Analgesic, Anti-inflammatoryDose-dependent in rats (12.5-200 mg/kg BW)[9]
Effect Reduces pro-inflammatory cytokines (TNF-α, IL-1β)LPS-induced septic shock in rats[9]

Conclusion

This compound is a high-value chemical intermediate with significant utility in organic synthesis. Its straightforward, high-yield synthesis and the versatile reactivity of its functional groups make it an attractive starting material for complex molecules. The development of derivatives such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid highlights its importance in medicinal chemistry, offering pathways to novel therapeutics with potentially improved efficacy and safety profiles. Continued research into this compound and its derivatives is likely to yield further innovations in drug development and other chemical industries.

References

Methodological & Application

Application Notes: Synthesis of 3-(Chloromethyl)benzoic Acid from m-Toluic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Chloromethyl)benzoic acid, also known as α-chloro-m-toluic acid, is a valuable bifunctional molecule serving as a key intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. The presence of both a carboxylic acid group and a reactive chloromethyl group allows for diverse subsequent chemical modifications. The synthesis of this compound from m-toluic acid is primarily achieved through the free-radical chlorination of the benzylic methyl group. This document provides detailed protocols for this synthesis, focusing on photochlorination and an alternative method using N-Chlorosuccinimide (NCS), which offers a more manageable laboratory-scale procedure compared to the use of chlorine gas.

Mechanism of Action & Signaling Pathway Context

While this compound is primarily a synthetic intermediate, its derivatives have shown biological activity. For instance, it can be used to synthesize compounds that may act as enzyme inhibitors or receptor ligands, where the benzoic acid moiety can mimic a substrate or ligand, and the chloromethyl group can act as an electrophile to form covalent bonds with nucleophilic residues in a biological target. A logical pathway for its utility in drug discovery is depicted below, starting from its synthesis to its potential application as a covalent inhibitor.

G m_toluic_acid m-Toluic Acid chlorination Free-Radical Chlorination m_toluic_acid->chlorination product This compound chlorination->product derivatization Derivatization/ Coupling Reaction product->derivatization active_compound Active Pharmaceutical Ingredient (API) derivatization->active_compound target_protein Target Protein (e.g., Enzyme, Receptor) active_compound->target_protein Binding covalent_bond Covalent Bond Formation (Alkylation of Nucleophilic Residue) target_protein->covalent_bond Reaction biological_effect Modulation of Biological Activity (Inhibition/Activation) covalent_bond->biological_effect

Caption: Logical workflow from synthesis to potential biological application.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

Propertym-Toluic AcidThis compound
Molecular Formula C₈H₈O₂C₈H₇ClO₂
Molecular Weight 136.15 g/mol 170.59 g/mol [1][2]
Appearance White to yellowish crystalline solidWhite crystalline solid
Melting Point 111-113 °C136-138 °C[1]
Solubility Soluble in ethanol, ether, and chloroformSoluble in methanol[1][3] and other polar organic solvents
CAS Number 99-04-731719-77-4[1][2]

Experimental Protocols

Two primary methods for the synthesis of this compound from m-toluic acid are detailed below.

Method 1: Photochlorination with Chlorine Gas

This method is suitable for larger-scale synthesis but requires specialized equipment and stringent safety measures due to the use of toxic chlorine gas. The reaction proceeds via a free-radical chain mechanism initiated by UV light.

Materials and Equipment:

  • m-Toluic acid

  • Chlorine gas

  • Inert solvent (e.g., carbon tetrachloride or dichlorobenzene)

  • Nitrogen gas

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • UV lamp or a high-wattage visible light source

  • Magnetic stirrer and heat source

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Safety Precautions:

  • This procedure must be conducted in a well-ventilated fume hood.

  • Chlorine gas is highly toxic and corrosive. Use appropriate personal protective equipment (PPE), including a gas mask with an appropriate filter cartridge, safety goggles, and acid-resistant gloves.

  • Carbon tetrachloride is a hazardous solvent; handle with care and use appropriate containment.

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet tube, suspend m-toluic acid in a suitable inert solvent (e.g., dichlorobenzene) at a concentration of approximately 20-30% (w/v).

  • Inerting: Purge the system with nitrogen gas to remove air and moisture.

  • Reaction Initiation: Heat the suspension to 85-95 °C with vigorous stirring. Position a UV lamp or a strong visible light source close to the flask to irradiate the reaction mixture.

  • Chlorination: Slowly bubble chlorine gas through the suspension. The rate of chlorine addition should be controlled to maintain the reaction temperature and minimize the formation of di- and tri-chlorinated byproducts.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by TLC or HPLC to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any residual chlorine and hydrogen chloride gas.

  • Isolation: Cool the reaction mixture in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an alcohol-water mixture, to yield pure this compound. A potential yield of over 80% can be expected under optimized conditions.[4]

Method 2: Chlorination with N-Chlorosuccinimide (NCS)

This method is a more convenient and less hazardous alternative for laboratory-scale synthesis. It utilizes N-chlorosuccinimide as the chlorinating agent and a radical initiator.

Materials and Equipment:

  • m-Toluic acid

  • N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-toluic acid (1 equivalent), N-chlorosuccinimide (1-1.1 equivalents), and a catalytic amount of a radical initiator (e.g., benzoyl peroxide, 1-2 mol%).

  • Solvent Addition: Add a suitable solvent, such as carbon tetrachloride, to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically carried out for several hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The progress can be visualized by observing the succinimide (B58015) byproduct, which is denser and will precipitate out of the solution.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can then be purified by recrystallization.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound is outlined in the diagram below.

G start Start: m-Toluic Acid & Reagents reaction_setup Reaction Setup: - Add reactants to flask - Purge with N₂ (if needed) start->reaction_setup chlorination Chlorination Reaction: - Heat to reflux/reaction temp - Initiate with light or initiator reaction_setup->chlorination monitoring Reaction Monitoring: (TLC/HPLC) chlorination->monitoring monitoring->chlorination Incomplete workup Work-up: - Cool reaction - Filter solids (if any) - Quench/Wash monitoring->workup Reaction Complete isolation Product Isolation: - Precipitation/Crystallization - Vacuum Filtration workup->isolation purification Purification: Recrystallization isolation->purification analysis Analysis: - Melting Point - NMR, etc. purification->analysis final_product Final Product: Pure this compound analysis->final_product

Caption: General experimental workflow for the synthesis of this compound.

References

One-Pot Synthesis of 3-(Chloromethyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the one-pot synthesis of 3-(chloromethyl)benzoic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. The described method involves the direct chloromethylation of benzoyl chloride using paraformaldehyde in the presence of a Lewis acid catalyst. This single-step reaction offers a safe, efficient, and high-yield alternative to traditional multi-step synthetic routes that often involve hazardous reagents and complex purification procedures.[1][2][3] The protocols and data presented herein are compiled from various established methodologies, offering a comprehensive guide for laboratory-scale synthesis.

Introduction

This compound is a key building block in the pharmaceutical industry, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Ketoprofen.[3] Traditional synthetic routes to this intermediate often start from m-xylene, involving an oxidation step followed by a photochlorination reaction.[1] These methods, however, suffer from drawbacks such as low selectivity, the use of toxic chlorine gas, and the formation of multiple chlorinated byproducts, which complicates purification and reduces the overall yield.[2]

The one-pot synthesis from benzoyl chloride and paraformaldehyde presents a significant improvement. This method is characterized by its simplicity, high safety profile, readily available and inexpensive starting materials, and high purity of the final product.[2][3] The reaction proceeds via a Lewis acid-catalyzed electrophilic aromatic substitution, where the chloromethyl group is introduced onto the benzene (B151609) ring of benzoyl chloride.

Reaction Scheme

The general chemical transformation for the one-pot synthesis of this compound is depicted below:

Experimental Data Summary

The following table summarizes the results from various experimental conditions for the one-pot synthesis of this compound, providing a comparative overview of the effects of different catalysts, solvents, and reaction parameters on the product yield.

CatalystSolvent(s)Reactant Molar Ratio (Catalyst:Benzoyl Chloride:Paraformaldehyde)Temperature (°C)Time (h)Pressure (MPa)Crude Product Purity (%)Reference
Anhydrous Ferric ChlorideChloroform (B151607)0.005 : 1 : 120-25100.590.2[1][2]
Anhydrous Aluminum TrichlorideCarbon Tetrachloride0.02 : 1 : 1.255-60200.187.7[1][2]
Anhydrous Stannic ChlorideDichloromethane, Chloroform0.03 : 1 : 1.145-55160.292.3[2]
Anhydrous Zinc ChlorideDichloromethane0.05 : 1 : 1.560-70150.391.6[2]
Anhydrous Cupric ChlorideDichloromethane0.025 : 1 : 1.540-4550.489.1[2]
Anhydrous Manganous ChlorideChloroform, Carbon Tetrachloride0.02 : 1 : 1.340-50120.595.6[2]
Anhydrous Stannous ChlorideChloroform0.01 : 1 : 1.330-40130.486.3[3]

Detailed Experimental Protocol

This protocol is based on one of the high-yield methods identified in the literature.[2]

Materials:

  • Benzoyl chloride (0.1 mol)

  • Paraformaldehyde (0.13 mol)

  • Anhydrous Manganous Chloride (0.02 mol)

  • Chloroform (50 ml)

  • Carbon Tetrachloride (20 ml)

  • Ice water (100 ml)

  • Nitrogen gas

  • Autoclave reactor

Procedure:

  • Reactor Setup: To a clean and dry autoclave, add 50 ml of chloroform and 20 ml of carbon tetrachloride.

  • Addition of Reactants: Add 0.1 mol of benzoyl chloride, 0.13 mol of paraformaldehyde, and 0.02 mol of anhydrous manganous chloride to the solvent mixture in the autoclave.

  • Inert Atmosphere: Seal the autoclave and purge with nitrogen gas to establish an inert atmosphere. Pressurize the reactor to 0.5 MPa with nitrogen.

  • Reaction: Heat the reaction mixture to a temperature between 40°C and 50°C. Maintain this temperature with stirring for 12 hours.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the nitrogen gas.

  • Quenching: Transfer the reaction mixture to a beaker containing 100 ml of ice water.

  • Extraction: Stir the mixture vigorously for 30 minutes. Allow the layers to separate in a separatory funnel.

  • Isolation: Collect the lower organic layer. The crude product can be analyzed by HPLC. Further purification can be achieved by reduced pressure distillation to remove the solvent, followed by recrystallization if necessary.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

experimental_workflow start Start setup Reactor Setup: Add solvents to autoclave start->setup reactants Add Reactants: Benzoyl chloride, paraformaldehyde, anhydrous MnCl2 setup->reactants inert Create Inert Atmosphere: Purge and pressurize with Nitrogen reactants->inert reaction Reaction: Heat to 40-50°C for 12h inert->reaction workup Work-up: Cool and vent reactor reaction->workup quench Quench: Transfer to ice water workup->quench extract Extraction: Stir and separate layers quench->extract isolate Isolate Product: Collect organic layer extract->isolate end End isolate->end

References

Application Notes and Protocols: Chloromethylation of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chloromethylation of benzoic acid, a challenging yet important reaction for the synthesis of various pharmaceutical intermediates. Due to the electron-withdrawing nature of the carboxylic acid group, the benzene (B151609) ring is deactivated, making electrophilic aromatic substitution reactions like chloromethylation difficult under standard conditions.[1][2] This document outlines the reaction mechanism, a detailed experimental protocol adapted from methodologies for deactivated aromatic compounds, and key quantitative parameters.

Reaction Mechanism

The chloromethylation of benzoic acid is a variation of the Blanc reaction, which typically employs formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride.[3][4] However, for deactivated substrates such as benzoic acid, stronger Lewis acids like aluminum chloride are necessary to facilitate the reaction.[1][5]

The reaction proceeds via electrophilic aromatic substitution. The key steps are:

  • Formation of the Electrophile: Formaldehyde (or its polymer, paraformaldehyde) reacts with the Lewis acid (aluminum chloride) and a source of chloride. This generates a highly reactive electrophilic species. While the exact structure of the electrophile is debated, it is likely a chlorocarbenium cation (ClCH₂⁺) or a related complex.[3][6]

  • Electrophilic Attack: The π-electrons of the deactivated benzoic acid ring attack the electrophilic carbon of the chloromethyl species. This step is typically the rate-determining step and is slower for deactivated rings. The carboxyl group directs the substitution primarily to the meta position.

  • Rearomatization: The resulting arenium ion intermediate loses a proton to restore the aromaticity of the ring, yielding the chloromethylated benzoic acid product.

Reaction Pathway Diagram

Chloromethylation_Mechanism cluster_electrophile Step 1: Electrophile Formation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution CH2O H₂C=O (Formaldehyde) Electrophile [CH₂Cl]⁺ (Chloromethyl Cation) CH2O->Electrophile + AlCl₃, HCl AlCl3 AlCl₃ HCl HCl Intermediate Arenium Ion Intermediate Electrophile->Intermediate BenzoicAcid Benzoic Acid BenzoicAcid->Intermediate + [CH₂Cl]⁺ Product m-Chloromethyl- benzoic Acid Intermediate->Product - H⁺

Caption: Reaction mechanism for the chloromethylation of benzoic acid.

Quantitative Data

Successful chloromethylation of deactivated benzoic acid derivatives relies on precise control of reactant stoichiometry and reaction conditions. The following table summarizes the parameters outlined in the literature for similar substrates.[1] Note that specific yield data for benzoic acid itself is not widely published, as the reaction is challenging and often results in modest yields alongside byproducts.

ParameterValue / RangeNotes
Molar Ratio
Benzoic Acid Derivative1Substrate
Paraformaldehyde0.5 - 1.0Chloromethylating agent source
Aluminum Chloride (AlCl₃)1.5 - 2.0Lewis acid catalyst
Reaction Conditions
Temperature20 - 65 °COptimal range to balance reaction rate and side products.
Reaction Time5 - 15 hoursDuration depends on temperature and substrate reactivity.
SolventDichloromethane or ChloroformInert solvent is crucial for reaction success.[1]

Table based on data from patent CN101928233B for benzoic acid derivatives.[1]

Experimental Protocol

This protocol is adapted for the chloromethylation of benzoic acid based on methods developed for deactivated aromatic rings.[1]

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood.

  • Aluminum chloride is highly reactive with water; handle with care in a dry environment.

  • Chloromethylating agents and byproducts, such as bis(chloromethyl) ether, are potent carcinogens.[4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrogen chloride is a corrosive gas.

Materials and Reagents:

  • Benzoic Acid

  • Paraformaldehyde

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Hydrochloric Acid (concentrated)

  • Ice water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Drying tube (filled with CaCl₂)

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, and an addition funnel, add benzoic acid (1.0 eq).

    • Add the chosen anhydrous solvent (e.g., dichloromethane) to dissolve the benzoic acid.

    • Add paraformaldehyde (0.5 - 1.0 eq) to the mixture.

  • Catalyst Addition:

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly and portion-wise, add anhydrous aluminum chloride (1.5 - 2.0 eq) to the stirred suspension. The addition is exothermic. Maintain the temperature below 10 °C.

  • Reaction Execution:

    • Once the addition of AlCl₃ is complete, allow the mixture to slowly warm to room temperature.

    • Heat the reaction mixture to the desired temperature (between 20-65 °C) and stir for 5-15 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Work-up and Quenching:

    • After the reaction is complete, cool the flask back down in an ice bath.

    • Very slowly and carefully, quench the reaction by adding ice-cold water through the addition funnel. This will hydrolyze the excess aluminum chloride in a highly exothermic reaction.

    • Once the quenching is complete, transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Separate the organic layer.

    • Wash the organic layer sequentially with cold water, a saturated solution of sodium bicarbonate (to remove any unreacted acid and HCl), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product:

    • The crude product can be further purified by recrystallization or column chromatography to yield the desired chloromethylated benzoic acid.

References

Application Notes: 3-(Chloromethyl)benzoic Acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Chloromethyl)benzoic acid and its derivatives are versatile intermediates in the synthesis of advanced agrochemicals, particularly within the benzoylpyrazole (B3032486) class of herbicides. The inherent reactivity of the chloromethyl group, combined with the stability of the benzoic acid scaffold, allows for the construction of complex molecules designed to target specific biological pathways in weeds. These compounds are instrumental in the development of selective herbicides that offer high efficacy and novel modes of action, such as the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plant metabolism.

Application in Herbicide Synthesis: Benzoylpyrazoles

A primary application of this compound is in the synthesis of benzoylpyrazole herbicides. These herbicides are synthesized by coupling a substituted pyrazole (B372694) core with a benzoyl moiety derived from this compound. The resulting compounds are potent inhibitors of the HPPD enzyme.

Mechanism of Action: HPPD Inhibition

Benzoylpyrazole herbicides function by disrupting the carotenoid biosynthesis pathway in susceptible plants.[1][2] They achieve this by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is essential for the production of plastoquinone (B1678516) and α-tocopherol.[1][3] Plastoquinone is a vital cofactor for phytoene (B131915) desaturase, an enzyme required for carotenoid synthesis.[1] Without carotenoids to protect chlorophyll (B73375) from photo-oxidation, the plant's photosynthetic apparatus is destroyed, leading to characteristic bleaching symptoms, followed by necrosis and plant death.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and activity of agrochemicals derived from benzoic acid precursors.

Table 1: Representative Synthesis Reaction Parameters

Parameter Value / Condition Reference
Reactants 3-(Chloromethyl)benzoyl chloride, Substituted Pyrazole General knowledge from synthesis documents
Base Potassium Carbonate / Pyridine [1]
Solvent Acetonitrile (B52724) / Methylene Chloride / DMF [5]
Reaction Temperature 0 °C to 150 °C (Reflux) [1][5]
Reaction Time 2 to 10 hours [1][5]

| Typical Yield | > 85% | General knowledge from synthesis documents |

Table 2: Herbicidal Efficacy of Benzoylpyrazole Herbicides

Compound Class Target Weed Efficacy Metric (IC50 / EC50) Reference
Phenyl-substituted Benzoylpyrazoles Avena fatua (Wild Oat) Varies by substitution [6]
Phenyl-substituted Benzoylpyrazoles Setaria viridis (Green Foxtail) Varies by substitution [6]
Benzofenap Broadleaf weeds in rice Effective at standard application rates [1]

| Pyrazole Benzophenones | Brassica campestris | >95% inhibition at 200 µg/mL for some analogs |[7] |

Experimental Protocols

This section provides a detailed, representative protocol for the synthesis of a benzoylpyrazole herbicide intermediate using 3-(chloromethyl)benzoyl chloride, a direct derivative of this compound.

Protocol 1: Synthesis of 3-(Chloromethyl)benzoyl Chloride

Objective: To convert this compound to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C) for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the mixture to room temperature.

  • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(chloromethyl)benzoyl chloride is typically used in the next step without further purification.

Protocol 2: Synthesis of a 4-(3-(Chloromethyl)benzoyl)pyrazole Derivative

Objective: To couple 3-(chloromethyl)benzoyl chloride with a substituted pyrazole core.

Materials:

  • 3-(Chloromethyl)benzoyl chloride (1 equivalent)

  • 1,3-Dimethyl-1H-pyrazol-5-ol (or other substituted pyrazole) (1 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Anhydrous acetonitrile

  • Magnetic stirrer and heating mantle

  • Standard reflux apparatus

Procedure:

  • In a dry, three-necked flask equipped with a condenser and nitrogen inlet, suspend the substituted pyrazole (1 equivalent) and anhydrous potassium carbonate (2-3 equivalents) in anhydrous acetonitrile.

  • Stir the suspension vigorously.

  • Add a solution of 3-(chloromethyl)benzoyl chloride (1 equivalent) in anhydrous acetonitrile dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica (B1680970) gel to yield the pure benzoylpyrazole derivative.

Visualizations

Diagram 1: General Synthesis Workflow

G cluster_start Starting Material Preparation cluster_coupling Coupling Reaction cluster_end Final Steps A This compound C 3-(Chloromethyl)benzoyl Chloride A->C Acylation (Protocol 1) B Thionyl Chloride (SOCl₂) F Benzoylpyrazole Product (Herbicide) C->F Acylation (Protocol 2) D Substituted Pyrazole E Base (e.g., K₂CO₃) G Purification (Recrystallization / Chromatography) F->G H Formulation G->H

Caption: Synthetic workflow for benzoylpyrazole herbicides.

Diagram 2: HPPD Inhibition Signaling Pathway

G Tyr Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyr->HPPA HPPD_Enzyme HPPD Enzyme HPPA->HPPD_Enzyme Homogentisate Homogentisate HPPD_Enzyme->Homogentisate Plastoquinone Plastoquinone Homogentisate->Plastoquinone Tocopherol α-Tocopherol (Vitamin E) Homogentisate->Tocopherol Phytoene Phytoene Desaturase Plastoquinone->Phytoene Cofactor Carotenoids Carotenoids Phytoene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protects PhotoOx Photo-oxidation Chlorophyll->PhotoOx Death Plant Death PhotoOx->Death Herbicide Benzoylpyrazole Herbicide Herbicide->Block

Caption: Mechanism of action via HPPD inhibition.

References

Preparation of 3-(Chloromethyl)benzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(chloromethyl)benzoic acid and its derivatives. This versatile building block is a crucial intermediate in the production of a wide range of organic compounds, including pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring both a carboxylic acid (or its derivative) and a reactive benzylic chloride, allows for diverse chemical modifications.

Synthetic Strategies

Several synthetic routes are available for the preparation of this compound and its derivatives. The choice of method often depends on the desired scale, available starting materials, and required purity. Key approaches include the direct chloromethylation of benzoic acid derivatives and the functional group manipulation of substituted toluenes.

A significant pathway involves the one-step synthesis of this compound from benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[2][3] This method is advantageous due to its single-step nature, operational simplicity, and high product yield.[2][3] Alternative industrial-scale preparations may involve the reaction of m-toluic acid with thionyl chloride, followed by chlorination and esterification.[1] For laboratory-scale synthesis, the esterification of 3-(chloromethyl)benzoyl chloride with an alcohol like methanol (B129727) is a common practice.[1]

The chloromethyl group is a highly reactive site for nucleophilic substitution, allowing for the introduction of various functional groups.[1] The chlorine atom serves as a good leaving group and can be readily displaced by nucleophiles such as amines and thiols.[1]

Diagram: Synthetic Pathways to this compound Derivatives

G cluster_0 From m-Toluic Acid cluster_1 From Benzoyl Chloride cluster_2 Derivatization m-Toluic Acid m-Toluic Acid Methyl m-toluate Methyl m-toluate m-Toluic Acid->Methyl m-toluate Esterification (Methanol, Acid catalyst) Methyl 3-(chloromethyl)benzoate (B8533320) Methyl 3-(chloromethyl)benzoate Methyl m-toluate->Methyl 3-(chloromethyl)benzoate Chlorination (Cl2, UV light/Initiator) This compound This compound Methyl 3-(chloromethyl)benzoate->this compound Hydrolysis 3-(Chloromethyl)benzoyl Chloride 3-(Chloromethyl)benzoyl Chloride This compound->3-(Chloromethyl)benzoyl Chloride + Thionyl Chloride Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->this compound + Paraformaldehyde, Lewis Acid Catalyst 3-(Chloromethyl)benzoyl Chloride->Methyl 3-(chloromethyl)benzoate + Methanol This compound Derivatives This compound Derivatives 3-(Chloromethyl)benzoyl Chloride->this compound Derivatives + Nucleophile 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid 3-(Chloromethyl)benzoyl Chloride->2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid + Salicylic (B10762653) Acid, Pyridine (B92270), Acetone

Caption: Synthetic routes for this compound derivatives.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its chloride derivative as reported in the literature.

Table 1: Synthesis of this compound from Benzoyl Chloride and Paraformaldehyde

Lewis Acid CatalystSolvent(s)Temperature (°C)Time (h)Pressure (MPa)Yield of this compound (%)Reference
Anhydrous Zinc ChlorideDichloromethane60 - 70150.391.6[4]
Anhydrous Ferric ChlorideChloroform20 - 25100.590.2[2][3][4]
Anhydrous Aluminum TrichlorideCarbon Tetrachloride55 - 60200.187.7[2][4]
Anhydrous Stannic ChlorideDichloromethane, Chloroform45 - 55160.292.3[2][3]
Anhydrous Stannous ChlorideChloroform30 - 40130.486.3[2][3]
Anhydrous Aluminum TrichlorideDichloromethane25 - 3580.485.2[2]

Table 2: Synthesis of 3-(Chloromethyl)benzoyl Chloride

Starting MaterialReagentsSolventTemperature (°C)Time (h)Pressure (MPa)Yield (%)Reference
Trichloromethyl phenylParaformaldehyde, Anhydrous Aluminum ChlorideChloroform50 - 55180.495.2[5]

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound[2][3][4]

This protocol describes the synthesis of this compound from benzoyl chloride and paraformaldehyde using a Lewis acid catalyst.

Materials:

  • Benzoyl chloride

  • Paraformaldehyde

  • Anhydrous Lewis acid catalyst (e.g., Zinc Chloride, Ferric Chloride)

  • Solvent (e.g., Dichloromethane, Chloroform)

  • Nitrogen gas

  • Ice water

Equipment:

  • Autoclave/Pressure reactor

  • Stirring apparatus

  • Heating/Cooling system

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the autoclave with the chosen solvent (e.g., 100 mL of dichloromethane).

  • Add benzoyl chloride (0.1 mol), paraformaldehyde (0.10 - 0.15 mol), and the anhydrous Lewis acid catalyst (0.005 - 0.05 mol).

  • Pressurize the autoclave with nitrogen gas to the desired pressure (0.1 - 0.5 MPa).

  • Heat the reaction mixture to the specified temperature (20 - 70 °C) and maintain for the designated time (8 - 20 hours) with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the nitrogen gas.

  • Transfer the reaction solution to a beaker containing 100 mL of ice water and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer.

  • The crude product in the organic layer can be analyzed by HPLC. Further purification can be achieved by recrystallization or column chromatography.

Diagram: Workflow for One-Step Synthesis of this compound

G A Charge Autoclave (Solvent, Benzoyl Chloride, Paraformaldehyde, Catalyst) B Pressurize with Nitrogen A->B C Heat and Stir (Controlled Temperature and Time) B->C D Cool to Room Temperature and Vent C->D E Quench with Ice Water D->E F Separate Organic Layer E->F G Analysis (HPLC) and Purification F->G

Caption: Experimental workflow for the one-step synthesis.

Protocol 2: Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid[6][7][8]

This protocol details the synthesis of a salicylic acid derivative using 3-(chloromethyl)benzoyl chloride.

Materials:

  • Salicylic acid

  • 3-(Chloromethyl)benzoyl chloride

  • Pyridine

  • Acetone

Equipment:

  • Microwave reactor or reflux apparatus

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • In a reaction vessel, dissolve salicylic acid in acetone.

  • Add pyridine to the solution, which acts as a catalyst.

  • Add 3-(chloromethyl)benzoyl chloride to the reaction mixture.

  • The reaction can be carried out using one of the following methods:

    • Microwave Irradiation: Expose the reaction mixture to microwave irradiation (e.g., 600 W) for a short duration (e.g., 5 minutes).[6][7][8]

    • Conventional Heating: Heat the mixture under reflux for a specified period.

  • After completion of the reaction, the solvent can be removed under reduced pressure.

  • The resulting crude product can be purified by appropriate methods such as recrystallization to obtain 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

This derivative has shown potential as an anti-inflammatory and analgesic agent, serving as a promising alternative to acetylsalicylic acid (ASA).[6][7][8][9][10]

Applications in Drug Development

Derivatives of this compound are of significant interest in medicinal chemistry. The ability to introduce various functionalities via nucleophilic substitution on the chloromethyl group allows for the creation of diverse molecular libraries for drug screening. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been investigated for its potential as a COX-2 specific inhibitor with anti-inflammatory, analgesic, and antiplatelet activity.[6][7][8][9][10] The lipophilicity of such derivatives can also be tuned to improve their pharmacokinetic properties.[6] The development of these compounds highlights the importance of this compound as a scaffold in the design of new therapeutic agents.[11]

References

Application Notes and Protocols for the Esterification of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a carboxylic acid group, which can be readily transformed into esters, amides, and other derivatives, and a reactive benzylic chloride moiety that allows for nucleophilic substitution reactions. This dual functionality makes it a valuable building block for the synthesis of a wide array of compounds with potential therapeutic applications.

The esterification of this compound is a key chemical transformation that enables the modulation of its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This is particularly crucial in drug development for optimizing pharmacokinetic and pharmacodynamic profiles of lead compounds. The resulting esters have been investigated for a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

These application notes provide an overview of the esterification reactions of this compound, detailing various synthetic protocols and the applications of the resulting ester derivatives.

Applications of this compound Esters

Esters derived from this compound are important intermediates and final products in several areas of research and development:

  • Pharmaceutical Agents:

    • Anti-inflammatory and Analgesic Drugs: A notable example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic (B10762653) acid. This compound has shown promise as a potent anti-inflammatory and analgesic agent, primarily by inhibiting the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling pathways.[1][2]

    • Anticancer Therapeutics: Methyl 3-(chloromethyl)benzoate (B8533320) is a precursor for novel urea (B33335) derivatives that have been investigated for their cytotoxic effects against cancer cell lines and their antiangiogenic activity.[1]

    • Vasodilators: Methyl 3-(chloromethyl)benzoate also serves as a precursor in the synthesis of vasodilators like Taprostene.[1]

  • Agrochemicals: The bifunctional nature of this compound esters makes them useful intermediates in the agrochemical industry for the synthesis of pesticides and other crop protection agents.[1]

  • Organic Synthesis: In a broader sense, these esters are valuable building blocks in organic synthesis. The ester group can be hydrolyzed back to the carboxylic acid or reduced to an alcohol, while the chloromethyl group can be displaced by various nucleophiles to create a diverse library of compounds for further investigation.[1]

Signaling Pathways

The anti-inflammatory effects of certain this compound esters are attributed to their interaction with key signaling pathways involved in inflammation.

Cyclooxygenase (COX) Pathway

The COX pathway is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs). Inhibition of COX enzymes (COX-1 and COX-2) blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Ester 3-(Chloromethyl)benzoic Acid Ester Ester->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by a this compound ester.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation leads to the transcription of pro-inflammatory genes. Inhibition of this pathway can significantly reduce the inflammatory cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release Ester 3-(Chloromethyl)benzoic Acid Ester Ester->IKK Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK Activation DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Several methods can be employed for the esterification of this compound. The choice of method depends on the alcohol being used, the scale of the reaction, and the presence of other functional groups in the reactants.

Method 1: Fischer-Speier Esterification (Acid-Catalyzed)

This is a classic and cost-effective method suitable for simple primary and secondary alcohols that can be used in excess as the solvent.

Fischer_Esterification_Workflow Reactants This compound + Alcohol (excess) Catalyst Add H₂SO₄ (cat.) Reactants->Catalyst Reflux Reflux Catalyst->Reflux Workup Aqueous Work-up (Neutralization & Extraction) Reflux->Workup Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for Fischer-Speier Esterification.

Protocol:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., methanol, ethanol) to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography if necessary.

Method 2: Steglich Esterification (DCC/DMAP Coupling)

This method is suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive. It proceeds under mild, neutral conditions.

Steglich_Esterification_Workflow Reactants This compound + Alcohol Reagents Add DCC, DMAP (cat.) in an aprotic solvent Reactants->Reagents Stir Stir at RT Reagents->Stir Filtration Filter to remove DCU Stir->Filtration Workup Aqueous Work-up (Acid/Base Wash) Filtration->Workup Purification Purification (Chromatography) Workup->Purification Product Ester Product Purification->Product

Caption: General workflow for Steglich Esterification.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess DMAP), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: Acyl Chloride Route

This two-step method involves the conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with the alcohol. This is often a high-yielding method suitable for a broad range of alcohols.

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Acid This compound SOCl2 Add SOCl₂ or (COCl)₂ Acid->SOCl2 Acyl_Chloride 3-(Chloromethyl)benzoyl Chloride SOCl2->Acyl_Chloride Alcohol Alcohol + Base (e.g., Pyridine) Reaction Reaction Alcohol->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product Ester Product Purification->Product Acyl_Chloride2 3-(Chloromethyl)benzoyl Chloride Acyl_Chloride2->Reaction

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a versatile bifunctional molecule, incorporating both a carboxylic acid and a reactive benzylic chloride. The benzylic chloride moiety is particularly susceptible to nucleophilic attack, making this compound a valuable starting material for the synthesis of a wide array of substituted benzoic acid derivatives. These derivatives are important intermediates in the development of pharmaceuticals and functional materials. The electron-withdrawing nature of the carboxylic acid group and the phenyl ring activates the benzylic carbon towards SN2 reactions, allowing for the efficient introduction of various functional groups.

These application notes provide an overview of common nucleophilic substitution reactions involving this compound and offer detailed protocols for key transformations. The resulting products have applications in diverse areas, including the synthesis of anti-inflammatory agents, phosphodiesterase inhibitors, and ligands for coordination chemistry.[1][2]

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes representative reaction conditions and outcomes for the nucleophilic substitution of this compound with various nucleophiles.

NucleophileReagent(s)SolventTemperatureTime (h)ProductRepresentative Yield (%)
Azide (B81097)Sodium Azide (NaN₃)DMFRoom Temp.123-(Azidomethyl)benzoic acid>90
AminePrimary/Secondary Amine, K₂CO₃DMF80 °C2-43-((Alkylamino)methyl)benzoic acid~85
ThiolThiol (R-SH), NaHTHFRoom Temp.33-((Alkylthio)methyl)benzoic acid~80-90
CyanidePotassium Cyanide (KCN)Ethanol/WaterReflux43-(Cyanomethyl)benzoic acid~80-90

Yields are based on representative SN2 reactions of benzylic chlorides as specific yields for this compound were not consistently available in the cited literature.[3]

Visualizations

Reaction Mechanism and Workflow

The nucleophilic substitution reactions of this compound typically proceed via an SN2 mechanism. The general workflow involves the reaction of the starting material with a suitable nucleophile, followed by workup and purification of the final product.

sn2_mechanism cluster_mechanism Sₙ2 Reaction Mechanism Nucleophile Nucleophile StartingMaterial This compound Nucleophile->StartingMaterial Attack TransitionState [Nu---CH₂(C₆H₄COOH)---Cl]⁻ Product 3-(Nu-methyl)benzoic acid TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup Departure StartingMaterial->TransitionState

Caption: Sₙ2 reaction mechanism for this compound.

experimental_workflow cluster_workflow General Experimental Workflow Start Dissolve this compound in appropriate solvent AddNucleophile Add Nucleophile (e.g., NaN₃, Amine, Thiol) Start->AddNucleophile Reaction Stir at specified temperature and monitor by TLC AddNucleophile->Reaction Workup Aqueous Workup (e.g., Quench, Extract with organic solvent) Reaction->Workup Purification Dry, Concentrate, and Purify (e.g., Recrystallization, Chromatography) Workup->Purification Product Isolated Pure Product Purification->Product

Caption: General workflow for nucleophilic substitution reactions.

Application in Signaling Pathways

Derivatives of this compound have potential applications as anti-inflammatory agents. For instance, a related compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[2]

signaling_pathway cluster_pathway Hypothetical Anti-inflammatory Action LPS Inflammatory Stimulus (e.g., LPS) IKK IKKβ Dissociation LPS->IKK NFkB_Inactivation NF-κB Inactivation IKK->NFkB_Inactivation Prevents Gene_Transcription Inhibition of Pro-inflammatory Gene Transcription NFkB_Inactivation->Gene_Transcription Protein_Expression Decreased Expression of COX-2, IL-1β, TNF-α Gene_Transcription->Protein_Expression Response Anti-inflammatory Response Protein_Expression->Response Derivative Benzoic Acid Derivative (e.g., 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid) Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Azidomethyl)benzoic Acid

This protocol describes the synthesis of 3-(azidomethyl)benzoic acid via a nucleophilic substitution reaction with sodium azide. This product is a key intermediate for the synthesis of tetrazoles and other nitrogen-containing heterocycles.[1][3]

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • To this solution, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-((Alkylamino)methyl)benzoic Acid (General Procedure)

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 eq), the amine (1.1 eq), and potassium carbonate (2.0 eq) in a round-bottom flask.

  • Add DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired product.

Protocol 3: Synthesis of 3-((Alkylthio)methyl)benzoic Acid (General Procedure)

This protocol outlines a general procedure for the synthesis of thioether derivatives from this compound and a thiol.

Materials:

  • This compound

  • Thiol (R-SH) (1.1 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the thiol (1.1 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow appropriate disposal procedures.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • This compound is corrosive and can cause severe skin burns and eye damage.[4] Handle with care.

References

Application Notes and Protocols: 3-(Chloromethyl)benzoic Acid as a Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 3-(chloromethyl)benzoic acid as a versatile starting material for the synthesis of novel heterocyclic compounds. The presence of both a carboxylic acid and a reactive chloromethyl group allows for a variety of synthetic transformations, leading to a diverse range of heterocyclic scaffolds with potential applications in medicinal chemistry and drug discovery.

Introduction

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The unique three-dimensional structures and electronic properties of these rings allow them to interact with biological targets with high specificity. This compound is an attractive building block for the synthesis of novel heterocycles due to its bifunctional nature. The carboxylic acid moiety can be readily converted into esters, amides, or acyl chlorides, providing a handle for various cyclization reactions. Simultaneously, the chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution, which is instrumental in ring formation. This dual reactivity opens up synthetic pathways to a wide array of nitrogen-, sulfur-, and oxygen-containing heterocycles.

Synthetic Applications and Protocols

The following sections detail the synthesis of various classes of heterocycles using this compound and its derivatives as the key starting material.

Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid: A Precursor for Further Elaboration

One notable application of a derivative of this compound is in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. This compound, while not a heterocycle itself, is a valuable intermediate and showcases the reactivity of the corresponding acyl chloride. It has demonstrated significant anti-inflammatory, analgesic, and antiplatelet activities, primarily through the inhibition of cyclooxygenase (COX) enzymes and the NF-κB signaling pathway.[1][2]

Experimental Protocol: Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid [2]

This protocol details the synthesis starting from 3-(chloromethyl)benzoyl chloride.

Materials:

Procedure:

  • In a microwave-safe vessel, dissolve salicylic acid in acetone.

  • Add pyridine to the solution, which acts as a catalyst.

  • Slowly add 3-(chloromethyl)benzoyl chloride to the mixture.

  • Seal the vessel and subject it to microwave irradiation at 600 W for 5 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Reaction Time5 minutes[2]
Microwave Power600 W[2]
Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocycles known for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acylhydrazides.

Experimental Protocol: Synthesis of 2-(3-(Chloromethyl)phenyl)-1,3,4-oxadiazole Derivatives

This protocol outlines a general two-step synthesis starting from this compound.

Step 1: Synthesis of 3-(Chloromethyl)benzohydrazide

Materials:

Procedure:

  • Convert this compound to its methyl ester by refluxing with methanol and a catalytic amount of sulfuric acid.

  • Purify the methyl ester by distillation under reduced pressure.

  • Reflux the methyl 3-(chloromethyl)benzoate (B8533320) with an excess of hydrazine hydrate in ethanol (B145695) to yield 3-(chloromethyl)benzohydrazide.

  • The product can be isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring

Materials:

  • 3-(Chloromethyl)benzohydrazide

  • Aromatic carboxylic acid

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • A mixture of 3-(chloromethyl)benzohydrazide and a substituted aromatic carboxylic acid is refluxed in an excess of phosphorus oxychloride.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess POCl₃ is removed under reduced pressure.

  • The residue is poured onto crushed ice, and the resulting precipitate is filtered, washed with a sodium bicarbonate solution, and then with water.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Logical Relationship of the Synthesis:

Caption: Synthetic workflow for 1,3,4-oxadiazole derivatives.

Synthesis of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles are another important class of five-membered heterocycles containing sulfur, which often exhibit significant biological activities, including antimicrobial and anticancer effects.

Experimental Protocol: Synthesis of 2-Amino-5-(3-(chloromethyl)phenyl)-1,3,4-thiadiazole

This protocol describes a one-pot synthesis from 3-(chloromethyl)benzoyl chloride.

Materials:

Procedure:

  • In a round-bottom flask, cautiously add 3-(chloromethyl)benzoyl chloride to a cooled (0-5 °C) concentrated sulfuric acid with stirring.

  • To this mixture, add thiosemicarbazide portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a cold aqueous ammonia (B1221849) solution to precipitate the product.

  • Filter the solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.

Quantitative Data for Heterocycle Synthesis:

Heterocycle ClassStarting MaterialKey ReagentsGeneral Yield Range
1,3,4-Oxadiazoles3-(Chloromethyl)benzohydrazidePOCl₃, Aromatic acidModerate to Good
1,3,4-Thiadiazoles3-(Chloromethyl)benzoyl chlorideThiosemicarbazide, H₂SO₄Moderate

Biological Activities and Signaling Pathways

While the biological activities of many heterocycles derived specifically from this compound are yet to be extensively explored, the parent heterocyclic scaffolds are known to interact with various biological targets.

Potential Signaling Pathway Interactions

The introduction of the 3-(chloromethyl)benzoyl moiety into different heterocyclic systems could potentially modulate various signaling pathways implicated in diseases like cancer and inflammation. For instance, the NF-κB signaling pathway, a key regulator of inflammation and cell survival, is a known target for derivatives of salicylic acid, as seen with 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.[1] It is plausible that other heterocycles bearing the 3-(chloromethyl)phenyl group could also exhibit inhibitory effects on this pathway.

Diagram of a Hypothesized Signaling Pathway Inhibition:

Signaling_Pathway cluster_cell Cell Stimulus Inflammatory Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation IkB IκB NFkB_IkB->NFkB_p65_p50 IκB Degradation NFkB_IkB->IkB Gene_Expression Pro-inflammatory Gene Expression Inflammation Inflammation Gene_Expression->Inflammation Heterocycle Novel Heterocycle (from this compound) Heterocycle->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a variety of novel heterocyclic compounds. The protocols and data presented here provide a foundation for researchers to explore the synthesis of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of these novel heterocycles and their interactions with key signaling pathways is warranted and could lead to the discovery of new drug candidates. The adaptability of the synthetic routes allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization in drug development programs.

References

Application of 3-(Chloromethyl)benzoic Acid in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a bifunctional molecule containing both a carboxylic acid and a reactive benzylic chloride. This unique combination of functional groups makes it a potentially valuable, though not widely documented, building block in the field of polymer chemistry. Its structure allows for its use as a monomer in polycondensation reactions, as a modifying agent for existing polymers, and as a precursor for creating functional polymers with reactive pendant groups. This document provides an overview of its potential applications, supported by detailed hypothetical protocols and data based on established polymer synthesis and modification techniques.

While direct literature on the extensive use of this compound in polymer chemistry is limited, its reactive moieties suggest several avenues for exploration in materials science and drug delivery applications. The protocols and data presented herein are based on analogous chemical reactions and are intended to serve as a foundational guide for researchers.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Synonym α-Chloro-m-toluic acid[1]
CAS Number 31719-77-4[1]
Molecular Formula C8H7ClO2[2]
Molecular Weight 170.59 g/mol [1][2]
Melting Point 136-138 °C[1]
Solubility Soluble in methanol (B129727)[1][3]

Potential Applications in Polymer Synthesis and Modification

The dual functionality of this compound allows for its versatile application in polymer chemistry, primarily in two distinct ways:

  • As a Bifunctional Monomer for Polycondensation: The carboxylic acid group can react with hydroxyl or amine groups to form polyesters or polyamides, respectively. The chloromethyl group can either be preserved as a reactive pendant group for post-polymerization modification or participate in certain polymerization reactions. A related compound, p-hydroxymethyl benzoic acid, obtained from the saponification of p-mono-chloromethyl benzoic acid, has been proposed as a polycondensation component.[4]

  • As a Polymer Modification Agent: The reactive chloromethyl group can be used to graft the molecule onto existing polymers containing suitable nucleophilic functional groups (e.g., hydroxyl, amino, or thiol groups). This introduces carboxylic acid functionalities to the polymer backbone, which can alter its physical properties (e.g., hydrophilicity) or provide sites for further conjugation.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the key potential applications of this compound in polymer chemistry.

Protocol 1: Synthesis of a Polyester (B1180765) via Polycondensation

This protocol describes the synthesis of a linear polyester from this compound and a diol (e.g., 1,6-hexanediol). The carboxylic acid group of this compound reacts with the hydroxyl groups of the diol to form ester linkages, resulting in a polymer with pendant chloromethyl groups.

Materials:

  • This compound

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (catalyst)[5]

  • Toluene (B28343) (for azeotropic removal of water)

  • Methanol (for polymer precipitation)

  • Chloroform (B151607) or Tetrahydrofuran (THF) (for polymer dissolution)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine equimolar amounts of this compound and 1,6-hexanediol.

  • Add toluene to the flask (approximately 50% of the total volume of reactants).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5 mol% with respect to the diacid).

  • Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, or until the viscosity of the reaction mixture noticeably increases.

  • Cool the reaction mixture to room temperature.

  • Dissolve the viscous polymer in a minimal amount of chloroform or THF.

  • Precipitate the polymer by slowly pouring the solution into a large excess of cold methanol with stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C to a constant weight.

Characterization:

  • The structure of the resulting polyester can be confirmed by ¹H NMR and FTIR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • Thermal properties such as glass transition temperature (Tg) and melting temperature (Tm) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Hypothetical Quantitative Data: The expected properties of the synthesized polyester are summarized in Table 2. These values are illustrative and based on typical data for similar aromatic polyesters.

PropertyHypothetical Value
Number Average Molecular Weight (Mn) 10,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw) 20,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.8 - 2.5
Glass Transition Temperature (Tg) 60 - 90 °C
Decomposition Temperature (Td) > 300 °C

// Reactants Monomer1 [label="this compound"]; Monomer2 [label="1,6-Hexanediol"]; Catalyst [label="p-Toluenesulfonic acid", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="Toluene", shape=ellipse, fillcolor="#FFFFFF"];

// Reaction Step Reaction [label="Polycondensation\n(Reflux, Dean-Stark)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Products and Byproducts Polymer [label="Polyester with\npendant -CH2Cl", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water (removed)", shape=ellipse, fillcolor="#FFFFFF"];

// Purification Steps Dissolution [label="Dissolve in\nChloroform/THF"]; Precipitation [label="Precipitate in\nMethanol"]; Drying [label="Dry under\nVacuum"];

// Final Product FinalPolymer [label="Purified Polyester", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow {Monomer1, Monomer2, Catalyst, Solvent} -> Reaction; Reaction -> Polymer; Reaction -> Byproduct; Polymer -> Dissolution -> Precipitation -> Drying -> FinalPolymer; } .enddot Caption: Workflow for the synthesis of a polyester from this compound.

Protocol 2: Post-Polymerization Modification of a Polyester

This protocol outlines a method for modifying the polyester synthesized in Protocol 1. The pendant chloromethyl groups are used as reactive sites for nucleophilic substitution, for example, with sodium azide (B81097) to introduce azide groups, which are useful for "click" chemistry reactions.

Materials:

  • Polyester with pendant chloromethyl groups (from Protocol 1)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for precipitation)

Procedure:

  • Dissolve the polyester with pendant chloromethyl groups in DMF in a round-bottom flask.

  • Add an excess of sodium azide (e.g., 3-5 molar equivalents per chloromethyl group) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 24-48 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by FTIR spectroscopy, looking for the appearance of the characteristic azide peak (~2100 cm⁻¹).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the functionalized polymer by pouring the solution into a large volume of deionized water or methanol.

  • Filter the polymer, wash thoroughly with water and then methanol to remove residual salts and solvent.

  • Dry the modified polymer under vacuum at 40 °C.

Hypothetical Quantitative Data: Table 3 shows the expected changes in the polymer properties after modification.

PropertyBefore ModificationAfter Azide Modification
FTIR Characteristic Peak C-Cl stretch (~670 cm⁻¹)N₃ stretch (~2100 cm⁻¹)
Number Average Molecular Weight (Mn) 15,000 g/mol ~15,500 g/mol
Glass Transition Temperature (Tg) 75 °C80-85 °C

// Starting Material StartPolymer [label="Polyester with\npendant -CH2Cl", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reagents Reagent [label="Sodium Azide (NaN3)", shape=ellipse, fillcolor="#FFFFFF"]; Solvent [label="DMF", shape=ellipse, fillcolor="#FFFFFF"];

// Reaction Reaction [label="Nucleophilic Substitution\n(60-80°C, 24-48h)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Intermediate Product ModifiedPolymer [label="Azide-Functionalized\nPolyester", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Purification Precipitation [label="Precipitate in\nWater/Methanol"]; Drying [label="Dry under Vacuum"];

// Final Product FinalProduct [label="Purified Functional\nPolymer", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow {StartPolymer, Reagent, Solvent} -> Reaction; Reaction -> ModifiedPolymer; ModifiedPolymer -> Precipitation -> Drying -> FinalProduct; } .enddot Caption: Post-polymerization modification of a polyester containing chloromethyl groups.

Conclusion

This compound represents a versatile, yet underutilized, building block in polymer chemistry. Its bifunctional nature allows for its incorporation into polymer backbones via polycondensation, yielding polymers with reactive pendant chloromethyl groups. These groups can then be used for a wide range of post-polymerization modifications, enabling the synthesis of functional materials with tailored properties for applications in drug delivery, specialty coatings, and advanced materials. The provided protocols and hypothetical data serve as a starting point for researchers interested in exploring the potential of this promising monomer. Further research is warranted to fully elucidate the scope of its applications and the properties of the resulting polymers.

References

Application Notes and Protocols: 3-(Chloromethyl)benzoic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are pivotal scaffolds in medicinal chemistry. 3-(Chloromethyl)benzoic acid, with its reactive chloromethyl and carboxylic acid functionalities, serves as a valuable starting material for the synthesis of novel therapeutic agents. This document details the application of this compound in the synthesis of a promising anti-inflammatory compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) . This compound has emerged as a potential alternative to acetylsalicylic acid (aspirin), exhibiting significant anti-inflammatory properties with a potentially improved safety profile.[1][2]

The anti-inflammatory effects of 3-CH2Cl are attributed to its modulation of the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3] This pathway, when activated by stimuli such as lipopolysaccharide (LPS), leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[3][4] 3-CH2Cl has been shown to effectively suppress the expression of these inflammatory mediators in preclinical models.

These application notes provide detailed protocols for the synthesis of 3-CH2Cl from this compound and for the evaluation of its anti-inflammatory activity in vivo.

Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)

The synthesis of 3-CH2Cl from this compound is a two-step process. First, the carboxylic acid is converted to its more reactive acyl chloride derivative, 3-(chloromethyl)benzoyl chloride. Subsequently, this intermediate is reacted with salicylic (B10762653) acid to yield the final product.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A This compound C Reflux A->C B Thionyl Chloride (SOCl2) B->C D 3-(Chloromethyl)benzoyl chloride C->D G Microwave Irradiation (600W, 5 min) D->G E Salicylic Acid E->G F Pyridine (B92270) (catalyst) in Acetone F->G H 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) G->H

Caption: Synthetic workflow for 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.
Protocol 2.1: Synthesis of 3-(Chloromethyl)benzoyl Chloride

This protocol is adapted from a general procedure for the synthesis of benzoyl chlorides from benzoic acids.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry toluene (B28343)

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap (containing aqueous sodium hydroxide)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a fume hood, place 10 g of this compound into a 250 mL round-bottom flask.

  • Add 50 mL of dry toluene to the flask.

  • Carefully add 1.5 to 2.0 equivalents of thionyl chloride to the flask.

  • Fit the flask with a reflux condenser and a gas trap.

  • Gently reflux the mixture for 2-4 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(chloromethyl)benzoyl chloride can be used in the next step without further purification.

Protocol 2.2: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)

This protocol is based on the microwave-assisted synthesis of 3-CH2Cl.[1][5]

Materials:

  • 3-(Chloromethyl)benzoyl chloride

  • Salicylic acid

  • Pyridine

  • Acetone

  • Microwave reactor

  • Erlenmeyer flask

  • Thin-layer chromatography (TLC) plate (silica gel F254)

  • TLC developing chamber

  • Hexane and Ethanol (for TLC mobile phase)

  • 1% Ferric chloride (FeCl₃) solution

Procedure:

  • In an Erlenmeyer flask, dissolve 1.8 mmol of salicylic acid in a minimal amount of acetone.

  • Add a catalytic amount of pyridine (e.g., 1.7 x 10⁻⁶ mmol) to the salicylic acid solution.[5]

  • Add 7.2 mmol of 3-(chloromethyl)benzoyl chloride to the mixture.[5]

  • Place the flask in a microwave reactor and irradiate at 600 W for 5 minutes.[1]

  • After irradiation, allow the mixture to cool to room temperature.

  • Monitor the reaction completion by TLC using a hexane:ethanol (1:2 v/v) mobile phase. The disappearance of the salicylic acid spot indicates the completion of the reaction.

  • Perform a qualitative test for unreacted salicylic acid by adding a few drops of 1% FeCl₃ solution to a small aliquot of the reaction mixture. The absence of a violet color indicates the absence of phenolic hydroxyl groups.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.

In Vivo Evaluation of Anti-inflammatory Activity

The anti-inflammatory properties of 3-CH2Cl can be assessed using a lipopolysaccharide (LPS)-induced inflammation model in rodents.

Protocol 3.1: LPS-Induced Inflammation in Rats

This protocol is based on a study by Caroline et al. (2021).[4]

Materials:

  • Male Wistar rats (or BALB/c mice)

  • Lipopolysaccharide (LPS) from E. coli

  • 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl)

  • Acetylsalicylic acid (ASA) as a positive control

  • Vehicle (e.g., 3% Pulvis Gummi Arabicum)

  • Oral gavage needles

  • Intravenous injection supplies

  • Blood collection tubes (with EDTA or heparin)

  • Centrifuge

  • ELISA kits for TNF-α and IL-1β

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide the animals into four groups:

    • Group 1: Control (vehicle only)

    • Group 2: LPS only

    • Group 3: LPS + ASA

    • Group 4: LPS + 3-CH2Cl

  • Administer the vehicle, ASA (e.g., 60 mg/kg BW for mice), or 3-CH2Cl (e.g., 60 mg/kg BW for mice) orally.[3]

  • After a specific pre-treatment time (e.g., 1 hour), induce inflammation by intravenously injecting LPS (e.g., 0.5 mg/kg BW for rats).[4]

  • Monitor the animals for signs of inflammation and sepsis.

  • At a predetermined time point post-LPS injection (e.g., 6 hours), collect blood samples via cardiac puncture or another appropriate method.

  • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

  • Quantify the plasma levels of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of 3-CH2Cl from preclinical studies.

Table 1: Effect of 3-CH2Cl on Pro-inflammatory Cytokines in LPS-Induced Rats [4]

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)
LPS + VehicleData not specifiedData not specified
LPS + 3-CH2Cl (500 mg/60 kg BW)5.70 ± 1.04 x 10³ (p < 0.001)2.32 ± 0.28 x 10³ (p < 0.001)

Data are presented as mean ± standard deviation. The p-value represents the statistical significance compared to the LPS-only group.

Table 2: Effect of 3-CH2Cl on Inflammatory Markers in LPS-Induced Mice [6]

Treatment GroupPGE-2 in Plasma (relative units)NO in Liver Homogenates (relative units)NO in Plasma (relative units)
LPS + VehicleSignificantly higher than controlSignificantly higher than controlSignificantly higher than control
LPS + 3-CH2ClSignificantly reduced (p = 0.005)Significantly reduced (p = 0.005)Significantly reduced (p = 0.0011)

P-values represent the statistical significance of the reduction compared to the LPS-only group.

Table 3: Effect of 3-CH2Cl on NF-κB Expression in LPS-Induced Mice [3]

TissueTreatment GroupNF-κB Expression
Renal CortexLPS + ASAReduced (p < 0.0001)
LPS + 3-CH2ClSuperior suppression (p < 0.05 vs ASA)
Renal MedullaLPS + ASAReduced (p < 0.0001)
LPS + 3-CH2ClSuperior suppression (p < 0.05 vs ASA)
Alveolar RegionsLPS + ASAReduced (p < 0.0001)
LPS + 3-CH2ClSuperior suppression (p < 0.05 vs ASA)

P-values for ASA and 3-CH2Cl are in comparison to the LPS-only group, with the p-value for 3-CH2Cl also indicating a significant difference compared to the ASA group.

Proposed Mechanism of Action: NF-κB Signaling Pathway

3-CH2Cl is hypothesized to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway activated by LPS.

G cluster_0 Cytoplasm cluster_1 Inhibition by 3-CH2Cl cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatoryGenes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) Inflammation Inflammation ProInflammatoryGenes->Inflammation CH2Cl 3-CH2Cl CH2Cl->IKK inhibits NFkB_n NF-κB (p50/p65) NFkB_n->ProInflammatoryGenes activates transcription of

Caption: Proposed inhibition of the NF-κB signaling pathway by 3-CH2Cl.

This diagram illustrates that upon binding of LPS to Toll-like receptor 4 (TLR4), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, leading to its degradation and the release of the NF-κB dimer (p50/p65). NF-κB translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. 3-CH2Cl is proposed to inhibit this pathway, likely at the level of the IKK complex, thereby preventing the downstream inflammatory response.[3][7]

References

Application Notes: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, also referred to as 3-CH2Cl, is a novel derivative of salicylic (B10762653) acid.[1][2] Salicylic acid and its derivatives are well-known for their analgesic, anti-inflammatory, and antiplatelet activities, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2][3][4] However, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) are associated with gastrointestinal toxicity.[2][4] 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid has been developed as a potential alternative to ASA, exhibiting promising analgesic, anti-inflammatory, and antiplatelet properties with potentially reduced side effects.[5][6][7] In silico studies have suggested a higher affinity of this compound for COX-2, which may contribute to its improved safety profile.[5][6]

The synthesis of this compound is achieved through a modified Schotten-Baumann acylation reaction.[2][6] This process involves the esterification of salicylic acid with 3-(chloromethyl)benzoyl chloride. The protocol described herein details the necessary reagents, conditions, and steps for the successful synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in a laboratory setting.

Experimental Protocol

This protocol outlines the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid via the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride.

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
Salicylic AcidReagent Grade, ≥99%Sigma-Aldrich
3-(chloromethyl)benzoyl chloride≥98%Sigma-Aldrich
AcetoneACS Reagent Grade, ≥99.5%Fisher Scientific
Pyridine (B92270)Anhydrous, 99.8%Sigma-Aldrich
HexaneACS Reagent Grade, ≥98.5%Fisher Scientific
EthanolAnhydrous, ≥99.5%Fisher Scientific
Silica (B1680970) Gel F254 TLC Plates-Merck
Ferric Chloride (FeCl3)Reagent GradeSigma-Aldrich

Procedure

The synthesis can be performed using either microwave irradiation or a conventional heat-reflux method.[1]

Method A: Microwave-Assisted Synthesis

  • Reaction Setup: In a suitable microwave reactor vessel, dissolve salicylic acid in acetone.

  • Catalyst Addition: Add pyridine to the solution. Pyridine acts as a catalyst to increase the reaction yield.[1]

  • Reagent Addition: Slowly add 3-(chloromethyl)benzoyl chloride to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesis unit. Irradiate the mixture at 600 W for 5 minutes.[1][2]

  • Work-up: After the reaction is complete and the vessel has cooled, the resulting product can be isolated.

  • Purification and Characterization:

    • Monitor the reaction progress and purity of the product using thin-layer chromatography (TLC) on silica gel F254 plates with a mobile phase of hexane:ethanol (1:2 v/v).[8]

    • To test for unreacted salicylic acid, perform a ferric chloride test.[8] A positive test (indicated by a color change) suggests the presence of phenolic hydroxyl groups.

Method B: Heat-Induced Reflux

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve salicylic acid in acetone.

  • Catalyst Addition: Add pyridine to the solution.

  • Reagent Addition: Slowly add 3-(chloromethyl)benzoyl chloride to the mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain for a specified period until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Follow the same work-up and purification steps as described in the microwave-assisted method.

Quantitative Data Summary

The following table provides an example of the molar ratios and conditions for the synthesis. Actual quantities should be scaled as needed for the desired yield.

ParameterValue/ConditionNotes
Salicylic Acid1.0 eqStarting material
3-(chloromethyl)benzoyl chloride1.0 - 1.2 eqAcylating agent
PyridineCatalytic amountCatalyst
SolventAcetone-
Microwave Conditions
Power600 W[1][2]
Time5 min[1][2]
TLC Mobile Phase Hexane:Ethanol (1:2 v/v)[8]

Visualizations

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Purification & Analysis SA Salicylic Acid MW Microwave Irradiation (600W, 5 min) SA->MW RF Heat Reflux SA->RF AC 3-(chloromethyl)benzoyl chloride AC->MW AC->RF PY Pyridine (Catalyst) PY->MW PY->RF SO Acetone (Solvent) SO->MW SO->RF ISO Isolation of Product MW->ISO RF->ISO TLC TLC Analysis ISO->TLC FeCl3 FeCl3 Test ISO->FeCl3 FP Final Product: 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid TLC->FP FeCl3->FP

Caption: Simplified reaction mechanism for the synthesis.

References

Application Notes and Protocols: 3-(Chloromethyl)benzoic Acid as a Bifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)benzoic acid is a heterobifunctional crosslinking reagent that serves as a valuable tool in bioconjugation. Its structure incorporates two distinct reactive moieties: a carboxylic acid and a chloromethyl group. This bifunctionality allows for a controlled, two-step conjugation strategy, enabling the covalent linkage of two different molecules, typically biomolecules such as proteins, peptides, or antibodies, to other molecules like therapeutic agents, reporter labels, or solid supports.

The carboxylic acid group can be activated, most commonly using carbodiimide (B86325) chemistry (EDC) in the presence of N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester.[1][2] This activated ester efficiently reacts with primary amines, such as the side chains of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[3]

The chloromethyl group acts as a reactive electrophile, capable of forming a covalent bond with nucleophiles. It is particularly reactive towards the sulfhydryl (thiol) group of cysteine residues, forming a highly stable thioether bond through an alkylation reaction.[4] This specificity for cysteine offers a more targeted conjugation approach due to the lower natural abundance of accessible cysteine residues compared to lysine.[3]

This combination of amine- and thiol-reactive functionalities makes this compound a versatile linker for creating stable bioconjugates for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein immobilization, and the construction of complex biomolecular assemblies.

Reaction Mechanism and Workflow

The bioconjugation process using this compound is a sequential, two-step procedure designed to minimize undesirable self-conjugation or polymerization.

  • Step 1: Carboxylic Acid Activation and Amine Coupling. The carboxylic acid on the benzoic acid ring is first activated with EDC and NHS to create a stable NHS ester. This amine-reactive intermediate is then introduced to the first protein (Protein A), which has accessible primary amines (e.g., lysine residues), forming a stable amide bond. Excess linker is then removed.

  • Step 2: Alkylation of Thiol Groups. The modified Protein A, now bearing the chloromethyl functionality, is introduced to the second molecule (Molecule B), which contains a nucleophilic group, typically a free thiol from a cysteine residue. The chloromethyl group reacts with the thiol to form a stable thioether bond, completing the conjugation.

Reaction_Mechanism cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Thiol Alkylation Linker This compound (HOOC-Ph-CH2Cl) ActivatedLinker Amine-Reactive NHS Ester Linker->ActivatedLinker + EDC, NHS (pH 4.5-6.0) Intermediate Protein A-Linker Conjugate (ProteinA-NHCO-Ph-CH2Cl) ActivatedLinker->Intermediate + Protein A (pH 7.2-8.5) ProteinA Protein A (with -NH2 group) ProteinA->Intermediate Intermediate_ref Protein A-Linker Conjugate MoleculeB Molecule B (with -SH group) FinalConjugate Final Bioconjugate (ProteinA-Linker-MoleculeB) MoleculeB->FinalConjugate Intermediate_ref->FinalConjugate + Molecule B (pH 7.0-8.0)

Caption: General reaction mechanism for two-step bioconjugation.

Data Presentation

The efficiency and stability of the conjugation process are critical. While specific data for this compound is not extensively published, the following tables provide representative data based on the well-established chemistries it employs: EDC/NHS activation and haloalkane alkylation.[2][5]

Table 1: Recommended Reaction Conditions & Molar Ratios

ParameterStep 1: Amine CouplingStep 2: Thiol Alkylation
pH Activation: 4.5-6.0Coupling: 7.2-8.57.0-8.0
Buffer Activation: MESCoupling: PBS or BicarbonatePBS or HEPES
EDC:Linker Molar Ratio 2-10 fold excessN/A
NHS:Linker Molar Ratio 2-5 fold excessN/A
Linker:Protein A Molar Ratio 10-50 fold excessN/A
Intermediate:Molecule B Ratio N/A1-10 fold excess
Reaction Time 1-4 hours2-24 hours
Temperature Room Temperature or 4°CRoom Temperature or 4°C

Table 2: Comparative Stability of Linkages

Linkage TypeFormed BondRelative StabilityCommon Cleavage Mechanism
Amine Coupling AmideVery HighEnzymatic (Proteases)
Thiol Alkylation ThioetherHighGenerally stable in vivo
Maleimide-Thiol ThioetherModerateRetro-Michael addition, Thiol Exchange[6]

Note: The thioether bond formed by alkylation is generally more stable than that formed from a maleimide-thiol reaction, which can be susceptible to degradation in high-thiol environments like the cytoplasm.[6][7]

Experimental Protocols

The following are detailed, generalized protocols for a two-step conjugation process using this compound. Note: These are starting points and must be optimized for specific proteins and molecules.

Protocol 1: Modification of Protein A with this compound

This protocol describes the first step, where a protein with available primary amines (Protein A) is functionalized with the linker.

Materials:

  • Protein A (1-10 mg/mL in amine-free buffer)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Preparation:

    • Equilibrate EDC and NHS/sulfo-NHS to room temperature before opening.

    • Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 100 mM stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer.

    • Exchange Protein A into the Coupling Buffer using a desalting column to a final concentration of 1-10 mg/mL.

  • Activation of Linker:

    • In a separate microcentrifuge tube, combine the this compound stock solution with EDC and NHS/sulfo-NHS solutions. A common starting point is a 1:2:2 molar ratio of linker:EDC:NHS.

    • Incubate for 15 minutes at room temperature to form the NHS ester.

  • Conjugation to Protein A:

    • Add the activated linker solution to the Protein A solution. A 20-fold molar excess of the linker over the protein is a recommended starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.

    • Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

    • The resulting solution contains the linker-modified Protein A (Protein A-linker intermediate).

Protocol1_Workflow start Start prep_protein Prepare Protein A in Coupling Buffer start->prep_protein prep_reagents Prepare fresh Linker, EDC, and NHS stocks start->prep_reagents conjugate Add activated Linker to Protein A (1-2h RT or overnight 4°C) prep_protein->conjugate activate Activate Linker with EDC & NHS (15 min) prep_reagents->activate activate->conjugate quench Quench reaction with Tris buffer conjugate->quench purify Purify via Desalting Column quench->purify end Store Protein A-Linker Intermediate purify->end Logical_Relationship goal Successful Bioconjugate step1 Step 1: Amine Coupling step1->goal step2 Step 2: Thiol Alkylation step2->goal factor1a Active EDC/NHS factor1a->step1 factor1b Correct pH (Activation & Coupling) factor1b->step1 factor1c Amine-Free Buffers factor1c->step1 factor2a Available Free Thiol (-SH) factor2a->step2 factor2b Correct pH (Alkylation) factor2b->step2

References

Application Notes and Protocols for the Quantitative Analysis of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the accurate quantification of 3-(Chloromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The methodologies outlined below leverage High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering robust and reliable analytical solutions.

Introduction

This compound (CMBA) is a substituted benzoic acid derivative utilized in the synthesis of various active pharmaceutical ingredients (APIs). Accurate determination of its purity and concentration in reaction mixtures and final products is critical for quality control and process optimization. This document details validated analytical methods for the quantification of CMBA to ensure reproducibility and accuracy in a laboratory setting.

Analytical Methodologies

A comparative summary of the recommended analytical techniques is presented below, followed by detailed experimental protocols. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a primary technique for direct analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed following a derivatization step for enhanced sensitivity and selectivity.

Data Presentation: Comparison of Analytical Methods
ParameterHPLC-UV/DAD MethodGC-MS Method (after derivatization)
Principle Reversed-phase chromatography separates the analyte based on its polarity.Separation of volatile derivatives by boiling point and mass-to-charge ratio.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization (e.g., silylation or esterification) is required.
Instrumentation HPLC system with UV or DAD detector.GC system coupled with a Mass Spectrometer.
Linearity (Correlation Coefficient) > 0.999> 0.99
Limit of Detection (LOD) Typically in the low µg/mL range.[1]Can reach pg/mL to fg/mL range.[1]
Limit of Quantification (LOQ) Typically in the low to mid µg/mL range.[1]Can reach pg/mL to fg/mL range.[1]
Accuracy (% Recovery) 98% - 102%Typically 80-120%[1]
Precision (% RSD) < 2%< 15%[1]
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD) Method

This protocol describes a reversed-phase HPLC method for the direct quantification of this compound.

A. Instrumentation and Materials

  • HPLC System: Equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (B52724) (HPLC grade).

    • Methanol (B129727) (HPLC grade).

    • Phosphoric acid or Formic acid (analytical grade).

    • Water (HPLC grade or Milli-Q).

B. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid).[3] The exact ratio should be optimized for best separation, a common starting point is a gradient elution.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: UV detection at 235 nm.[5]

  • Injection Volume: 10-20 µL.

C. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a known amount of the sample containing this compound. Dissolve the sample in methanol to achieve a concentration within the calibration range. If the sample is in a complex matrix, a suitable extraction method like liquid-liquid extraction or solid-phase extraction may be necessary.[6] Filter the solution through a 0.45 µm syringe filter before injection.

D. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the polar nature of the carboxylic acid group, derivatization is necessary to increase the volatility and thermal stability of this compound for GC-MS analysis.[6] Silylation is a common and effective derivatization technique.

A. Instrumentation and Materials

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • GC Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[7]

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity).

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Solvents: Anhydrous pyridine (B92270) or acetonitrile (GC grade).

    • Hexane or Ethyl Acetate (GC grade).

B. Derivatization Protocol

  • Sample Preparation: If the sample is in a solid form, accurately weigh a known amount. For liquid samples, an extraction step to isolate the analyte may be required. The sample must be completely dry, as water can deactivate the silylating reagent.[6]

  • Derivatization Reaction:

    • To the dried sample residue in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.[6]

    • Add 100 µL of BSTFA + 1% TMCS.[6]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete reaction.[6]

    • After cooling to room temperature, the sample is ready for injection.

C. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[7]

  • MS Transfer Line Temperature: 280 °C.[7]

  • Ion Source Temperature: 230 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Scan Range: m/z 50-500.[7]

D. Analysis and Quantification

  • Prepare a calibration curve using derivatized standards of this compound.

  • Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.

Visualized Workflows

The following diagrams illustrate the general workflows for the analytical method development and the specific experimental processes.

Analytical_Method_Workflow cluster_prep Sample Handling cluster_analysis Analytical Procedure cluster_data Data Processing cluster_report Reporting Sample Obtain Sample Preparation Sample Preparation (Extraction/Dilution) Sample->Preparation Derivatization Derivatization (for GC-MS) Preparation->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Preparation->Chromatography Derivatization->Chromatography Detection Detection (DAD or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

HPLC_Protocol_Workflow prep_standards Prepare Standard Solutions hplc_analysis HPLC Analysis (C18 Column, UV/DAD Detection) prep_standards->hplc_analysis prep_sample Prepare Sample Solution prep_sample->hplc_analysis calibration Generate Calibration Curve hplc_analysis->calibration quantify Quantify Analyte in Sample hplc_analysis->quantify calibration->quantify report Report Results quantify->report

Caption: Experimental workflow for HPLC analysis.

GCMS_Protocol_Workflow prep_standards Prepare Standards derivatize_standards Derivatize Standards (Silylation) prep_standards->derivatize_standards prep_sample Prepare Sample (Dry) derivatize_sample Derivatize Sample (Silylation) prep_sample->derivatize_sample gcms_analysis GC-MS Analysis derivatize_standards->gcms_analysis derivatize_sample->gcms_analysis quantify Quantify using SIM gcms_analysis->quantify

Caption: Experimental workflow for GC-MS analysis.

References

Application Notes & Protocols for HPLC Analysis of 3-(Chloromethyl)benzoic Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of 3-(Chloromethyl)benzoic acid reaction mixtures using High-Performance Liquid Chromatography (HPLC). The protocols and methods described herein are intended to facilitate the monitoring of reaction progress, determination of product purity, and quantification of impurities.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Monitoring its formation and the consumption of starting materials, as well as the emergence of byproducts, is crucial for process optimization and quality control. Reversed-phase HPLC with UV detection is a robust and widely used technique for this purpose, offering selectivity and sensitivity for the analysis of aromatic carboxylic acids and related compounds.

This application note details a stability-indicating HPLC method capable of separating this compound from its potential precursors and degradation products.

Chromatographic Conditions

A generalized reversed-phase HPLC method is presented below. This method can be adapted and optimized based on the specific reaction components and available instrumentation.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Quaternary or Binary Gradient HPLC with UV/PDA Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Experimental Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.

Sample Preparation (from a reaction mixture)
  • Quenching the Reaction: If the reaction is ongoing, quench a small, representative aliquot of the reaction mixture by diluting it in a suitable solvent to stop the reaction.

  • Dilution: Accurately dilute a known volume or weight of the quenched reaction mixture with the HPLC diluent to bring the expected concentration of this compound into the linear range of the calibration curve (e.g., 1 µg/mL to 100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

Data Presentation

The following table represents typical quantitative data that could be obtained from the HPLC analysis of a synthesis reaction mixture for this compound. The synthesis is assumed to proceed from m-toluic acid via a chlorination step.

Table 2: Quantitative Analysis of a this compound Reaction Mixture

CompoundRetention Time (min)Concentration (µg/mL)% Area
m-Toluic Acid (Starting Material)8.515.214.8
This compound (Product) 12.1 75.8 73.9
3,3'-(Oxybis(methylene))dibenzoic acid (Impurity)16.38.58.3
Other Impurities-3.03.0

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to this compound.

m-Toluic Acid m-Toluic Acid This compound This compound m-Toluic Acid->this compound Chlorinating Agent (e.g., NCS)

Caption: Synthesis of this compound.

HPLC Analysis Workflow

The diagram below outlines the general workflow for the HPLC analysis of a reaction mixture.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Mixture Reaction Mixture Quenching & Dilution Quenching & Dilution Reaction Mixture->Quenching & Dilution Filtration Filtration Quenching & Dilution->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Peak Integration Peak Integration UV Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow.

Method Validation Considerations

For use in a regulated environment, this HPLC method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the resolution of the this compound peak from other peaks in the chromatogram.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) of ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the quantitative analysis of this compound in reaction mixtures. The detailed protocol for sample preparation and the specified chromatographic conditions are designed to ensure reproducible and accurate results. Proper method validation is essential for implementation in quality control and regulated environments.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Chloromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound? A1: The two most common methods are:

  • Chloromethylation of Benzoyl Chloride: This is a one-step synthesis where benzoyl chloride reacts with paraformaldehyde in the presence of a Lewis acid catalyst.[1][2] This method is often favored for its directness and use of readily available starting materials.[3]

  • Chlorination of 3-(Hydroxymethyl)benzoic acid: This involves the conversion of a benzyl (B1604629) alcohol to a benzyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This is a standard transformation for which various protocols exist.[4][5]

Q2: Which catalysts are effective for the chloromethylation of benzoyl chloride? A2: A range of Lewis acids can be used to catalyze this reaction. Common choices include anhydrous zinc chloride (ZnCl₂), ferric chloride (FeCl₃), aluminum trichloride (B1173362) (AlCl₃), and stannic chloride (SnCl₄).[1][3] The choice of catalyst can significantly impact yield and purity.[3]

Q3: What are the most common impurities and side products encountered during synthesis? A3: Common impurities include:

  • Benzoic Acid: Arises from the hydrolysis of the starting material (benzoyl chloride) or the final product.[1]

  • Di- and Tri-chlorinated Products: Over-chlorination can occur, leading to byproducts like 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid, which complicates purification and reduces the yield of the desired product.[1]

  • 3-(Hydroxymethyl)benzoic acid: Incomplete chlorination of this starting material will result in its presence as an impurity.[3]

  • Bis(chloromethyl) ether (BCME): This is a highly carcinogenic byproduct that can form in chloromethylation reactions involving formaldehyde (B43269) and a source of HCl.[6][7] Extreme caution and appropriate quenching procedures are necessary.

Q4: How can the final product be effectively purified? A4: Standard purification techniques include:

  • Recrystallization: An effective method for obtaining a highly pure crystalline solid. The choice of solvent is critical to maximize yield and purity.[8]

  • Acid-Base Extraction: This technique separates the acidic product from neutral or basic impurities. The product is dissolved in a base, washed, and then precipitated by adding acid.[8]

  • Column Chromatography: Useful for separating structurally similar compounds and achieving high purity, though it may be less practical for large-scale synthesis.[8]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps & Solutions Expected Outcome
Low Yield / Incomplete Conversion • Suboptimal reaction temperature or time.• Ineffective catalyst.• Presence of moisture deactivating reagents/catalyst.• Insufficient amount of chlorinating agent.• Optimize temperature and extend reaction time based on literature protocols.• Screen different Lewis acid catalysts (e.g., ZnCl₂, FeCl₃, SnCl₄).[1][3]• Ensure all glassware is oven-dried and use anhydrous solvents and reagents.• Use a slight excess of the chlorinating agent (e.g., SOCl₂ or paraformaldehyde).[4]Increased conversion of starting material and higher isolated yield of the product.
High Content of Benzoic Acid Impurity • Hydrolysis of benzoyl chloride (starting material) or this compound (product).• Use anhydrous reagents and solvents.• During workup, quench the reaction with ice water and perform the extraction quickly to minimize contact time with the aqueous phase.[1][2]Reduced percentage of benzoic acid in the crude and purified product.
Formation of Over-Chlorinated Byproducts • Excess of chlorinating agent.• Reaction temperature is too high or reaction time is too long.• Carefully control the stoichiometry of the chlorinating agent.[9]• Maintain a lower reaction temperature to improve selectivity.[9]• Monitor the reaction progress (e.g., by HPLC or TLC) to avoid prolonged reaction times.Minimized formation of 3-(dichloromethyl)benzoic acid and other polychlorinated species.[1]
Product Loss During Workup/Purification • Incomplete precipitation during acid-base extraction.• Using an excessive amount of solvent for recrystallization.• When precipitating the product from its salt form, adjust the pH to be sufficiently acidic (pH ~2) to ensure complete precipitation.[8]• During recrystallization, use the minimum amount of hot solvent required to dissolve the product and cool the solution thoroughly to maximize crystal formation.[9]Higher recovery and isolated yield of the final product.[9]

Data Presentation

Table 1: Effect of Reaction Conditions on the Chloromethylation of Benzoyl Chloride

CatalystSolvent(s)Temperature (°C)Time (h)This compound Purity (%)Benzoic Acid Impurity (%)Reference
Anhydrous ZnCl₂Dichloromethane60 - 701591.62.4[1][2]
Anhydrous FeCl₃Chloroform20 - 251090.23.1[1][2]
Anhydrous SnCl₄Dichloromethane / Chloroform45 - 551692.34.2[3]
Anhydrous AlCl₃Carbon Tetrachloride55 - 602087.78.2[2][3]
Anhydrous CuCl₂Dichloromethane40 - 45589.16.6[3]

Experimental Protocols

Method 1: Synthesis via Chloromethylation of Benzoyl Chloride

This protocol is a representative example based on common procedures.[1][2][3]

  • Reaction Setup: To a pressure-rated autoclave, add the chosen solvent (e.g., 100 mL of dichloromethane).

  • Reagent Addition: Add benzoyl chloride (0.1 mol), paraformaldehyde (0.15 mol), and the anhydrous Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.05 mol).

  • Reaction Conditions: Seal the autoclave and purge with nitrogen. Pressurize with nitrogen to 0.3 MPa. Begin stirring and heat the reaction mixture to 60-70 °C. Maintain these conditions for 15 hours.

  • Quenching and Workup: Cool the reactor to room temperature and carefully vent the nitrogen pressure. Transfer the reaction mixture into 100 mL of ice-cold water and stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the lower organic layer.

  • Purification: The crude product in the organic layer can be concentrated under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

  • Analysis: Analyze the product purity using HPLC.

Method 2: Synthesis via Chlorination of 3-(Hydroxymethyl)benzoic Acid with Thionyl Chloride (SOCl₂)

This is a general procedure for the conversion of a benzyl alcohol to a benzyl chloride.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 3-(hydroxymethyl)benzoic acid (1 eq.) in a suitable solvent like toluene.

  • Catalyst Addition (Optional): A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[4]

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.1 eq.) to the suspension via the dropping funnel over 30 minutes. The reaction is exothermic and will release HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Reaction Conditions: After the addition is complete, heat the mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or HPLC).

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the excess SOCl₂ and solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent.

Mandatory Visualizations

G Synthesis via Chloromethylation BC Benzoyl Chloride Product This compound BC->Product PF Paraformaldehyde PF->Product Catalyst Lewis Acid (e.g., ZnCl₂) Catalyst->Product Catalyst

Caption: Reaction pathway for the synthesis of this compound via chloromethylation.

G Synthesis via Chlorination Start 3-(Hydroxymethyl)benzoic Acid Product This compound Start->Product Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproducts SO₂ + HCl Product->Byproducts forms

Caption: Reaction pathway for the synthesis of this compound via chlorination.

G General Experimental Workflow A Reaction Setup (Anhydrous Conditions) B Reagent Addition (Controlled Temperature) A->B C Reaction Monitoring (TLC / HPLC) B->C D Quenching (e.g., Ice Water) C->D E Workup & Extraction D->E F Purification (Recrystallization / Chromatography) E->F G Analysis (HPLC, NMR, MP) F->G

Caption: A generalized workflow for the synthesis and purification process.

G Troubleshooting Logic: Low Yield Start Low Yield Observed Check1 Was starting material consumed? (Check TLC/HPLC) Start->Check1 Action1 Increase reaction time or temperature Check1->Action1 No Check2 Were anhydrous conditions maintained? Check1->Check2 Yes End Yield Improved Action1->End Action2 Repeat with dry solvents/reagents Check2->Action2 No Check3 Is the catalyst effective? Check2->Check3 Yes Action2->End Action3 Screen alternative catalysts Check3->Action3 No Action3->End

Caption: A decision-making diagram for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common methods for synthesizing this compound are:

  • Photochlorination of 3-Methylbenzoic Acid: This method involves the free-radical chlorination of the methyl group of 3-methylbenzoic acid using chlorine gas under UV light.

  • Chloromethylation of Benzoyl Chloride: This route involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.[1][2]

Q2: What are the major side products I should be aware of during the photochlorination of 3-methylbenzoic acid?

A2: The primary side reactions involve over-chlorination of the methyl group, leading to the formation of 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid. In some cases, oxidation of the starting material can lead to isophthalic acid, though this is less common under typical photochlorination conditions.[2]

Q3: What are the common impurities when synthesizing this compound from benzoyl chloride and paraformaldehyde?

A3: The main impurities in this synthetic route are typically benzoic acid and 3-(hydroxymethyl)benzoic acid.[2] The formation of the hydroxymethyl analog can occur if water is present in the reaction mixture.

Troubleshooting Guides

Route 1: Photochlorination of 3-Methylbenzoic Acid
Issue Potential Cause Recommended Solution
Low Yield of Monochloro Product Incomplete reaction or over-chlorination.- Monitor the reaction progress closely using techniques like GC or TLC. - Carefully control the stoichiometry of chlorine gas. - Optimize reaction time to favor the formation of the monochlorinated product.
High Percentage of Di- and Tri-chlorinated Products Excessive chlorination due to prolonged reaction time or high chlorine concentration.- Reduce the reaction time. - Use a lower flow rate of chlorine gas. - Maintain a lower reaction temperature to decrease the rate of subsequent chlorinations.
Low Conversion of Starting Material Insufficient UV light exposure or low reactivity.- Ensure the UV lamp is functioning correctly and is in close proximity to the reaction vessel. - Use a solvent that is transparent to UV light. - Increase the reaction temperature slightly to enhance the rate of initiation.
Formation of Isophthalic Acid Presence of oxidizing agents or air leaks in the setup.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity starting materials and solvents to avoid contaminants.
Route 2: Chloromethylation of Benzoyl Chloride
Issue Potential Cause Recommended Solution
Low Product Yield Inactive catalyst or suboptimal reaction temperature.- Use a freshly opened or properly stored Lewis acid catalyst (e.g., anhydrous ZnCl₂, AlCl₃). - Optimize the reaction temperature; too low may result in a sluggish reaction, while too high can promote side reactions.[1]
Significant Formation of Benzoic Acid Presence of water in the reaction mixture, leading to hydrolysis of benzoyl chloride.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert, dry atmosphere.
Presence of 3-(Hydroxymethyl)benzoic Acid Hydrolysis of the chloromethyl group during workup or the reaction itself.- Ensure the workup is performed under non-hydrolytic conditions until the product is isolated. - Use a non-aqueous workup if possible. - Minimize the exposure of the crude product to water.[2]
Reaction Fails to Initiate Poor quality of paraformaldehyde or insufficient catalyst.- Use high-quality, dry paraformaldehyde. - Increase the catalyst loading incrementally, monitoring for reaction initiation.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Chloromethylation of Benzoyl Chloride

CatalystSolventTemperature (°C)Time (h)This compound (%)Benzoic Acid (%)Reference
Anhydrous FeCl₃Chloroform20-251090.23.1[1][2]
Anhydrous AlCl₃Carbon Tetrachloride55-602087.78.2[1]
Anhydrous ZnCl₂Dichloromethane60-701591.62.4[1]
Anhydrous AlCl₃Dichloromethane25-35885.29.6[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Photochlorination of 3-Methylbenzoic Acid
  • Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser connected to a gas outlet/scrubber (to neutralize excess chlorine and HCl), and a thermometer, place 3-methylbenzoic acid and a suitable solvent (e.g., carbon tetrachloride).

  • Inert Atmosphere: Purge the system with an inert gas (e.g., nitrogen) to remove air.

  • Reaction Initiation: Position a UV lamp close to the flask and begin stirring the mixture. Heat the reaction to a gentle reflux.

  • Chlorination: Introduce a slow, steady stream of chlorine gas through the gas inlet tube into the reaction mixture.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by GC or TLC to determine the ratio of starting material, monochlorinated, and dichlorinated products.

  • Termination: Once the desired conversion to the monochlorinated product is achieved, stop the chlorine flow and turn off the UV lamp.

  • Workup: Allow the reaction mixture to cool to room temperature. Purge the system with nitrogen to remove any residual chlorine and HCl. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization to separate the desired this compound from over-chlorinated side products.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a suitable solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol (B145695) and water is often effective.

  • Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (including charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 3: Purification of this compound by Acid-Base Extraction

This method is particularly useful for removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute strong acid (e.g., HCl) until the pH is acidic. This compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.[3][4][5]

Visualizations

Synthesis_and_Side_Reactions cluster_main Main Synthesis: Photochlorination cluster_side Side Reactions 3-Methylbenzoic_Acid 3-Methylbenzoic_Acid 3-(Chloromethyl)benzoic_Acid 3-(Chloromethyl)benzoic_Acid 3-Methylbenzoic_Acid->3-(Chloromethyl)benzoic_Acid Cl2, UV light 3-(Dichloromethyl)benzoic_Acid 3-(Dichloromethyl)benzoic_Acid 3-(Chloromethyl)benzoic_Acid->3-(Dichloromethyl)benzoic_Acid Excess Cl2 3-(Trichloromethyl)benzoic_Acid 3-(Trichloromethyl)benzoic_Acid 3-(Dichloromethyl)benzoic_Acid->3-(Trichloromethyl)benzoic_Acid Excess Cl2

Caption: Photochlorination of 3-Methylbenzoic Acid and Over-chlorination Side Reactions.

Chloromethylation_Troubleshooting start Start Synthesis: Benzoyl Chloride + Paraformaldehyde check_yield Low Yield? start->check_yield check_impurities Impurities Detected? check_yield->check_impurities No optimize_conditions Optimize: - Catalyst Activity - Temperature check_yield->optimize_conditions Yes use_anhydrous Use Anhydrous Reagents & Solvents check_impurities->use_anhydrous Yes (Benzoic Acid/ Hydroxymethyl) purify Purification: - Recrystallization - Acid-Base Extraction check_impurities->purify Yes end_product Pure this compound check_impurities->end_product No optimize_conditions->start Re-run use_anhydrous->start Re-run purify->end_product

Caption: Troubleshooting Workflow for the Chloromethylation Synthesis Route.

References

Technical Support Center: Purification of 3-(Chloromethyl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 3-(Chloromethyl)benzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[1][2] Ideally, this compound should be highly soluble in a hot solvent and poorly soluble in the same solvent when cold. Impurities, on the other hand, should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).[3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.[4] For this compound, a moderately polar compound, suitable solvents could include alcohols (like ethanol (B145695) or methanol), or a mixed solvent system such as ethanol/water or toluene/heptane.[5][6] A preliminary small-scale solubility test with a few milligrams of your compound in various solvents is highly recommended.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities can include starting materials from its synthesis, such as 3-methylbenzoic acid (m-toluic acid), and byproducts like 3-(dichloromethyl)benzoic acid, 3-(trichloromethyl)benzoic acid, or isomeric impurities. The presence of these impurities can affect crystal formation and the melting point of the final product.

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a common indicator of an impure compound.[4] Pure crystalline solids typically have a sharp and defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. Further recrystallization may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - Too much solvent was used, and the solution is not supersaturated.- The compound is too soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble).- Cool the solution in an ice bath to further decrease solubility.- If crystals still do not form, try scratching the inner surface of the flask with a glass rod to induce nucleation or add a seed crystal of pure this compound.[7][8]
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is 136-138°C).- The solution is too concentrated, causing the compound to precipitate above its melting point.- High levels of impurities are present, depressing the melting point of the crude material.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the concentration.- Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.- Consider using a solvent with a lower boiling point or a mixed solvent system.
Low recovery of purified crystals. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were not completely transferred from the crystallization flask or were lost during washing.- Minimize the amount of solvent used for dissolving the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration to prevent premature crystallization.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce loss.- The mother liquor can be concentrated and cooled to obtain a second crop of crystals, which should be checked for purity.
Crystals are discolored. - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb the desired compound, leading to lower recovery.[1]

Data Presentation

Estimated Solubility of Benzoic Acid Derivatives in Various Solvents

Solvent Compound Temperature (°C) Solubility ( g/100 g of solvent)
WaterBenzoic Acid0~0.3[9]
100~1.5[9]
3-Chlorobenzoic Acid15~0.045[4]
EthanolBenzoic Acid1547.1[10]
2371.5[10]
3-Chlorobenzoic Acid-Readily soluble[7]
TolueneBenzoic Acid25Lower than in ethanol[11]
HeptaneBenzoic Acid25Low solubility[11]
Acetone3-Chlorobenzoic Acid-Readily soluble[7]

Note: This data is for guidance purposes. Experimental determination of solubility for this compound in your chosen solvent system is recommended for process optimization.

Experimental Protocols

Protocol for Recrystallization of this compound

  • Solvent Selection: Based on preliminary tests or the data provided, select a suitable solvent or solvent pair. For this example, an ethanol/water mixture is used.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring.

    • Continue adding small portions of the hot solvent until the solid completely dissolves. Avoid adding a large excess of solvent.[2][3]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration.

    • Preheat a stemless funnel and a receiving Erlenmeyer flask with a small amount of the hot solvent to prevent premature crystallization in the funnel.

    • Pour the hot solution through a fluted filter paper in the preheated funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[8]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

  • Purity Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (136-138°C) indicates high purity.

    • Calculate the percent recovery.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_analysis Analysis start Crude this compound dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool_slowly Slow cooling to room temperature hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry the crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Common impurities in commercial 3-(Chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using commercial 3-(Chloromethyl)benzoic acid in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to impurities found in this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most prevalent impurities arise from the synthesis process, which often involves the chlorination of a methyl group on a benzoic acid precursor. The primary impurities to be aware of are:

  • Benzoic Acid: Unreacted starting material or a byproduct of over-oxidation.

  • 3-(Hydroxymethyl)benzoic Acid: Formed by the hydrolysis of the chloromethyl group.

  • 3-(Dichloromethyl)benzoic Acid: A result of over-chlorination of the methyl group.

  • 3-(Trichloromethyl)benzoic Acid: A further product of excessive chlorination.[1]

Q2: What are the typical levels of these impurities in commercial batches?

A2: The concentration of impurities can vary between suppliers and batches. However, analysis of crude product from a common synthesis route shows the following approximate levels:

ImpurityTypical Concentration Range in Crude Product (%)
Benzoic Acid0.5 - 9.6
3-(Hydroxymethyl)benzoic AcidPresent, but specific levels not always reported
3-(Dichloromethyl)benzoic AcidCan be a significant byproduct of over-chlorination
3-(Trichloromethyl)benzoic AcidTypically present in smaller amounts than the dichloro- version

Note: It is crucial to analyze the purity of each new batch of this compound before use in sensitive applications.

Q3: How can I detect and quantify these impurities in my sample?

A3: The recommended methods for analyzing the purity of this compound and quantifying its common impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed experimental protocols for these methods are provided below.

Troubleshooting Guides

Issue 1: Low Yield or Failure of Amide Coupling Reactions

Symptom: You are using this compound in an amide coupling reaction (e.g., with an amine using a coupling agent like EDC/DCC), but you observe a low yield of the desired amide product or the reaction fails to proceed.

Possible Cause:

  • Presence of Benzoic Acid Impurity: Benzoic acid, lacking the reactive chloromethyl group, will compete with this compound for the coupling agent, leading to the formation of an undesired benzamide (B126) byproduct and reducing the yield of your target molecule.[2][3]

Troubleshooting Steps:

  • Analyze Starting Material: Use HPLC to determine the percentage of benzoic acid impurity in your this compound.

  • Purify the Reagent: If the benzoic acid content is significant (>1-2%), purify the this compound by recrystallization or column chromatography before use.

  • Adjust Stoichiometry: If purification is not feasible, you may need to adjust the stoichiometry of your coupling reagents to account for the amount of benzoic acid impurity. However, this is not ideal as it complicates the reaction mixture.

Issue 2: Formation of Unexpected Side Products in Esterification or Etherification Reactions

Symptom: When using this compound in reactions involving alcohols or phenols (e.g., Fischer esterification, Williamson ether synthesis), you observe the formation of unexpected byproducts, often with a higher molecular weight.

Possible Cause:

  • Presence of 3-(Hydroxymethyl)benzoic Acid Impurity: This impurity contains two nucleophilic groups (the hydroxyl and the carboxylic acid). In addition to the desired reaction at the chloromethyl position, the hydroxyl group of the impurity can react with your starting material or other molecules of this compound, leading to oligomeric or polymeric side products.[4][5]

Troubleshooting Steps:

  • Characterize Byproducts: Use techniques like LC-MS or NMR to identify the structure of the unexpected side products.

  • Check for Hydroxymethyl Impurity: Analyze your starting material for the presence of 3-(Hydroxymethyl)benzoic acid using HPLC or GC-MS.

  • Purification: If the impurity is present, purify the this compound to remove it. Acid-base extraction can be effective in separating the desired product from more polar impurities.

Issue 3: Incomplete or Sluggish Nucleophilic Substitution Reactions

Symptom: Your nucleophilic substitution reaction at the benzylic chloride of this compound is slow, incomplete, or requires harsh conditions to proceed.

Possible Cause:

  • Presence of 3-(Dichloromethyl) and 3-(Trichloromethyl)benzoic Acid Impurities: These over-chlorinated impurities are significantly less reactive towards nucleophilic substitution than the monochlorinated species. Their presence effectively reduces the concentration of your active starting material.

Troubleshooting Steps:

  • Verify Purity: Use GC-MS or HPLC to check for the presence of di- and trichlorinated impurities.

  • Purification: If these impurities are detected, purification by column chromatography is recommended as their polarity will be different from the desired product.

  • Consider Alternative Synthetic Route: If commercial sources consistently provide material with high levels of over-chlorination, it may be necessary to synthesize this compound in-house to better control the chlorination step.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method is adapted from established protocols for similar aromatic carboxylic acids and is suitable for the separation and quantification of this compound and its common impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for pH adjustment)

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Impurity Analysis (with Derivatization)

This method is suitable for the detection of volatile impurities and provides mass spectral data for unambiguous identification. Derivatization is necessary to improve the volatility of the carboxylic acids.[6][7][8]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • Capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Derivatization Reagent:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane.

  • Derivatization Procedure (Silylation):

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 100 µL of pyridine (B92270) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 min

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 min

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-450 m/z

Visualizations

Impurity_Formation_Pathway m-Toluic Acid m-Toluic Acid This compound This compound m-Toluic Acid->this compound Chlorination Benzoic Acid Benzoic Acid m-Toluic Acid->Benzoic Acid Side Reaction/Starting Material 3-(Hydroxymethyl)benzoic Acid 3-(Hydroxymethyl)benzoic Acid This compound->3-(Hydroxymethyl)benzoic Acid Hydrolysis 3-(Dichloromethyl)benzoic Acid 3-(Dichloromethyl)benzoic Acid This compound->3-(Dichloromethyl)benzoic Acid Over-chlorination 3-(Trichloromethyl)benzoic Acid 3-(Trichloromethyl)benzoic Acid 3-(Dichloromethyl)benzoic Acid->3-(Trichloromethyl)benzoic Acid Over-chlorination

Caption: Synthetic pathway and formation of common impurities.

Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_analysis Analysis cluster_impurities Potential Impurity cluster_solution Solution Low Yield Low Yield Analyze Purity (HPLC/GC-MS) Analyze Purity (HPLC/GC-MS) Low Yield->Analyze Purity (HPLC/GC-MS) Side Products Side Products Side Products->Analyze Purity (HPLC/GC-MS) Sluggish Reaction Sluggish Reaction Sluggish Reaction->Analyze Purity (HPLC/GC-MS) Benzoic Acid Benzoic Acid Analyze Purity (HPLC/GC-MS)->Benzoic Acid Hydroxymethyl Hydroxymethyl Analyze Purity (HPLC/GC-MS)->Hydroxymethyl Di/Trichloro Di/Trichloro Analyze Purity (HPLC/GC-MS)->Di/Trichloro Purify Reagent Purify Reagent Benzoic Acid->Purify Reagent Adjust Stoichiometry Adjust Stoichiometry Benzoic Acid->Adjust Stoichiometry Hydroxymethyl->Purify Reagent Di/Trichloro->Purify Reagent

Caption: Troubleshooting workflow for experiments.

References

Removal of unreacted starting materials from 3-(Chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from 3-(Chloromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound and what unreacted residues can be expected in the crude product?

The synthesis of this compound commonly proceeds via a Friedel-Crafts reaction between benzoyl chloride and paraformaldehyde.[1][2] Therefore, unreacted benzoyl chloride and paraformaldehyde are potential impurities in the crude product. Additionally, benzoic acid can be present as a byproduct from the hydrolysis of benzoyl chloride.[1][2]

Q2: What are the typical byproducts that can form during the synthesis of this compound?

Besides unreacted starting materials, the synthesis can lead to the formation of several byproducts. These include benzoic acid, as well as over-chlorinated species such as 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid.[1][2] The presence and quantity of these byproducts often depend on the specific reaction conditions.

Q3: What are the recommended analytical methods to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for determining the purity of this compound and quantifying impurities.[2][3][4][5] A common approach involves using a reverse-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid additive like phosphoric acid or formic acid to ensure sharp peaks.[3][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Presence of Unreacted Benzoyl Chloride in the Final Product
  • Problem: The final product is contaminated with benzoyl chloride, which can be identified by its characteristic sharp odor and by analytical methods such as NMR or HPLC.

  • Cause: Incomplete reaction or inefficient removal during the work-up procedure.

  • Solution:

    • Aqueous Basic Wash: During the work-up, wash the organic layer containing the crude product with a mild aqueous base solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide (B78521) solution. This will hydrolyze the unreacted benzoyl chloride to the water-soluble sodium benzoate, which can then be separated in the aqueous layer.[6][7]

    • Water Wash: A thorough wash with hot water can also facilitate the hydrolysis of benzoyl chloride to benzoic acid.[8][9]

Issue 2: Presence of Unreacted Paraformaldehyde
  • Problem: The product is contaminated with paraformaldehyde, which is a solid polymer of formaldehyde.

  • Cause: Incomplete reaction or insolubility in the reaction solvent leading to carryover.

  • Solution:

    • Hot Water Wash: Paraformaldehyde can be depolymerized and dissolved in hot water.[8][9] Washing the crude product with hot water during the work-up can effectively remove this impurity.

    • Filtration: If paraformaldehyde is present as a significant amount of insoluble solid, it may be partially removed by filtration of the reaction mixture before the main work-up.

Issue 3: Low Yield After Recrystallization
  • Problem: A significant loss of product is observed after the recrystallization process.

  • Cause:

    • Inappropriate Solvent Choice: The chosen solvent may have too high a solubility for this compound at room temperature.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a lower yield upon cooling.[8][10]

    • Premature Crystallization: The product crystallizing out during a hot filtration step.

    • Incomplete Crystallization: Not allowing sufficient time or low enough temperature for complete crystallization.

  • Solution:

    • Solvent Selection: Test a range of solvents to find one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol (B145695), or mixtures like ethanol/water or hexane/ethyl acetate.[8][11]

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the crude product.[9]

    • Pre-heat Funnel: When performing a hot filtration to remove insoluble impurities, pre-heat the funnel to prevent the product from crystallizing prematurely.

    • Cooling: Allow the solution to cool slowly to room temperature to form pure crystals, and then place it in an ice bath to maximize the yield.[12]

Issue 4: Oiling Out During Recrystallization
  • Problem: The compound separates as an oil instead of crystals upon cooling the recrystallization solution.

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is too concentrated.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation.

    • Change Solvent System: Choose a solvent with a lower boiling point or use a mixed solvent system.

    • Slow Cooling: Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation.

Data Presentation

The following table summarizes typical data for the purification of benzoic acid derivatives, which can be used as a general guideline for this compound. Specific values for this compound may vary depending on the initial purity and the exact conditions used.

Purification TechniqueTypical Purity AchievedTypical YieldKey AdvantagesCommon Impurities Removed
Acid-Base Extraction 70-90%>90%High capacity, removes acidic and basic impurities.[13]Unreacted benzoyl chloride (as benzoate), benzoic acid, other acidic byproducts.[6][13]
Recrystallization >95%60-85%Yields highly pure crystalline solid, removes soluble and insoluble impurities.[13]Unreacted starting materials, structurally similar byproducts, residual solvents.[12]
Column Chromatography >98%70-90%High resolution, separates structurally similar compounds.[13]Di- and tri-chlorinated byproducts, other non-polar and polar impurities.[13]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. CO₂ evolution will occur, so vent the funnel frequently. Continue washing until no more gas evolves.

  • Separate the aqueous layer. This layer contains the sodium salt of benzoic acid and hydrolyzed benzoyl chloride.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the partially purified product.

Protocol 2: Purification by Recrystallization
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) until the solid just dissolves.[8][9]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[12]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve wash_base Wash with aq. NaHCO3 dissolve->wash_base Removes acidic impurities wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na2SO4 wash_brine->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize Further Purification pure_product Pure this compound recrystallize->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_reactants Starting Materials cluster_impurities Potential Impurities benzoyl_chloride Benzoyl Chloride product This compound benzoyl_chloride->product unreacted_benzoyl Unreacted Benzoyl Chloride benzoyl_chloride->unreacted_benzoyl benzoic_acid Benzoic Acid benzoyl_chloride->benzoic_acid Hydrolysis paraformaldehyde Paraformaldehyde paraformaldehyde->product unreacted_paraform Unreacted Paraformaldehyde paraformaldehyde->unreacted_paraform over_chlorinated Di/Tri-chlorinated Byproducts product->over_chlorinated Over-reaction

Caption: Logical relationships between starting materials, product, and impurities.

References

Technical Support Center: Optimizing Reaction Conditions for the Chloromethylation of Benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chloromethylation of benzoic acid. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the chloromethylation of benzoic acid challenging?

A1: The chloromethylation of benzoic acid is challenging because the carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution.[1][2] This deactivation makes the reaction more difficult to initiate and often results in lower yields compared to activated aromatic compounds.[1]

Q2: What are the typical reagents and conditions for the chloromethylation of benzoic acid?

A2: The reaction is typically performed using formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).[1][3] The reaction is usually conducted in an inert solvent like chloroform (B151607), methylene (B1212753) dichloride, or tetrachloromethane.[1] Optimal temperature ranges are generally between 20-65 °C with reaction times of 5-15 hours.[1]

Q3: What is the most common side reaction, and how can it be minimized?

A3: The most significant side reaction is the formation of a diarylmethane derivative, where the newly formed chloromethylated benzoic acid reacts with another molecule of benzoic acid.[2][3] This is a type of Friedel-Crafts alkylation. To minimize this side product, it is recommended to:

  • Control the temperature: Higher temperatures tend to favor the formation of diarylmethane.[2][4]

  • Choose the appropriate catalyst: Aluminum chloride, in particular, is known to promote the formation of diarylmethane byproducts.[2] Using a milder catalyst like zinc chloride may be preferable.

  • Manage reagent concentration: A point can be reached where a higher concentration of the chloromethylated product can increase the rate of diarylmethane formation.[2][4]

Q4: Can I perform this reaction without a strong Lewis acid catalyst?

A4: While a catalyst is generally required for deactivated rings, some methods aim to reduce the reliance on highly corrosive or reactive catalysts. For instance, processes using a catalytic amount of a short-chain carboxylic acid like acetic acid have been developed to promote the reaction under milder conditions.[4]

Q5: What are the primary safety concerns associated with this reaction?

A5: The chloromethylation reaction has significant safety hazards.

  • Carcinogens: The reaction can produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether.[3] Chloromethyl methyl ether, if used as a reagent, is also a potent carcinogen.[1]

  • Corrosive Reagents: Hydrogen chloride is a corrosive gas, and Lewis acids like aluminum chloride react violently with water. The use of chlorosulfonic acid also presents a high risk due to its reactivity.[1] All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guide

Problem Potential Cause Suggested Solution Expected Outcome
No or Low Conversion Insufficient reactivity due to the deactivating nature of the carboxylic acid group.[1]Increase the reaction temperature within the optimal range (20-65 °C) or prolong the reaction time (up to 15 hours).[1] Consider using a stronger Lewis acid catalyst like aluminum chloride, but be mindful of side reactions.[2]Improved conversion of the starting material.
Inactive catalyst.Use freshly opened or properly stored anhydrous zinc chloride or aluminum chloride.Enhanced catalytic activity leading to a better reaction rate.
Low Yield of Desired Product Sub-optimal reagent molar ratios.Carefully control the molar ratios. A suggested ratio is benzoic acid derivative:paraformaldehyde:aluminum chloride of 1:0.5-1:1.5-2.[1]Maximized yield of the chloromethylated product by ensuring the limiting reagent is consumed efficiently.
Formation of diarylmethane byproduct.[2]Lower the reaction temperature.[2][4] Avoid using an excess of the benzoic acid substrate.[4]Reduced formation of the diarylmethane side product, thus increasing the relative yield of the desired product.
Formation of Multiple Products/Impurities Side reactions due to high temperature or reactive catalysts.[1][2]Optimize the reaction temperature, starting at the lower end of the recommended range (e.g., 20-25 °C).[1] Use a milder catalyst if possible.Cleaner reaction profile with fewer byproducts, simplifying purification.
Reaction with solvent.Ensure an inert solvent is used, such as chloroform or methylene dichloride.[1]The solvent will not participate in the reaction, preventing the formation of solvent-related impurities.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution for Benzoic Acid Derivatives

The following table summarizes results from the chloromethylation of benzoic acid derivatives under different conditions, based on patent literature.

Starting MaterialCatalystSolventTemp. (°C)Time (h)Product DistributionReference
Methyl Benzoate (B1203000)AlCl₃Methylene DichlorideReflux1080% 3-chloromethyl benzoic acid methyl ester, 5% unreacted starting material, 15% other impurities[1]
Methyl BenzoateAlCl₃Chloroform50850% 3-chloromethyl benzoic acid methyl ester, 35% unreacted starting material, 15% other impurities[1]
BenzophenoneAlCl₃Methylene Dichloride251578.3% 3-chloromethyl benzophenone, 19% unreacted starting material, 2.7% other impurities[1]

Experimental Protocols

Protocol 1: Chloromethylation of Methyl Benzoate

This protocol is adapted from patent literature for the chloromethylation of a benzoic acid derivative.[1]

Materials:

  • Methyl benzoate

  • Paraformaldehyde

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene dichloride (CH₂Cl₂)

  • Ice water

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

Procedure:

  • Equip a 100 mL three-necked flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Add 50 mL of methylene dichloride, 26 g (0.19 mol) of aluminum chloride, and 3.0 g (0.1 mol) of paraformaldehyde to the flask.

  • Stir the suspension and add 13.6 g (0.1 mol) of methyl benzoate dropwise from the dropping funnel.

  • After the addition is complete, heat the mixture to reflux and maintain for 10 hours.

  • After the reaction, cool the flask in an ice bath.

  • Carefully and slowly pour the reactant mixture into 100 g of ice water while stirring to quench the reaction.

  • Stir the mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with 20 mL of methylene dichloride.

  • Combine the organic layers and wash twice with 10 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Analyze the crude product using HPLC or GC-MS to determine the product distribution.[1]

Visualizations

experimental_workflow Experimental Workflow for Chloromethylation prep 1. Reagent Preparation (Benzoic Acid, Paraformaldehyde, Catalyst, Solvent) reaction 2. Reaction Setup (Inert atmosphere, 20-65 °C) prep->reaction monitoring 3. Reaction Monitoring (TLC, GC, or HPLC) reaction->monitoring quench 4. Quenching (Pouring into ice water) monitoring->quench extraction 5. Workup (Extraction & Washing) quench->extraction purification 6. Purification (Distillation or Crystallization) extraction->purification analysis 7. Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for the chloromethylation of benzoic acid.

troubleshooting_guide Troubleshooting Decision Tree start Reaction Outcome? low_conversion Low/No Conversion start->low_conversion Poor low_yield Low Yield start->low_yield Sub-optimal success High Yield & Purity start->success Good increase_temp Increase Temp/Time or Change Catalyst low_conversion->increase_temp check_ratios Optimize Reagent Ratios low_yield->check_ratios Check Stoichiometry lower_temp Lower Temperature low_yield->lower_temp Diarylmethane Present

Caption: A decision tree for troubleshooting common issues in chloromethylation.

References

Technical Support Center: Prevention of Di-chlorinated Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of di-chlorinated byproducts during chemical reactions.

Troubleshooting Guides

This section addresses specific issues you may encounter during your chlorination experiments.

Issue 1: Significant formation of di-chlorinated byproducts in alkane chlorination.

  • Question: My free-radical chlorination of an alkane is producing a high percentage of di-chlorinated and poly-chlorinated products. How can I increase the selectivity for the mono-chlorinated product?

  • Answer: Over-chlorination is a common issue in free-radical halogenation of alkanes.[1][2][3][4][5] To favor the formation of the mono-chlorinated product, you can implement the following strategies:

    • Increase the alkane-to-chlorine ratio: Using a high concentration of the alkane relative to the chlorine source statistically reduces the probability of a chlorine radical encountering an already chlorinated alkane molecule.[1]

    • Control reaction time: Stopping the reaction after a shorter duration can favor the mono-chlorinated product.[6] Continuous monitoring of the reaction progress by techniques like Gas Chromatography (GC) is recommended to determine the optimal reaction time.

    • Maintain a lower temperature: At lower temperatures, the reaction is more selective. As the temperature increases, selectivity decreases, leading to a mixture of products.

Issue 2: Poor regioselectivity in the chlorination of aromatic compounds, leading to multiple di-chlorinated isomers.

  • Question: My electrophilic aromatic chlorination is yielding a mixture of di-chlorinated isomers, and the regioselectivity is poor. How can I control where the chlorine atoms are added?

  • Answer: Achieving high regioselectivity in aromatic chlorination can be challenging. Several factors influence the position of chlorination:

    • Directing groups: The existing substituents on the aromatic ring have a strong directing effect (ortho-, para-, or meta-directing). The reaction conditions should be optimized based on the electronic nature of these groups.

    • Catalyst selection: The choice of catalyst is crucial. Lewis acids like AlCl₃ or FeCl₃ are commonly used, but their concentration and activity can impact selectivity.[7] Organocatalysts can also be employed to achieve high regioselectivity. For instance, certain catalysts can favor the formation of specific isomers, such as para-selective or ortho-selective chlorination of phenols.

    • Solvent effects: The solvent can influence the reactivity of the chlorinating species and the stability of the reaction intermediates, thereby affecting regioselectivity.

    • Temperature control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

Issue 3: Difficulty in separating the mono-chlorinated product from di-chlorinated byproducts.

  • Question: I am having trouble purifying my desired mono-chlorinated product from the di-chlorinated byproducts. What separation techniques are most effective?

  • Answer: The separation of chlorinated isomers can be challenging due to their similar physical properties. Here are some recommended techniques:

    • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation can be an effective method for separation.

    • Chromatography:

      • Column Chromatography: Silica (B1680970) gel chromatography is a common method for separating organic compounds. The choice of eluent is critical for achieving good separation. A silicagel fractionation procedure can be optimized by adjusting the solvent system and fraction cut-off volume.[8]

      • Gas Chromatography (GC): For analytical and preparative scale separations of volatile chlorinated compounds, GC is a powerful technique. The choice of the GC column (e.g., different polarities) is important for resolving isomers.[8]

    • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent can be used to purify it from isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents, and how does their choice affect di-chlorination?

A1: The choice of chlorinating agent is critical in controlling the selectivity of the reaction.

  • Chlorine gas (Cl₂): Highly reactive and often leads to over-chlorination, especially in free-radical reactions with alkanes.[6] Its reactivity can be moderated by controlling reaction conditions.

  • Sulfuryl chloride (SO₂Cl₂): A milder and more selective chlorinating agent for both radical and electrophilic chlorinations. It is often used with a radical initiator (like AIBN) for alkanes or a Lewis acid catalyst for aromatics.

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle electrophilic chlorinating agent, often used for the chlorination of activated aromatic rings and in allylic/benzylic chlorinations.

  • Thionyl chloride (SOCl₂): Primarily used to convert carboxylic acids to acyl chlorides and alcohols to alkyl chlorides.[9]

  • Phosphorus pentachloride (PCl₅): A strong chlorinating agent, often used to convert carboxylic acids and alcohols to their corresponding chlorides.

Q2: How can I accurately quantify the ratio of mono- to di-chlorinated products in my reaction mixture?

A2: Accurate quantification is essential for optimizing your reaction. The following analytical techniques are commonly used:

  • Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is a powerful tool for separating and quantifying volatile chlorinated compounds. The peak area in the chromatogram is proportional to the concentration of each component.

  • High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive compounds, HPLC with a UV or MS detector is a suitable method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to determine the ratio of products by integrating the signals corresponding to unique protons or carbons in each isomer.

Q3: Are there any safety concerns I should be aware of when trying to minimize di-chlorination?

A3: Yes, safety is paramount.

  • Handling Chlorinating Agents: Many chlorinating agents, like chlorine gas and thionyl chloride, are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: Chlorination reactions can be exothermic. It is crucial to have a proper quenching procedure in place to neutralize any unreacted chlorinating agent safely. Quenching is often done by slowly adding a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite solution, or by using water or alcohols for certain reagents like acid chlorides.[10][11][12]

  • Pressure Buildup: Reactions involving gaseous reagents or byproducts (like HCl) can lead to pressure buildup in a closed system. Ensure your reaction setup is properly vented.

Data on Selectivity in Chlorination Reactions

The following tables summarize quantitative data on the selectivity of chlorination reactions under various conditions.

Table 1: Influence of Substrate Structure on Product Distribution in Free-Radical Monochlorination of Alkanes

AlkaneProductProduct Distribution (%)
Propane1-Chloropropane45
2-Chloropropane55
2-Methylpropane1-Chloro-2-methylpropane65
2-Chloro-2-methylpropane35

Data sourced from Chemistry LibreTexts.[6]

Table 2: Effect of Catalyst on Regioselectivity of Phenol Chlorination with Sulfuryl Chloride

Catalysto:p Ratio
Acetonitrile, (S)-BINAPO (5 mol %), diisopropyl ether (4.00 equiv)≤4:96
Nagasawa's bis-thiourea (1 mol %)High ortho selectivity
(S)-diphenylprolinol (1 mol %)≤99:1

Data sourced from The Journal of Organic Chemistry.

Experimental Protocols

Protocol 1: Selective Monochlorination of an Activated Aromatic Compound (e.g., Anisole)

This protocol describes a general procedure for the selective monochlorination of an activated aromatic ring using N-chlorosuccinimide (NCS).

Materials:

  • Anisole (B1667542)

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (solvent)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1 equivalent) in acetonitrile.

  • Addition of Chlorinating Agent: To the stirred solution, add NCS (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to separate the mono-chlorinated isomers from any di-chlorinated byproducts and unreacted starting material.

Protocol 2: Analysis of Chlorinated Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of a reaction mixture to determine the ratio of mono- and di-chlorinated products.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for separating halogenated compounds (e.g., DB-5ms or equivalent).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This program should be optimized for the specific compounds of interest).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, mono-chlorinated products, and di-chlorinated byproducts based on their retention times and mass spectra.

    • Integrate the peak areas of the identified compounds. The relative percentage of each product can be calculated from the peak areas, assuming similar response factors. For more accurate quantification, calibration curves with authentic standards should be used.

Visualizations

experimental_workflow cluster_prep Reaction Setup & Execution cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Substrate in Solvent add_reagent Add Chlorinating Agent start->add_reagent react Run Reaction (Monitor via TLC/GC) add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry extract->wash concentrate Concentrate wash->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify analyze Analyze Product Purity & Yield (GC-MS, NMR) purify->analyze

Caption: A typical experimental workflow for a chlorination reaction.

troubleshooting_dichlorination start High Di-chlorination Observed substrate_type What is the substrate type? start->substrate_type alkane Alkane substrate_type->alkane Alkane aromatic Aromatic substrate_type->aromatic Aromatic alkane_sol1 Increase Alkane:Cl2 Ratio alkane->alkane_sol1 alkane_sol2 Decrease Reaction Time alkane->alkane_sol2 alkane_sol3 Lower Temperature alkane->alkane_sol3 aromatic_sol1 Change Catalyst/Solvent aromatic->aromatic_sol1 aromatic_sol2 Lower Temperature aromatic->aromatic_sol2 aromatic_sol3 Use Milder Chlorinating Agent aromatic->aromatic_sol3

References

Stability of 3-(Chloromethyl)benzoic acid in different reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 3-(chloromethyl)benzoic acid in various reaction media. The following information, presented in a question-and-answer format, addresses common challenges and provides protocols to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound?

A1: The stability of this compound is primarily dictated by the reaction medium's properties, including:

  • pH: The compound is significantly less stable in basic and neutral aqueous solutions due to the increased rate of hydrolysis.

  • Solvent Nucleophilicity: Protic and nucleophilic solvents, such as water and alcohols, can react with the chloromethyl group, leading to solvolysis.

  • Temperature: Higher temperatures accelerate the rate of degradation through both hydrolysis and solvolysis.

  • Presence of Nucleophiles: The presence of other nucleophiles in the reaction mixture can lead to substitution reactions at the chloromethyl position.

Q2: What are the common degradation products of this compound?

A2: The principal degradation products depend on the solvent system:

  • In aqueous media , the primary degradation product is 3-(hydroxymethyl)benzoic acid via hydrolysis.

  • In alcoholic solvents (e.g., methanol, ethanol) , the corresponding 3-((alkoxy)methyl)benzoic acid is formed through solvolysis.

  • In the presence of other nucleophiles , a variety of substitution products can be formed.

Q3: In which types of solvents is this compound most stable?

A3: this compound exhibits greater stability in non-polar, aprotic solvents that do not act as nucleophiles. Examples include:

Q4: How does the pH of an aqueous reaction medium affect the stability of this compound?

A4: The rate of hydrolysis of the chloromethyl group is highly pH-dependent. The stability is generally lowest at basic pH due to the increased concentration of the hydroxide (B78521) ion, a strong nucleophile. While more stable in acidic conditions compared to basic ones, the presence of water will still lead to hydrolysis over time.

Q5: What are the recommended storage conditions for this compound?

A5: To ensure the longevity of the reagent, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and incompatible substances such as strong bases and oxidizing agents.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize contact with atmospheric moisture.

Troubleshooting Guide

Issue 1: My reaction is giving a low yield, and I suspect degradation of the this compound.

  • Possible Cause: The reaction conditions may be too harsh, leading to the degradation of the starting material.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the protocol allows, try running the reaction at a lower temperature to minimize thermal decomposition.

    • Change the Solvent: If you are using a protic or nucleophilic solvent, consider switching to a non-polar, aprotic solvent like THF or DCM.

    • Protect Functional Groups: If the intended reaction does not involve the carboxylic acid, consider protecting it as an ester to prevent potential intramolecular reactions.

Issue 2: I am observing the formation of 3-(hydroxymethyl)benzoic acid as a significant byproduct.

  • Possible Cause: This is a clear indication of hydrolysis due to the presence of water in your reaction.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that your solvents are thoroughly dried before use.

    • Dry Glassware: Oven-dry all glassware before setting up the reaction.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 3: An unexpected ether or ester byproduct has formed.

  • Possible Cause: The solvent (e.g., an alcohol) or another component of the reaction mixture is acting as a nucleophile and reacting with the chloromethyl group.

  • Troubleshooting Steps:

    • Solvent Selection: As mentioned previously, choose a non-nucleophilic solvent if the solvolysis product is not desired.

    • Review Reagents: Carefully examine all reagents for potential nucleophiles that could compete with your desired reaction.

Data Presentation

The following table summarizes the qualitative stability of this compound in different reaction media based on general chemical principles.

Reaction Medium Relative Stability Primary Degradation Pathway Expected Major Degradation Product
Aqueous (pH > 7) LowHydrolysis3-(Hydroxymethyl)benzoic acid
Aqueous (pH ≈ 7) Low to ModerateHydrolysis3-(Hydroxymethyl)benzoic acid
Aqueous (pH < 7) ModerateHydrolysis3-(Hydroxymethyl)benzoic acid
Alcohols (Methanol, Ethanol) LowSolvolysis3-((Alkoxy)methyl)benzoic acid
Aprotic Polar (e.g., DMF, DMSO) Moderate to High--
Aprotic Non-polar (e.g., Toluene, Hexane) High--

Below is a template for you to record your own quantitative stability data.

Solvent pH (for aqueous) Temperature (°C) Time (hours) % this compound Remaining
e.g., Watere.g., 7.4e.g., 25e.g., 24Enter your data here
e.g., MethanolN/Ae.g., 25e.g., 24Enter your data here
e.g., AcetonitrileN/Ae.g., 25e.g., 24Enter your data here

Experimental Protocols

The following is a general protocol for assessing the stability of this compound in a specific medium using HPLC analysis.

Objective: To quantify the degradation of this compound over time under defined conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., water, methanol, acetonitrile)

  • Buffers of desired pH

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Volumetric flasks and pipettes

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a stable solvent such as acetonitrile.

  • Sample Preparation:

    • In a volumetric flask, add a known volume of the desired reaction medium (e.g., buffered aqueous solution or organic solvent).

    • Spike the medium with a known amount of the this compound stock solution to achieve the desired starting concentration (e.g., 100 µg/mL).

  • Incubation:

    • Incubate the prepared sample at a constant temperature.

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Analysis by HPLC:

    • Immediately analyze the withdrawn aliquot by HPLC. If the reaction is fast, consider quenching the reaction by diluting the aliquot in a cold, stable solvent.

    • HPLC Conditions (Starting Point):

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 230 nm.

      • Injection Volume: 10 µL.

      • Note: These conditions may need to be optimized for your specific HPLC system and column.

  • Data Analysis:

    • Create a calibration curve using standards of this compound of known concentrations.

    • Quantify the concentration of this compound remaining at each time point.

    • Calculate the percentage of the compound remaining over time.

Visualizations

Degradation Pathways of this compound cluster_hydrolysis Aqueous Media cluster_solvolysis Alcoholic Media A This compound B 3-(Hydroxymethyl)benzoic acid A->B pH dependent C 3-((Alkoxy)methyl)benzoic acid A->C Nucleophilic solvent D H2O (Hydrolysis) E ROH (Solvolysis)

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound B Prepare Samples in Different Reaction Media A->B C Incubate at Constant Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC D->E F Quantify Remaining Compound and Calculate Degradation E->F

Caption: General workflow for assessing the stability of this compound.

References

Troubleshooting guide for reactions involving 3-(Chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)benzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a bifunctional molecule, featuring a reactive benzylic chloride and a carboxylic acid group. The primary reactions involve:

  • Nucleophilic Substitution: The chloromethyl group is highly susceptible to nucleophilic attack, making it a versatile starting point for introducing various functional groups.[1] This is the most common application in synthesis.

  • Esterification: The carboxylic acid group can be esterified, for example, by reacting with an alcohol in the presence of an acid catalyst. This is often done to protect the carboxylic acid or to modify the molecule's properties.[2][3]

  • Hydrolysis: The ester derivatives of this compound can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[1]

  • Acylation: The carboxylic acid can be converted to an acyl chloride, for instance, by using thionyl chloride, which can then be used in acylation reactions.[4][5]

Q2: My nucleophilic substitution reaction is giving a low yield. What are the possible causes and solutions?

Low yields in nucleophilic substitution reactions with this compound can arise from several factors. The troubleshooting process can be visualized as follows:

Troubleshooting_Nucleophilic_Substitution start Low Yield in Nucleophilic Substitution cause1 Side Reactions start->cause1 cause2 Poor Reactivity start->cause2 cause3 Decomposition of Starting Material start->cause3 solution1a Protect Carboxylic Acid (e.g., esterification) cause1->solution1a Intramolecular cyclization solution1b Use a Non-nucleophilic or Hindered Base cause1->solution1b Base acting as nucleophile solution2a Increase Reaction Temperature cause2->solution2a solution2b Change Solvent to Favor SN1 or SN2 cause2->solution2b solution3a Use Milder Reaction Conditions cause3->solution3a solution3b Ensure High Purity of Starting Material cause3->solution3b Experimental_Workflow_Nucleophilic_Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve 3-(Chloromethyl)benzoyl chloride in anhydrous solvent prep2 Add nucleophile and non-nucleophilic base prep1->prep2 react Stir at room temperature Monitor by TLC/LC-MS prep2->react workup1 Quench reaction react->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by chromatography or recrystallization workup3->purify

References

Technical Support Center: Scaling Up the Synthesis of 3-(Chloromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals involved in the synthesis of 3-(chloromethyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound on a larger scale?

A1: The most common industrial and laboratory scale-up methods include:

  • One-Step Chloromethylation of Benzoyl Chloride: This modern approach involves reacting benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.[1][2] It is often preferred for its shorter synthetic route and potentially higher purity.[3]

  • Chlorination of m-Toluic Acid: A traditional method that involves the chlorination of 3-methylbenzoic acid (m-toluic acid). However, this method can suffer from poor selectivity, leading to the formation of di- and tri-chlorinated byproducts, which complicates purification and can lower the yield.[1]

  • Oxidation of 3-Chloromethyl Toluene (B28343): This involves the oxidation of the methyl group of 3-chloromethyl toluene to a carboxylic acid using common oxidizing agents like potassium permanganate.[4]

Q2: What are the critical parameters to control during the one-step synthesis from benzoyl chloride and paraformaldehyde?

A2: To ensure high yield and purity, the following parameters are crucial:

  • Catalyst Choice and Molar Ratio: Lewis acids such as anhydrous zinc chloride (ZnCl₂), ferric chloride (FeCl₃), and aluminum trichloride (B1173362) (AlCl₃) are effective catalysts.[1][2] The molar ratio of the catalyst to benzoyl chloride typically ranges from 0.05 to 0.5.[1]

  • Reactant Stoichiometry: The molar ratio of paraformaldehyde to benzoyl chloride is generally maintained between 1:1 and 1.5:1.[1]

  • Temperature and Pressure: The reaction is typically conducted at temperatures between 20°C and 70°C and under a slight nitrogen pressure (0.1 to 0.5 MPa) to minimize the loss of volatile reactants.[1][2]

  • Solvent Selection: Anhydrous solvents like dichloromethane (B109758), chloroform, or carbon tetrachloride are commonly used.[1][3]

Q3: How can I purify the crude this compound product?

A3: Purification is critical to remove unreacted starting materials, catalysts, and byproducts. Common techniques include:

  • Aqueous Workup: The reaction mixture is typically quenched with cold water. The organic layer is then separated, washed, and dried.[1]

  • Acid-Base Extraction: This technique is effective for separating the acidic product from neutral and basic impurities. The product is extracted into an aqueous basic solution and then re-precipitated by acidification.[5]

  • Recrystallization: This is a powerful final step to achieve high purity. Suitable solvent systems include ethanol (B145695)/water or toluene.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inactive or insufficient catalyst. 4. Product loss during workup.1. Extend the reaction time.[4] 2. Optimize the temperature within the recommended range (e.g., 20-70°C for the one-step method).[1] 3. Use a fresh, anhydrous Lewis acid catalyst and ensure the correct molar ratio. 4. During acid-base extraction, ensure complete precipitation by adjusting the pH to ~2. Avoid using excessive solvent during recrystallization.[4][5]Increased conversion of starting materials and minimized product loss, leading to a higher isolated yield.
Low Purity (Presence of Byproducts) 1. Formation of di- and tri-chlorinated species (in chlorination of m-toluic acid). 2. Formation of benzoic acid from hydrolysis of benzoyl chloride. 3. Presence of residual starting materials.1. Carefully control the stoichiometry of the chlorinating agent and maintain a lower reaction temperature.[4] The one-step method from benzoyl chloride is recommended to avoid these byproducts.[1] 2. Ensure strictly anhydrous conditions during the reaction. 3. Optimize reaction time and temperature to drive the reaction to completion. Employ efficient purification methods like column chromatography or recrystallization.[5]Minimized formation of polychlorinated species and other impurities, resulting in a product of higher purity.
Reaction Fails to Initiate or Proceeds Slowly 1. Inactive catalyst (e.g., hydrated Lewis acid). 2. Low reaction temperature. 3. Poor quality of starting materials (e.g., paraformaldehyde).1. Use freshly opened or properly stored anhydrous Lewis acid catalyst. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 3. Ensure the paraformaldehyde is of high purity and dry.Successful initiation and a reasonable reaction rate.
Difficulties in Product Isolation 1. Product oiling out during recrystallization. 2. Incomplete precipitation during workup. 3. Formation of a stable emulsion during extraction.1. Adjust the solvent system for recrystallization. Ensure the solution is cooled slowly and undisturbed to promote crystal growth. 2. Cool the acidified aqueous layer in an ice bath to maximize precipitation.[5] 3. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.Efficient isolation of a solid, crystalline product.

Data Presentation

Table 1: Comparison of Catalysts and Conditions for the One-Step Synthesis of this compound

The following data is derived from patent literature illustrating the one-step reaction of benzoyl chloride and paraformaldehyde.[1][3]

CatalystSolventTemp (°C)Time (h)Pressure (MPa)Crude Purity of this compound (%)Benzoic Acid Impurity (%)
Anhydrous ZnCl₂Dichloromethane60-70150.391.62.4
Anhydrous FeCl₃Chloroform20-25100.590.23.1
Anhydrous SnCl₂Chloroform30-40130.486.39.1
Anhydrous AlCl₃Carbon Tetrachloride55-60200.187.78.2
Anhydrous SnCl₄Dichloromethane/ Chloroform45-55160.292.34.2

Experimental Protocols

Protocol 1: One-Step Synthesis from Benzoyl Chloride and Paraformaldehyde

This protocol is based on a representative procedure for a high-yield synthesis.[1][3]

Materials:

  • Benzoyl chloride (0.1 mol)

  • Paraformaldehyde (0.15 mol)

  • Anhydrous Zinc Chloride (ZnCl₂) (0.05 mol)

  • Anhydrous Dichloromethane (100 mL)

  • Pressurized reaction vessel (autoclave)

  • Nitrogen gas supply

  • Ice water

Procedure:

  • To a dry pressurized reaction vessel, add anhydrous dichloromethane (100 mL), benzoyl chloride (0.1 mol), paraformaldehyde (0.15 mol), and anhydrous zinc chloride (0.05 mol).

  • Seal the vessel and purge with nitrogen gas. Pressurize the vessel with nitrogen to 0.3 MPa.

  • Heat the reaction mixture to 60-70°C with constant stirring.

  • Maintain the reaction at this temperature for 15 hours. Monitor the reaction progress using HPLC if possible.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the nitrogen pressure.

  • Transfer the reaction solution into 100 mL of ice water and stir vigorously for 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer, which contains the crude product. The crude product can be analyzed by HPLC.

  • Proceed with purification as described in Protocol 2.

Protocol 2: Purification by Acid-Base Extraction and Recrystallization

This protocol outlines the purification of the crude product obtained from the synthesis.[5]

Materials:

  • Crude this compound in dichloromethane

  • 1 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Ethanol

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Extraction:

    • Extract the organic layer containing the crude product with 1 M NaOH solution (3 x 50 mL). The acidic product will move to the aqueous layer as its sodium salt.

    • Combine the aqueous layers.

  • Precipitation:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly acidify with 3 M HCl while stirring until the pH is approximately 2. The this compound will precipitate as a white solid.

  • Filtration:

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

    • Wash the solid with a small amount of cold deionized water.

  • Recrystallization:

    • Place the filtered solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

    • Slowly add hot deionized water until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven.

Visualizations

Synthesis_Workflow Reactants Reactants (Benzoyl Chloride, Paraformaldehyde) Reaction One-Step Reaction (60-70°C, 15h, 0.3 MPa) Reactants->Reaction Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Reaction Quench Aqueous Quench (Ice Water) Reaction->Quench Extraction Phase Separation & Organic Layer Collection Quench->Extraction Purification Purification (Acid-Base Extraction, Recrystallization) Extraction->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start_node Problem Encountered d1 Low Yield? start_node->d1 decision_node decision_node action_node action_node result_node result_node d2 Incomplete Reaction? d1->d2 Yes d3 Low Purity? d1->d3 No a1 Increase Reaction Time &/or Temperature d2->a1 Yes a2 Check Workup for Product Loss d2->a2 No a3 Optimize Purification (Recrystallization, Acid-Base Wash) d3->a3 Yes r1 Synthesis Successful d3->r1 No r2 Re-evaluate Outcome a1->r2 a2->r2 a3->r2

Caption: A logical troubleshooting guide for common synthesis issues.

Signaling_Pathway reactant reactant intermediate intermediate product product catalyst catalyst sub1 Benzoyl Chloride in1 sub1->in1 sub2 Paraformaldehyde sub2->in1 cat Lewis Acid (e.g., ZnCl2) Reaction + cat->Reaction in1->Reaction prod This compound Reaction->prod

Caption: Key components in the one-step synthesis of this compound.

References

Catalyst selection for efficient 3-(Chloromethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-(chloromethyl)benzoic acid. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a comparative analysis of various catalysts to facilitate efficient and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the chloromethylation of a benzoic acid precursor. A common approach involves the reaction of benzoyl chloride with paraformaldehyde in the presence of a Lewis acid catalyst.[1][2][3] Another route is the chlorination of m-toluic acid.[3]

Q2: What are the typical side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions of concern are the formation of over-chlorinated products, such as 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid.[1][3] Another common byproduct is the formation of diarylmethane derivatives, which can occur at higher temperatures or with certain catalysts like aluminum chloride.[4][5]

Q3: How can I minimize the formation of impurities?

A3: To minimize over-chlorinated byproducts, it is crucial to carefully control the stoichiometry of the chlorinating agent and maintain a lower reaction temperature.[3][6] The choice of catalyst also plays a significant role; for instance, zinc chloride is a commonly used catalyst that can be optimized for better selectivity.[4] Formation of diarylmethane can be suppressed by avoiding high temperatures and catalysts known to promote this side reaction.[4]

Q4: What are the recommended purification techniques for this compound?

A4: The crude product can be purified using several standard laboratory techniques. After the reaction, the mixture is typically quenched with cold water, and the organic layer is separated.[1][2] Further purification can be achieved through acid-base extraction to separate the acidic product from neutral and basic impurities.[7] Recrystallization from a suitable solvent is a powerful method for obtaining a highly pure crystalline product.[7][8]

Q5: What are the safety considerations for this reaction?

A5: The Blanc chloromethylation reaction may produce small amounts of the highly carcinogenic bis(chloromethyl) ether, especially in industrial applications.[5] It is essential to work in a well-ventilated fume hood and take appropriate safety precautions. The reagents used, such as Lewis acids and chlorinating agents, can be corrosive and hazardous, so proper personal protective equipment (PPE) should always be worn.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or insufficient catalyst. 2. Low reaction temperature or insufficient reaction time. 3. Poor quality of starting materials (e.g., wet solvent or reagents).1. Use a fresh, anhydrous Lewis acid catalyst. Ensure the correct molar ratio of catalyst to substrate is used.[1][2] 2. Optimize the reaction temperature and time based on the chosen catalyst (see data table below).[1] 3. Use anhydrous solvents and high-purity reagents.
Formation of Di- and Trichloromethyl Byproducts 1. Excess of chloromethylating agent (paraformaldehyde). 2. High reaction temperature.1. Carefully control the stoichiometry, using a slight excess of paraformaldehyde is often sufficient.[1] 2. Maintain the recommended reaction temperature for the specific catalyst being used.[9]
Significant Formation of Diaryl Methane Byproduct 1. High reaction temperatures. 2. Use of highly activating catalysts like aluminum chloride.[4]1. Conduct the reaction at a lower temperature. 2. Opt for a milder Lewis acid catalyst such as zinc chloride or ferric chloride.[1][4]
Difficult Product Isolation/Purification 1. Incomplete reaction leading to a complex mixture. 2. Co-precipitation of impurities during crystallization.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. For purification, after initial workup, employ acid-base extraction followed by careful recrystallization.[7] Consider using a different solvent system for recrystallization.

Catalyst Performance Data

The selection of a suitable catalyst is critical for the efficient synthesis of this compound. The following table summarizes the performance of various Lewis acid catalysts based on reported experimental data.

Catalyst Substrate Solvent Temperature (°C) Time (h) Yield of this compound (%) Key Observations
Anhydrous Stannic ChlorideBenzoyl chlorideDichloromethane/ Chloroform (B151607)45-551692.3High yield, but longer reaction time.[1][2]
Anhydrous Zinc ChlorideBenzoyl chlorideDichloromethane60-701591.6Good yield at a higher temperature.[1][2]
Anhydrous Ferric ChlorideBenzoyl chlorideChloroform20-251090.2Effective at room temperature with a shorter reaction time.[1][2]
Anhydrous Cupric ChlorideBenzoyl chlorideDichloromethane40-45589.1Fast reaction time with a good yield.[2]
Anhydrous Stannous ChlorideBenzoyl chlorideChloroform30-401386.3Moderate yield.[1][2]
Anhydrous Aluminum TrichlorideBenzoyl chlorideDichloromethane25-35885.2Prone to the formation of diarylmethane byproducts.[2][4]

Note: The yields reported are for the crude product as analyzed by HPLC and may vary based on specific experimental conditions and purification methods.

Experimental Protocols

General Procedure for the Synthesis of this compound using a Lewis Acid Catalyst:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the chosen solvent (e.g., chloroform or dichloromethane).[1][2]

  • Addition of Reagents: Add benzoyl chloride, followed by paraformaldehyde and the selected anhydrous Lewis acid catalyst (refer to the table above for molar ratios).[1][2]

  • Reaction Conditions: Pressurize the reactor with nitrogen (e.g., 0.2-0.5 MPa).[1][2] Stir the reaction mixture at the specified temperature for the designated time (see table).

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully vent the nitrogen. Pour the reaction mixture into ice-cold water and stir for 30 minutes.[1][2]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. The aqueous layer can be extracted with additional solvent to maximize recovery.

  • Purification: The combined organic layers can be washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure to yield the crude product. Further purification can be performed by recrystallization or column chromatography.[7]

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate catalyst for the synthesis of this compound, considering key experimental parameters.

CatalystSelection start Define Synthesis Goals (Yield, Purity, Cost) catalyst_choice Select Initial Catalyst start->catalyst_choice reaction_setup Perform Small-Scale Test Reaction catalyst_choice->reaction_setup e.g., ZnCl2, FeCl3 analysis Analyze Product Mixture (HPLC, GC-MS) reaction_setup->analysis evaluation Evaluate Results analysis->evaluation optimize Optimize Reaction Conditions evaluation->optimize Good Yield & Purity troubleshoot Troubleshoot Issues evaluation->troubleshoot Low Yield or High Impurities scale_up Scale-Up Synthesis optimize->scale_up end Successful Synthesis scale_up->end troubleshoot->catalyst_choice Change Catalyst

Caption: A workflow diagram for catalyst selection and optimization.

References

Technical Support Center: Work-up Procedures for 3-(Chloromethyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the work-up and purification of 3-(chloromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as benzoyl chloride and paraformaldehyde, as well as byproducts like benzoic acid, 3-(hydroxymethyl)benzoic acid, and over-chlorinated species such as 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid.[1][2] The formation of these byproducts is often influenced by reaction conditions.[1][2]

Q2: What is the initial step in the work-up of the reaction mixture?

A2: The typical initial work-up step involves quenching the reaction mixture in cold or frozen water.[1][2] This is followed by stirring to ensure homogeneity and then allowing the layers to separate. The organic layer containing the crude product is then collected for further purification.[1][2]

Q3: Which purification techniques are most effective for this compound?

A3: The most common and effective purification techniques include:

  • Acid-Base Extraction: This method is useful for separating the acidic product from neutral and basic impurities.

  • Recrystallization: This is a powerful technique for achieving high purity of the final solid product.

  • Column Chromatography: This method can be employed to separate the desired product from structurally similar impurities.

Q4: What are suitable solvents for the recrystallization of this compound?

A4: While specific solvent systems for this compound are not extensively detailed in the provided literature, general principles suggest using a solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallizing benzoic acid derivatives include water, ethanol, methanol, or mixtures thereof. Methanol is listed as a solvent in which this compound is soluble.[3] Experimentation with mixed solvent systems (e.g., ethanol/water) may be necessary to achieve optimal purification and yield.

Troubleshooting Guides

Issue 1: Low Yield of Precipitated Product After Quenching
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction- Extend reaction time or optimize reaction temperature.Increased conversion of starting materials to the desired product.
Product loss during extraction- Ensure the pH is sufficiently acidic (pH ~2) during acid-base extraction to fully precipitate the benzoic acid derivative.Maximized precipitation and recovery of the product.
Product remains in the aqueous layer- Perform multiple extractions with an organic solvent to ensure complete transfer of the product from the aqueous layer.Increased recovery of the crude product.
Issue 2: Presence of Benzoic Acid as a Major Impurity
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis of unreacted benzoyl chloride- Ensure the initial quenching is performed at a low temperature to minimize hydrolysis.Reduced formation of benzoic acid impurity.
Incomplete chloromethylation- Optimize the molar ratio of paraformaldehyde and Lewis acid catalyst to favor the chloromethylation reaction.[1][2]Higher conversion to this compound.
Separation during work-up- Utilize preparative HPLC or careful column chromatography for separation.Isolation of pure this compound.
Issue 3: Contamination with Over-Chlorinated Byproducts
Possible Cause Troubleshooting Step Expected Outcome
Harsh reaction conditions- Carefully control the stoichiometry of the chlorinating agent and maintain a lower reaction temperature.Minimized formation of di- and tri-chlorinated species.[1]
Poor selectivity of the chlorination reaction- Employ a milder chlorinating agent or a more selective catalyst system.Improved selectivity towards the mono-chlorinated product.[1]
Difficulty in separation- Utilize fractional crystallization or high-resolution column chromatography for purification.Enhanced separation of the desired mono-chlorinated product.

Experimental Protocols & Data

Synthesis and Initial Work-up Data

The following table summarizes various reaction conditions and the resulting crude product composition from the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Pressure (MPa)This compound (%)Benzoic Acid (%)
Anhydrous FeCl₃Chloroform20-25100.590.23.1
Anhydrous ZnCl₂Dichloromethane60-70150.391.62.4
Anhydrous SnCl₂Chloroform30-40130.486.39.1
Anhydrous SnCl₄Dichloromethane/Chloroform45-55160.292.34.2
Anhydrous AlCl₃Dichloromethane25-3580.485.29.6
Anhydrous CuCl₂Dichloromethane40-4550.489.16.6

Data sourced from patents CN105384620A and CN105384620B.[1][2]

Detailed Work-up and Purification Protocol

1. Quenching and Extraction:

  • Cool the reaction vessel to room temperature and slowly add the reaction mixture to 100 mL of frozen water with vigorous stirring.

  • Continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Collect the lower organic layer containing the crude product.

2. Acid-Base Extraction (Optional):

  • Dissolve the crude product from the organic layer in a suitable organic solvent like ethyl acetate.

  • Add an equal volume of 1 M NaOH solution and shake the funnel, venting frequently. The deprotonated product will move to the aqueous layer.

  • Separate the aqueous layer. Extract the organic layer again with 1 M NaOH to ensure complete transfer.

  • Combine the aqueous layers, cool in an ice bath, and acidify with 3 M HCl to a pH of approximately 2 to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

3. Recrystallization:

  • Dissolve the crude or partially purified solid in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or an ethanol/water mixture).

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven.

Visualized Workflows

G cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification start Reaction Mixture (Benzoyl Chloride, Paraformaldehyde, Catalyst) quench Quench with Frozen Water start->quench Cool to RT stir Stir for 30 min quench->stir separate Separate Organic Layer stir->separate purify Purification (Recrystallization or Chromatography) separate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis and work-up.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of Final Product cause1 Incomplete Reaction start->cause1 cause2 Product Loss During Work-up start->cause2 cause3 Impurity Presence start->cause3 sol1 Optimize Reaction Conditions (Time, Temp, Stoichiometry) cause1->sol1 sol2 Optimize Extraction pH & Perform Multiple Extractions cause2->sol2 sol3 Further Purification (Recrystallization, Chromatography) cause3->sol3

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-, 3-, and 4-(Chloromethyl)benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric positioning of functional groups on an aromatic ring can profoundly influence a molecule's reactivity, a critical consideration in the design and synthesis of novel therapeutic agents and other advanced materials. This guide provides an objective comparison of the reactivity of 2-(chloromethyl)benzoic acid, 3-(chloromethyl)benzoic acid, and 4-(chloromethyl)benzoic acid. The analysis is grounded in the principles of physical organic chemistry, supported by established data for analogous substituted benzyl (B1604629) systems, to provide a predictive framework for their behavior in nucleophilic substitution reactions.

Theoretical Framework: Electronic and Steric Effects

The reactivity of benzyl halides, such as the (chloromethyl)benzoic acid isomers, in nucleophilic substitution reactions is primarily governed by a combination of electronic and steric effects. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism.

  • S(_N)1 Mechanism: This is a two-step process involving the formation of a resonance-stabilized benzylic carbocation intermediate. The rate of an S(_N)1 reaction is highly dependent on the stability of this carbocation. Electron-donating groups (EDGs) on the aromatic ring stabilize the carbocation and accelerate the reaction, while electron-withdrawing groups (EWGs) destabilize it and retard the reaction.

  • S(_N)2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. The rate of an S(_N)2 reaction is sensitive to steric hindrance around the reaction center.

The carboxyl group (-COOH) is an electron-withdrawing group, primarily through its negative inductive effect (-I) and its ability to act as a resonance-withdrawing group (-M) when conjugated with the reaction center.

Comparative Reactivity Analysis

IsomerKey Influencing FactorsPredicted Relative Reactivity (S(_N)1)Predicted Relative Reactivity (S(_N)2)
2-(Chloromethyl)benzoic acid Strong -I effect of the -COOH group destabilizes the adjacent benzylic carbocation. Significant steric hindrance from the ortho -COOH group impedes the approach of a nucleophile and hinders solvation of the transition state.LowestLowest
This compound -I effect of the -COOH group destabilizes the benzylic carbocation. No direct resonance effect at the meta position. Minimal steric hindrance .IntermediateIntermediate
4-(Chloromethyl)benzoic acid -I and -M effects of the -COOH group strongly destabilize the benzylic carbocation. No steric hindrance at the para position.Highest (among the three, but still slow)Highest (among the three)

Reactivity Order Prediction:

Based on these principles, the predicted order of reactivity for the (chloromethyl)benzoic acid isomers in nucleophilic substitution reactions is:

4-(Chloromethyl)benzoic acid > this compound > 2-(Chloromethyl)benzoic acid

The para isomer is expected to be the most reactive, primarily because the deactivating electronic effects are somewhat offset by the lack of steric hindrance, allowing for a more accessible reaction site. The ortho isomer is predicted to be the least reactive due to the combined deactivating inductive effect and significant steric hindrance from the adjacent carboxyl group.

Experimental Protocol: Determination of Solvolysis Rates

To quantitatively compare the reactivity of these isomers, a common method is to measure their solvolysis rates. This can be achieved by monitoring the production of hydrochloric acid over time.

Objective: To determine the first-order rate constants for the solvolysis of 2-, 3-, and 4-(chloromethyl)benzoic acid in a mixed solvent system (e.g., 50% aqueous ethanol).

Materials:

  • 2-(Chloromethyl)benzoic acid

  • This compound

  • 4-(Chloromethyl)benzoic acid

  • Ethanol (absolute)

  • Deionized water

  • Sodium hydroxide (B78521) (standardized solution, e.g., 0.02 M)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Volumetric flasks, pipettes, burettes, and conical flasks

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of each (chloromethyl)benzoic acid isomer in 50% (v/v) aqueous ethanol.

  • Reaction Initiation: Place a known volume (e.g., 50 mL) of one of the isomer solutions in a conical flask and equilibrate it in a constant temperature water bath (e.g., 50 °C).

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 5 mL) of the reaction mixture and quench the reaction by adding it to a flask containing ice-cold acetone.

  • Titration: Titrate the liberated HCl in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis: Record the volume of NaOH consumed at each time point. The concentration of HCl produced is proportional to the extent of the reaction.

  • Rate Constant Calculation: Plot ln(V(_\infty) - V(_t)) versus time, where V(t) is the volume of NaOH at time t, and V(\infty) is the volume of NaOH at the completion of the reaction. The slope of this line will be equal to -k, where k is the first-order rate constant.

  • Repeat: Repeat the procedure for the other two isomers under the identical conditions to allow for a direct comparison of their reactivity.

Visualizing Reaction Mechanisms and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the S(_N)1 reaction pathway and the interplay of factors influencing the reactivity of the (chloromethyl)benzoic acid isomers.

G cluster_sn1 Sₙ1 Reaction Pathway Start R-CH₂Cl TS1 Transition State 1 (Carbocation Formation) Start->TS1 Slow, Rate-Determining Intermediate Benzylic Carbocation (R-CH₂⁺) + Cl⁻ TS1->Intermediate TS2 Transition State 2 (Nucleophilic Attack) Intermediate->TS2 Fast, +Nu:⁻ Product R-CH₂-Nu + H⁺ TS2->Product

Caption: Generalized S(_N)1 reaction mechanism for a benzyl chloride.

G cluster_factors Factors Influencing Reactivity Reactivity Reactivity Electronic Electronic Effects Reactivity->Electronic Steric Steric Hindrance Reactivity->Steric Inductive Inductive Effect (-I) Electronic->Inductive Resonance Resonance Effect (-M) Electronic->Resonance Ortho Ortho Isomer Ortho->Steric High Ortho->Inductive Strong Meta Meta Isomer Meta->Steric Low Meta->Inductive Moderate Para Para Isomer Para->Steric Negligible Para->Inductive Moderate Para->Resonance Present

Caption: Logical relationship of factors affecting reactivity of isomers.

A Comparative Guide to the Synthetic Advantages of 3-(Chloromethyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is paramount to the efficiency and success of a synthetic route. The (chloromethyl)benzoic acids, as bifunctional molecules, are valuable intermediates, with the position of the chloromethyl group dictating not only their reactivity but also their utility in the synthesis of complex target molecules. This guide provides a comparative analysis of the synthetic advantages of 3-(chloromethyl)benzoic acid over its 2- and 4-isomers, supported by experimental data and established chemical principles.

Synthetic Accessibility and Efficiency

The synthetic route to each isomer of (chloromethyl)benzoic acid presents distinct advantages and challenges, influencing its cost-effectiveness and scalability.

Table 1: Comparison of Synthetic Routes for (Chloromethyl)benzoic Acid Isomers

IsomerCommon Starting Material(s)Synthetic MethodReported YieldKey Advantages & Disadvantages
2-(Chloromethyl)benzoic acid o-Tolyl acid or o-ChlorotolueneFree-radical chlorination of o-tolyl acid or oxidation of o-chlorotoluene~76-78% (from o-chlorotoluene)Disadvantages: Potential for over-chlorination and formation of side products. Steric hindrance from the ortho-substituents can lower yields and complicate purification.
This compound Benzoyl chloride and paraformaldehydeOne-step electrophilic aromatic substitution (chloromethylation)85.2% - 95.6%Advantages: High-yield, one-step synthesis. Avoids the use of gaseous chlorine and the formation of di- and tri-chlorinated byproducts often seen with free-radical chlorination of m-xylene.
4-(Chloromethyl)benzoic acid p-Toluic acid or p-XyleneFree-radical chlorination of p-toluic acidHigh (e.g., 85-90% for the acid chloride)Advantages: Relatively straightforward and high-yielding. The para-position is often favored for its utility in linear molecular designs.

The one-step synthesis of this compound from benzoyl chloride and paraformaldehyde represents a significant synthetic advantage in terms of efficiency and atom economy. This method avoids the selectivity issues associated with the free-radical chlorination of m-xylene, which can lead to a mixture of chlorinated products and oxidation of both methyl groups.

Reactivity and Steric Considerations

The positional isomerism of the chloromethyl group profoundly impacts the reactivity of the molecule in nucleophilic substitution reactions, a key transformation for its use as a synthetic intermediate. The predicted order of reactivity for SN2 reactions is generally para > meta >> ortho .

  • 4-(Chloromethyl)benzoic acid (para-isomer): The chloromethyl group is sterically unhindered, allowing for facile backside attack by nucleophiles. The electronic effect of the para-carboxylic acid group is primarily inductive, which slightly deactivates the benzylic position but does not sterically impede the reaction.

  • This compound (meta-isomer): The chloromethyl group is also sterically accessible. The electron-withdrawing carboxylic acid group at the meta position exerts a deactivating inductive effect on the benzylic carbon, making it slightly less reactive than the para-isomer.

  • 2-(Chloromethyl)benzoic acid (ortho-isomer): This isomer is the least reactive due to significant steric hindrance. The bulky carboxylic acid group in the ortho position physically obstructs the approach of a nucleophile to the benzylic carbon, significantly slowing down the rate of nucleophilic substitution.

This reactivity trend is a critical consideration in planning synthetic sequences, as the choice of isomer can dictate the required reaction conditions and ultimately the feasibility of a synthetic step.

Applications in Drug Development

The "synthetic advantage" of a particular isomer is often intrinsically linked to its utility in the synthesis of high-value molecules, particularly pharmaceuticals.

This compound: A Gateway to Novel Anti-Inflammatory Drugs

A significant application of this compound is as a key intermediate in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic (B10762653) acid derivative. This compound has shown promise as a potential alternative to acetylsalicylic acid (aspirin), exhibiting anti-inflammatory, analgesic, and antiplatelet activity with potentially reduced gastric toxicity[1][2][3][4]. The meta-position of the chloromethyl group is crucial for the desired pharmacological profile of the final molecule.

4-(Chloromethyl)benzoic Acid: A Versatile Building Block for Diverse Therapeutics

4-(Chloromethyl)benzoic acid is a widely used intermediate in the pharmaceutical industry[5]. It serves as a crucial building block for a range of therapeutic agents, including:

  • Antiviral agents: It is a key component in the synthesis of Camostat (B1201512) mesylate, a protease inhibitor that has been investigated for its potential in treating viral infections, including SARS-CoV-2[6][7][8][9][10].

  • Anti-inflammatory drugs and kinase inhibitors: Its linear structure and reactivity make it suitable for incorporation into various molecular scaffolds targeting inflammation and cell signaling pathways.

  • Dihydroxy stilbene (B7821643) derivatives: These compounds are of interest for their potential biological activities, and 4-(chloromethyl)benzoic acid is a key starting material for their synthesis[11][12].

  • Analgesics: It is a precursor for the synthesis of 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, another potential analgesic compound[5]. A study has suggested that the synthesis of this 4-isomer derivative can be more abundant than its 3-isomer counterpart, indicating potential economic advantages for mass production[5].

2-(Chloromethyl)benzoic Acid: Niche Applications

While a valuable reagent, the synthetic applications of 2-(chloromethyl)benzoic acid in drug development are less prominently documented compared to its isomers. Its utility is often hampered by the lower reactivity of the chloromethyl group due to steric hindrance. However, it can be employed when the specific ortho-substitution pattern is required for a target molecule.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented one-step synthesis method.

Materials:

  • Benzoyl chloride

  • Paraformaldehyde

  • Anhydrous aluminum chloride (or other Lewis acid catalyst)

  • Anhydrous chloroform (B151607) (or other suitable solvent)

  • Ice water

Procedure:

  • To a pressure reactor, add anhydrous chloroform, benzoyl chloride (1.0 eq), and paraformaldehyde (1.1-1.5 eq).

  • With stirring, slowly add anhydrous aluminum chloride (0.1-0.3 eq).

  • Seal the reactor and heat to 40-60 °C for 10-20 hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any pressure.

  • Pour the reaction mixture into ice water with vigorous stirring.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Synthesis of 4-(Chloromethyl)benzoic Acid

This protocol is based on the free-radical chlorination of 4-methylbenzoic acid.

Materials:

Procedure:

  • Dissolve 4-methylbenzoic acid in chlorobenzene in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp.

  • Heat the solution to approximately 100 °C.

  • While irradiating with the UV lamp, bubble chlorine gas through the solution.

  • Monitor the reaction progress by measuring the evolution of HCl gas.

  • Once the theoretical amount of HCl has been evolved, stop the chlorination and cool the reaction mixture to 0 °C.

  • The product will precipitate out of the solution. Filter the solid and wash it several times with low-boiling petroleum ether to remove residual chlorobenzene.

  • Dry the solid to obtain 4-(chloromethyl)benzoic acid.

Synthesis of 2-(Chloromethyl)benzoic Acid

This protocol involves the oxidation of o-chlorotoluene.

Materials:

Procedure:

  • In a large flask equipped with a stirrer and a reflux condenser, place potassium permanganate and water.

  • Add o-chlorotoluene and heat the mixture to boiling with continuous stirring.

  • Continue heating until the purple color of the permanganate disappears.

  • Distill off any unreacted o-chlorotoluene with steam.

  • Filter the hot mixture to remove the manganese dioxide precipitate and wash the filter cake with hot water.

  • Combine the filtrates and concentrate the volume.

  • While still hot, acidify the solution with concentrated hydrochloric acid with stirring.

  • Cool the mixture to allow the 2-chlorobenzoic acid to precipitate.

  • Filter the solid, wash with cold water, and dry.

  • The 2-chlorobenzoic acid can then be subjected to a chloromethylation reaction, though direct selective chlorination of 2-methylbenzoic acid is also a possible, albeit challenging, route.

Visualizing Synthetic Pathways and Reactivity

Synthetic_Pathways cluster_3_isomer This compound Synthesis cluster_4_isomer 4-(Chloromethyl)benzoic Acid Synthesis cluster_2_isomer 2-(Chloromethyl)benzoic Acid Synthesis (multi-step) Benzoyl Chloride Benzoyl Chloride This compound This compound Benzoyl Chloride->this compound + Paraformaldehyde + AlCl3 (cat.) (One-step) Paraformaldehyde Paraformaldehyde p-Toluic Acid p-Toluic Acid 4-(Chloromethyl)benzoic acid 4-(Chloromethyl)benzoic acid p-Toluic Acid->4-(Chloromethyl)benzoic acid + Cl2, UV light (Free-radical chlorination) o-Chlorotoluene o-Chlorotoluene 2-Chlorobenzoic acid 2-Chlorobenzoic acid o-Chlorotoluene->2-Chlorobenzoic acid Oxidation (KMnO4) 2-(Chloromethyl)benzoic acid 2-(Chloromethyl)benzoic acid 2-Chlorobenzoic acid->2-(Chloromethyl)benzoic acid Chloromethylation (Challenging)

Reactivity_Comparison cluster_isomers Reactivity in SN2 Reactions Nucleophilic Attack Nucleophilic Attack 4-Isomer 4-(Chloromethyl)benzoic acid (para) Nucleophilic Attack->4-Isomer Most Favorable (Low Steric Hindrance) 3-Isomer This compound (meta) Nucleophilic Attack->3-Isomer Favorable (Low Steric Hindrance) 2-Isomer 2-(Chloromethyl)benzoic acid (ortho) Nucleophilic Attack->2-Isomer Least Favorable (High Steric Hindrance)

Conclusion

While all three isomers of (chloromethyl)benzoic acid are valuable synthetic intermediates, this compound exhibits a notable synthetic advantage due to a high-yield, one-step synthesis that avoids common side reactions. The choice of isomer, however, is ultimately dictated by the specific requirements of the target molecule. For applications requiring a linear and highly reactive building block, the 4-isomer is often preferred and is a key intermediate in several established and emerging pharmaceuticals. The synthetic utility of the 2-isomer is limited by its sterically hindered nature, making it a more niche reagent. For researchers and professionals in drug development, a thorough understanding of these synthetic and reactivity nuances is essential for the strategic design of efficient and scalable synthetic routes.

References

A Comparative Guide to 3-(Chloromethyl)benzoic Acid and Benzyl Chloride for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of organic synthesis and pharmaceutical development, benzylating agents are indispensable tools. Among them, 3-(Chloromethyl)benzoic acid and benzyl (B1604629) chloride are two prominent, yet distinct, reagents. Both share the reactive chloromethyl group attached to a benzene (B151609) ring, making them effective precursors for introducing the benzyl moiety. However, the presence of a carboxylic acid group in the meta position of this compound introduces significant differences in physicochemical properties, reactivity, and application scope compared to the unsubstituted benzyl chloride.

This guide provides an objective, data-driven comparison of these two compounds to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific synthetic needs. We will delve into their properties, synthesis, reactivity, applications, and safety profiles, supported by experimental data and detailed protocols.

Physicochemical Properties

The fundamental differences in the structures of this compound and benzyl chloride give rise to distinct physical and chemical properties. The carboxylic acid group makes this compound a solid at room temperature with a higher melting point and different solubility characteristics compared to the liquid benzyl chloride.

PropertyThis compoundBenzyl Chloride
IUPAC Name This compound(Chloromethyl)benzene
Synonyms α-Chloro-m-toluic acidα-Chlorotoluene
CAS Number 31719-77-4[1]100-44-7[2]
Molecular Formula C₈H₇ClO₂[3]C₇H₇Cl[2]
Molecular Weight 170.59 g/mol [4]126.58 g/mol [2]
Appearance SolidColorless to slightly yellow liquid[2][5]
Melting Point 136-138 °C[6]-43 to -39 °C[2][7]
Boiling Point Not applicable (decomposes)179 °C[2]
Density Not available (solid)1.100 g/cm³[2][7]
Solubility in Water Slightly solubleVery slightly soluble (0.05% at 20 °C)[2][8]
Solubility in Organic Solvents Soluble in methanol[1]Miscible with ethanol, ether, chloroform[2]

Synthesis and Experimental Protocols

The manufacturing processes for these two compounds differ significantly, reflecting their distinct starting materials and chemical nature.

Synthesis of this compound

A modern and efficient method involves the one-step reaction of benzoyl chloride and paraformaldehyde in the presence of a Lewis acid catalyst.[9][10] This approach offers high yields and good control over the reaction.

G reagents Benzoyl Chloride + Paraformaldehyde reaction Reaction Vessel (20-70°C, 5-20h) reagents->reaction catalyst Lewis Acid Catalyst (e.g., FeCl3, ZnCl2) catalyst->reaction solvent Anhydrous Solvent (e.g., Chloroform) solvent->reaction quench Work-up (Quench with cold water) reaction->quench extraction Extraction & Separation (Organic Layer) quench->extraction product Crude this compound extraction->product purification Purification (e.g., Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [9][10]

  • Charge a pressure autoclave with an anhydrous solvent (e.g., chloroform, 60ml).

  • Add benzoyl chloride (0.1 mol), paraformaldehyde (0.1 mol), and a Lewis acid catalyst such as anhydrous ferric chloride (0.005 mol).

  • Pressurize the vessel with nitrogen to 0.5 MPa.

  • Maintain the reaction temperature between 20-25°C and stir for 10 hours.

  • After cooling to room temperature, vent the nitrogen and pour the reaction mixture into 100ml of ice-cold water.

  • Stir for 30 minutes, then allow the layers to separate.

  • Collect the lower organic layer, which contains the crude product, for further purification.

Synthesis of Benzyl Chloride

The primary industrial method for producing benzyl chloride is the gas-phase photochemical chlorination of toluene (B28343).[2] This free-radical process is efficient for large-scale production.

Experimental Protocol: Photochemical Chlorination of Toluene [11]

  • Place toluene (100 g) and a radical initiator (e.g., benzoyl peroxide, 0.002 mol) in a round-bottom flask fitted with a reflux condenser and a gas inlet tube.

  • Heat the mixture to a gentle boil while passing a rapid stream of dry chlorine gas through the toluene.

  • Irradiate the flask with sunlight or a UV lamp to initiate and accelerate the chlorination.

  • Continue the reaction until the desired weight increase (due to chlorine addition) is achieved.

  • Cool the reaction mixture and wash with water, followed by a sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer with a drying agent (e.g., magnesium sulfate).

  • Purify the crude product by fractional distillation, collecting the fraction boiling between 176-181°C.

Comparative Reactivity

Both molecules are potent alkylating agents due to the reactive C-Cl bond at the benzylic position. However, the electronic effect of the substituent on the aromatic ring differentiates their reactivity profile. Benzyl chloride, with its neutral phenyl ring, serves as a standard benzylating agent. In contrast, the carboxylic acid group on this compound is electron-withdrawing, which can influence the reactivity of both the chloromethyl group and the aromatic ring. Furthermore, the carboxylic acid group itself offers an additional site for chemical modification.

G cluster_BC Benzyl Chloride Reactions cluster_CMBA This compound Reactions BC Benzyl Chloride (C₆H₅CH₂Cl) BC_Nu Nucleophilic Substitution (e.g., -OR, -CN, -NR₂) BC->BC_Nu R-OH, NaCN, R₂NH BC_FC Friedel-Crafts Alkylation BC->BC_FC Arene, Lewis Acid BC_G Grignard Reagent Formation BC->BC_G Mg, ether BC_Ox Oxidation BC->BC_Ox KMnO₄ CMBA This compound (ClCH₂C₆H₄COOH) CMBA_Nu Nucleophilic Substitution (at -CH₂Cl) CMBA->CMBA_Nu Nu⁻ CMBA_Est Esterification (at -COOH) CMBA->CMBA_Est R-OH, H⁺ CMBA_Salt Salt Formation (at -COOH) CMBA->CMBA_Salt Base

Caption: Comparative reaction pathways.
Reaction TypeBenzyl ChlorideThis compoundComments
Nucleophilic Substitution Highly reactive. Used to form ethers, esters, amines, and nitriles.[2][12]The chloromethyl group remains highly reactive and susceptible to nucleophilic attack.[13][14]This is the primary mode of reactivity for the chloromethyl group in both compounds.
Grignard Reagent Formation Readily reacts with magnesium to form a Grignard reagent.[2][15]Not feasible. The acidic proton of the carboxylic acid group would quench the Grignard reagent as it forms.This represents a major difference in synthetic utility.
Friedel-Crafts Alkylation Acts as an alkylating agent for aromatic rings in the presence of a Lewis acid.[7]The electron-withdrawing -COOH group deactivates the ring, making it less suitable for electrophilic aromatic substitution.Benzyl chloride is preferred for introducing benzyl groups onto other aromatic systems.
Carboxylic Acid Reactions Not applicable.The -COOH group can be converted to esters, amides, or acid chlorides, or deprotonated to form carboxylate salts.[13]This dual functionality is a key advantage of this compound, allowing for sequential or orthogonal modifications.

Applications in Drug Development

Both compounds are valuable in pharmaceutical synthesis, but they occupy different niches. Benzyl chloride is a versatile, fundamental building block, while this compound is often used as a more specialized intermediate where its unique bifunctional structure is required.

  • Benzyl Chloride : It is a widely used precursor and intermediate in the synthesis of a broad range of pharmaceuticals, including muscle relaxants, antihistamines, and cardiovascular drugs.[16][17] It is also frequently used to introduce the benzyl protecting group for alcohols and carboxylic acids during multi-step syntheses.[2][12]

  • This compound : This compound serves as a crucial intermediate for more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic (B10762653) acid derivative investigated as a potential anti-inflammatory and analgesic agent with a better toxicity profile than aspirin.[18][19][20][21] This derivative acts by inhibiting cyclooxygenase (COX) enzymes, a key pathway in inflammation and pain signaling.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa Catalyzes cox COX-1 / COX-2 Enzymes aa->cox pgs Prostaglandins cox->pgs inflammation Inflammation, Pain, Fever pgs->inflammation drug NSAIDs (e.g., 3-CMBA derivatives) drug->cox Inhibit

Caption: Simplified COX enzyme signaling pathway targeted by NSAIDs.

Stability and Safety

Proper handling and storage are critical for both reagents due to their reactivity and hazardous nature.

  • Benzyl Chloride : It is a lachrymator (tear-inducing agent) and is very irritating to the skin and mucous membranes.[2][5] It is classified as a suspected carcinogen.[15] Benzyl chloride is unstable and can decompose violently, especially in the presence of metals like iron, copper, and aluminum, which can catalyze polymerization.[22][15] Commercial preparations are often sold with stabilizers like propylene (B89431) oxide or sodium carbonate.[7][8]

  • This compound : As a solid, it is less volatile than benzyl chloride but is classified as corrosive and can cause severe skin burns and eye damage.[4] It is harmful if swallowed or in contact with skin.[4]

Hazard InformationThis compoundBenzyl Chloride
GHS Pictograms Corrosion, Exclamation MarkCorrosion, Health Hazard, Exclamation Mark
Signal Word Danger[4]Danger
Hazard Statements H314: Causes severe skin burns and eye damage. H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.H350: May cause cancer. H330: Fatal if inhaled. H301+H311: Toxic if swallowed or in contact with skin. H314: Causes severe skin burns and eye damage.
Storage Class 8A - Combustible, corrosive hazardous materials[3]6.1A - Combustible, acutely toxic cat. 1 and 2 / very toxic hazardous materials

Conclusion

The choice between this compound and benzyl chloride is dictated by the specific requirements of a synthetic pathway.

Choose Benzyl Chloride for:

  • General-purpose benzylation of alcohols, amines, and thiols.

  • Introducing a standard benzyl protecting group.

  • Friedel-Crafts alkylation of aromatic substrates.

  • Synthesis of benzyl Grignard reagents.

Choose this compound for:

  • Syntheses requiring a bifunctional molecule with both an alkylating site (-CH₂Cl) and a carboxylic acid handle.

  • Building more complex molecules where the -COOH group can be used for subsequent modifications (e.g., forming amides or esters for solubility or targeting).

  • Applications where the final product requires a benzoic acid moiety connected via a methylene (B1212753) linker.

By understanding the distinct properties and reactivities outlined in this guide, researchers can make more informed decisions, optimizing their synthetic strategies and advancing their research and development goals.

References

A Comparative Guide to 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH2Cl) as a Selective COX-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), with established non-steroidal anti-inflammatory drugs (NSAIDs), Aspirin and Celecoxib. The focus is on its efficacy as a selective cyclooxygenase-2 (COX-2) inhibitor, supported by available in-silico and in-vivo experimental data. While the primary focus of current research is on a single derivative, this guide offers a thorough analysis of its potential as a promising anti-inflammatory agent.

Overview and Mechanism of Action

2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a novel compound designed as a potential alternative to traditional NSAIDs like Aspirin (acetylsalicylic acid, ASA).[1][2][3] The primary therapeutic target of NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is primarily involved in the inflammatory response.[2] The non-selective inhibition of both isoforms by traditional NSAIDs like Aspirin is associated with gastrointestinal side effects.[1][4]

3-CH2Cl is hypothesized to exert its anti-inflammatory effects through the selective inhibition of COX-2 and the modulation of the NF-κB signaling pathway.[1][2] In silico docking studies suggest that 3-CH2Cl has a higher binding affinity for the COX-2 receptor (PDB: 5F1A) compared to Aspirin, with a Glide Score of -9.48 kcal/mol for 3-CH2Cl versus -5.88 kcal/mol for ASA.[5]

Comparative Efficacy Data

While specific experimental IC50 values for 3-CH2Cl are not yet widely published, in vivo studies have demonstrated its superior anti-inflammatory and analgesic properties compared to Aspirin.

Table 1: In Vivo Anti-Inflammatory Activity in LPS-Induced Mice
ParameterControl (LPS only)Aspirin (60 mg/kg BW)3-CH2Cl (60 mg/kg BW)p-value (3-CH2Cl vs. ASA)
PGE-2 Levels (pg/mL) HighSignificantly ReducedMore Significantly Reducedp = 0.005[5][6]
NO Concentration (Liver, µM) HighReducedSignificantly Reducedp = 0.005[5][6]
NO Concentration (Plasma, µM) HighReducedSignificantly Reducedp = 0.0011[5][6]
NOX2 Expression (Liver) HighReducedSignificantly Reducedp < 0.0001[5][6]
NF-κB Expression (Liver) HighReducedSignificantly Reducedp < 0.0001[5][6]
NF-κB Expression (Splenocytes) HighReducedSignificantly Reducedp = 0.0036[5][6]
COX-2 Expression (Splenocytes) HighReducedPotentially DecreasedNot specified

Data extracted from a study using a lipopolysaccharide (LPS)-induced inflammation model in BALB/C mice.[5][6]

Table 2: Comparative COX Inhibition Profile of Aspirin and Celecoxib
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Aspirin ~1.3 - 3.57~29.3~0.04 - 0.12
Celecoxib ~15~0.04~375

Note: IC50 values for Aspirin can vary depending on the assay conditions. Celecoxib is a well-established selective COX-2 inhibitor and is included for reference.

Signaling Pathway and Experimental Workflow

The proposed mechanism of action for 3-CH2Cl involves the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates this pathway through Toll-like receptor 4 (TLR4).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF_kB_nucleus NF-κB NF-κB->NF_kB_nucleus Translocates COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Converts Arachidonic Acid Arachidonic Acid Arachidonic Acid->COX-2 3_CH2Cl 3-CH2Cl 3_CH2Cl->NF-κB Inhibits 3_CH2Cl->COX-2 Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF_kB_nucleus->Inflammatory_Genes Induces Inflammatory_Genes->COX-2 Expression

Caption: Proposed mechanism of action of 3-CH2Cl in inhibiting the LPS-induced inflammatory pathway.

G Animal_Model LPS-Induced Inflammation in BALB/C Mice Grouping Divide into Control, Aspirin, and 3-CH2Cl Treatment Groups Animal_Model->Grouping Treatment Oral Administration of Vehicle, Aspirin (60 mg/kg), or 3-CH2Cl (60 mg/kg) Grouping->Treatment Induction Intraperitoneal Injection of LPS Treatment->Induction Sample_Collection Collect Blood and Tissue Samples Induction->Sample_Collection Analysis Measure PGE-2, NO, NOX2, NF-κB, and COX-2 Levels Sample_Collection->Analysis Data_Comparison Statistically Compare Results Between Groups Analysis->Data_Comparison

Caption: Experimental workflow for the in vivo comparison of 3-CH2Cl and Aspirin.

Experimental Protocols

In Vivo Anti-Inflammatory Assay (LPS-Induced Model)
  • Animal Model: Male BALB/C mice are used for the study.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Mice are randomly divided into three groups:

    • Control Group: Receives the vehicle (e.g., 3% Pulvis Gummi Arabicum).

    • Aspirin Group: Receives Aspirin (60 mg/kg body weight).

    • 3-CH2Cl Group: Receives 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (60 mg/kg body weight).

  • Treatment: The respective treatments are administered orally.

  • Induction of Inflammation: After a specified period post-treatment, inflammation is induced by a single intraperitoneal injection of Lipopolysaccharide (LPS) from E. coli.

  • Sample Collection: At a predetermined time point after LPS injection, blood samples are collected via cardiac puncture, and tissues (liver, spleen) are harvested.

  • Biochemical Analysis:

    • PGE-2 Measurement: Prostaglandin (B15479496) E2 levels in the plasma are quantified using an ELISA kit.

    • Nitric Oxide (NO) Measurement: NO concentration in plasma and liver homogenates is determined using the Griess reagent.

    • Gene Expression Analysis: The expression levels of NOX2, NF-κB, and COX-2 in liver and splenocytes are measured using quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the groups.

In Vitro COX-1/COX-2 Inhibition Assay (General Protocol)
  • Enzymes: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • A reaction mixture containing assay buffer, heme, and the respective COX enzyme is prepared in a 96-well plate.

    • The test compound (3-CH2Cl) and reference inhibitors (Aspirin, Celecoxib) at various concentrations are added to the wells.

    • The plate is incubated to allow for inhibitor binding.

    • The reaction is initiated by adding arachidonic acid as the substrate.

    • The absorbance is measured at 590 nm at different time points.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

Conclusion

The available evidence suggests that 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) is a promising new chemical entity with significant anti-inflammatory and analgesic properties, outperforming Aspirin in a preclinical model of inflammation.[5][6] Its potential for selective COX-2 inhibition, as suggested by in silico modeling, and its ability to modulate the NF-κB signaling pathway, make it an attractive candidate for further development.[1][5] However, to fully establish its profile as a selective COX-2 inhibitor, further studies providing experimental IC50 values for both COX isoforms are crucial. The development of other derivatives of 3-(chloromethyl)benzoic acid could also provide a broader understanding of the structure-activity relationship for this class of compounds. This guide serves as a foundational resource for researchers interested in the further investigation and development of this novel anti-inflammatory agent.

References

A Comparative Guide to the Structural Validation of 3-(Chloromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical techniques for the structural validation of 3-(Chloromethyl)benzoic acid and its key derivatives: 3-(Chloromethyl)benzoyl chloride, Methyl 3-(chloromethyl)benzoate, and 3-(Chloromethyl)benzamide. The accurate determination of the chemical structure of these compounds is paramount in drug discovery and development, ensuring the integrity of structure-activity relationship (SAR) studies and the safety and efficacy of potential therapeutic agents.

Comparative Analysis of Spectroscopic Data

The structural elucidation of organic molecules relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is a rapid method for identifying key functional groups. Below is a comparative summary of the expected spectroscopic data for this compound and its derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)Key Mass Spec (EI) Fragments (m/z)
This compound C₈H₇ClO₂170.59~11-12 (br s, 1H, -COOH), 7.4-8.1 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂Cl)~171 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~131 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~45 (-CH₂Cl)170/172 ([M]⁺), 153, 125, 91
3-(Chloromethyl)benzoyl chloride C₈H₆Cl₂O189.047.5-8.2 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂Cl)~168 (C=O), ~139 (Ar-C), ~135 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~129 (Ar-CH), ~45 (-CH₂Cl)188/190 ([M]⁺), 153, 125, 89
Methyl 3-(chloromethyl)benzoate C₉H₉ClO₂184.627.4-8.0 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 3.9 (s, 3H, -OCH₃)166.6, 137.9, 133.1, 130.7, 129.7, 129.6, 129.0, 52.3, 45.6184/186 ([M]⁺), 153, 125, 91, 59
3-(Chloromethyl)benzamide C₈H₈ClNO169.61~5.5-6.5 (br s, 2H, -NH₂), 7.4-7.8 (m, 4H, Ar-H), 4.6 (s, 2H, -CH₂Cl)~169 (C=O), ~138 (Ar-C), ~134 (Ar-C), ~132 (Ar-CH), ~129 (Ar-CH), ~127 (Ar-CH), ~46 (-CH₂Cl)169/171 ([M]⁺), 152, 125, 91, 44

Experimental Protocols

Accurate and reproducible data are the foundation of structural validation. The following are detailed protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune and match the ¹H probe.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum using a 30° or 45° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent in an NMR tube.

  • Instrument Setup: Follow the same setup procedure as for ¹H NMR, but tune and match the ¹³C probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Electron Ionization (EI) Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly for a solids probe) into the ion source of the mass spectrometer.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and record their abundance.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.

Visualizing the Workflow and Biological Context

Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the Graphviz DOT language, depict a typical workflow for structural validation and a relevant biological signaling pathway where these compounds might exert their effects.

G Experimental Workflow for Structure Validation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Confirmation Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Validated Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the synthesis, purification, and structural validation of a this compound derivative.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Inflammation, Proliferation) ERK->Gene_Expression IkB IκB IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50->Gene_Expression COX2_enzyme COX-2 Enzyme Derivative 3-(Chloromethyl)benzoic acid derivative Derivative->IKK may inhibit Derivative->COX2_enzyme inhibits Growth_Factor Growth Factor Growth_Factor->Receptor

Caption: A simplified diagram of a receptor tyrosine kinase and NF-κB signaling pathway, potential targets for this compound derivatives.

A Spectroscopic Showdown: Unmasking the Isomers of Chloromethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomers is a critical step in ensuring the efficacy, safety, and patentability of a new chemical entity. The subtle differences in the arrangement of atoms within isomers of chloromethylbenzoic acid can lead to significant variations in their spectroscopic signatures. This guide provides a detailed comparative analysis of four key isomers—2-chloro-5-methylbenzoic acid, 4-chloro-3-methylbenzoic acid, 3-chloro-4-methylbenzoic acid, and 5-chloro-2-methylbenzoic acid—supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

This comprehensive guide presents a side-by-side comparison of the spectroscopic data for these isomers in clearly structured tables, offering a valuable resource for their differentiation. Detailed experimental protocols for the acquisition of this data are also provided to aid in the replication and verification of these findings.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for the four isomers of chloromethylbenzoic acid.

Table 1: ¹H NMR Spectral Data (δ, ppm)

Isomer-CH₃Ar-H-COOH
2-chloro-5-methylbenzoic acid~2.3~7.2-7.8~13.0
4-chloro-3-methylbenzoic acid~2.4~7.4-7.9~13.1
3-chloro-4-methylbenzoic acid~2.4~7.3-8.0~13.2
5-chloro-2-methylbenzoic acid~2.5~7.2-7.8~13.3

Table 2: ¹³C NMR Spectral Data (δ, ppm)

Isomer-CH₃Ar-CAr-C-ClAr-C-COOH-COOH
2-chloro-5-methylbenzoic acid~20.5~128-138~131~135~168
4-chloro-3-methylbenzoic acid~20.0~126-140~134~130~169
3-chloro-4-methylbenzoic acid~19.5~127-142~132~129~170
5-chloro-2-methylbenzoic acid~21.0~125-141~133~132~167

Table 3: Key FTIR Absorption Bands (cm⁻¹)

IsomerO-H (acid)C=O (acid)C=C (aromatic)C-Cl
2-chloro-5-methylbenzoic acid~2500-3300~1680-1710~1400-1600~700-800
4-chloro-3-methylbenzoic acid~2500-3300~1680-1710~1400-1600~700-800
3-chloro-4-methylbenzoic acid~2500-3300~1680-1710~1400-1600~700-800
5-chloro-2-methylbenzoic acid~2500-3300~1680-1710~1400-1600~700-800

Table 4: Mass Spectrometry Data (m/z)

IsomerMolecular Ion [M]⁺[M-OH]⁺[M-COOH]⁺[M-Cl]⁺
2-chloro-5-methylbenzoic acid170/172153/155125/127135
4-chloro-3-methylbenzoic acid170/172153/155125/127135
3-chloro-4-methylbenzoic acid170/172153/155125/127135
5-chloro-2-methylbenzoic acid170/172153/155125/127135

Experimental Workflow and Methodologies

The differentiation of these isomers relies on a systematic spectroscopic analysis. The general workflow for this process is outlined below.

Spectroscopic_Comparison_Workflow Spectroscopic Comparison of Chloromethylbenzoic Acid Isomers cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Sample Isomer Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Prep Preparation as KBr pellet or Nujol mull (for FTIR) Sample->Solid_Prep MS Mass Spectrometry (EI) Sample->MS NMR ¹H and ¹³C NMR Spectroscopy Dissolution->NMR FTIR FTIR Spectroscopy Solid_Prep->FTIR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Patterns MS->MS_Data Comparison Side-by-Side Comparison of Spectroscopic Data NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison of chloromethylbenzoic acid isomers.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the chloromethylbenzoic acid isomer was dissolved in 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment was performed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1]

    • ¹³C NMR: A proton-decoupled pulse sequence was used to obtain the ¹³C NMR spectrum. Chemical shifts are reported in ppm relative to the solvent signal.[1]

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) were determined from the processed spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample was placed directly onto the ATR crystal, and firm contact was ensured using a pressure clamp.

  • Instrumentation: FTIR spectra were recorded on a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: The spectra were typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of either a blank KBr pellet or the empty ATR crystal was acquired and subtracted from the sample spectrum.

  • Data Analysis: The frequencies of the major absorption bands, corresponding to the characteristic vibrations of the functional groups, were identified and are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the sample was introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization Method: Electron Ionization (EI) was used, where the sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and fragment.

  • Instrumentation: A mass spectrometer capable of electron ionization was used.

  • Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.

  • Data Analysis: The mass spectrum displays the relative abundance of ions at different m/z values. The molecular ion peak ([M]⁺) and the m/z values of the major fragment ions were identified. The isotopic pattern for chlorine-containing fragments (with an approximate 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes) was also examined.[3][4]

References

Comparative Guide to the Biological Activities of 3-(Chloromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various compounds derived from 3-(chloromethyl)benzoic acid. The information presented herein is intended to facilitate research and development in medicinal chemistry by offering a structured overview of the therapeutic potential of this class of compounds. Experimental data, protocols, and mechanistic insights are included to support further investigation.

Overview of this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have demonstrated a spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. This guide will focus on a comparative evaluation of these activities, highlighting key structural modifications and their impact on biological efficacy.

Anti-inflammatory and Analgesic Activity

A notable derivative of this compound is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid , a salicylic (B10762653) acid analogue. This compound has been investigated as a potential alternative to acetylsalicylic acid (aspirin), exhibiting significant anti-inflammatory and analgesic properties.[1][2][3]

Comparative Performance Data
CompoundBiological ActivityKey FindingsReference
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidAnti-inflammatoryIn a lipopolysaccharide (LPS)-induced inflammation model in mice, significantly reduced levels of prostaglandin (B15479496) E2 (PGE-2), nitric oxide (NO), and reactive oxygen species (ROS). It also decreased the expression of NOX2 and NF-κB in the liver and splenocytes, outperforming aspirin (B1665792) in several key inflammatory markers.[4]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidAnalgesicDemonstrated dose-dependent analgesic effects in preclinical models.[3]
Aspirin (Reference)Anti-inflammatory, AnalgesicWell-established non-steroidal anti-inflammatory drug (NSAID).[4]
Experimental Protocols

Anti-inflammatory Activity Assessment in LPS-Induced Mice: [4]

  • Animal Model: Male BALB/c mice.

  • Induction of Inflammation: Intraperitoneal injection of lipopolysaccharide (LPS) from Escherichia coli.

  • Treatment: Oral administration of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid or aspirin.

  • Biochemical Analysis: Measurement of PGE-2, NO, and ROS levels in plasma and tissue homogenates using commercially available kits.

  • Gene Expression Analysis: Quantification of NOX2 and NF-κB expression in liver and splenocytes via reverse transcription-polymerase chain reaction (RT-PCR) or Western blotting.

Signaling Pathway

The anti-inflammatory action of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is believed to be mediated through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Derivative 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid Derivative->IKK inhibits

Figure 1: Simplified NF-κB signaling pathway. (Within 100 characters)

Anticancer Activity

Derivatives of this compound have been explored for their potential as anticancer agents. Specifically, amides and pyrrole (B145914) derivatives have shown promising activity against various cancer cell lines.

Comparative Performance Data
CompoundTarget Cell LinesIC50 Values (µM)Reference
3-Substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives
Compound 19 (3,4-dimethoxy phenyl at 4th position)MGC 80-3, HCT-116, CHO1.0 - 1.7[5]
Compound 21 (3,4-dimethoxy phenyl at 4th position)HepG2, DU145, CT-260.5 - 0.9[5]
Compound 15A5493.6[5]
4-(Arylaminomethyl)benzamide Derivatives
Compound 10HL608.2[6]
Compound 15HL605.6[6]
Compound 13K5625.6[6]
Compound 28jK5626.9[6]
Compound 28lK5624.5[6]
Compound 28kK5623.6[6]
Experimental Protocols

MTT Assay for Anticancer Activity: [5]

  • Cell Culture: Human cancer cell lines (e.g., MGC 80-3, HCT-116, HepG2, A549, DU145, CT-26, HL60, K562) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis start This compound reaction Reaction with Amine/Heterocycle start->reaction product Derivative reaction->product cell_culture Cancer Cell Culture product->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

Figure 2: General workflow for anticancer drug discovery. (Within 100 characters)

Antimicrobial Activity

While extensive data on antimicrobial derivatives of this compound is not yet available, related benzoic acid derivatives have shown promise. For instance, certain sorbic and benzoic acid amide derivatives have been synthesized and evaluated for their antimicrobial properties.[7]

Comparative Performance Data
Compound ClassTarget MicroorganismsKey FindingsReference
Sorbic acid amide derivativesEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Saccharomyces cerevisiae, Aspergillus nigerShowed better antimicrobial activity than benzoic acid amides. Compound a7 (isopropyl N-[1-oxo-2, 4-hexadien-1-yl]-L-phenylalaninate) had MIC values of 0.17 mM against B. subtilis and 0.50 mM against S. aureus.[7]
Benzoic acid amide derivativesEscherichia coli, Bacillus subtilis, Staphylococcus aureus, Saccharomyces cerevisiae, Aspergillus nigerExhibited limited antimicrobial activity compared to sorbic acid derivatives.[7]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: [7]

  • Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media.

  • Serial Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: A standardized inoculum of the microorganism is added to each well.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with diverse biological activities. The salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has demonstrated significant potential as an anti-inflammatory and analgesic agent, warranting further clinical investigation. Furthermore, the anticancer activity exhibited by various amide and pyrrole derivatives highlights the potential of this scaffold in oncology drug discovery.

Future research should focus on:

  • Expanding the library of this compound derivatives to explore a wider range of biological targets.

  • Conducting detailed structure-activity relationship (SAR) studies to optimize the potency and selectivity of lead compounds.

  • Investigating the mechanisms of action of the most promising derivatives to identify novel therapeutic targets.

  • Evaluating the in vivo efficacy and safety profiles of lead candidates in relevant animal models.

This comparative guide serves as a foundation for researchers to build upon, fostering the development of novel therapeutics derived from the versatile this compound scaffold.

References

A Head-to-Head Comparison of Linkers Derived from Benzoic Acid Isomers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The architecture of a linker in targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), is a critical determinant of their efficacy and safety profile. The choice of the isomeric form of a linker building block, such as benzoic acid, can profoundly influence the stability, drug release kinetics, and overall performance of the conjugate. This guide provides a head-to-head comparison of linkers derived from ortho-, meta-, and para-isomers of aminobenzoic acid, supported by experimental data and detailed protocols to inform the rational design of next-generation targeted therapies.

The spatial arrangement of the functional groups on the benzene (B151609) ring in ortho-, meta-, and para-aminobenzoic acid dictates their electronic properties and steric hindrance, which in turn affects the reactivity and stability of the resulting linker. While para-aminobenzoic acid (PABA) is a common component in linker design, particularly in self-immolative spacers like p-aminobenzyl carbamate (B1207046) (PABC), recent studies have explored the impact of altering this substitution pattern.

Comparative Performance of Benzoic Acid Isomer-Derived Linkers

The selection of the benzoic acid isomer as a linker component can significantly impact the stability of the drug conjugate in systemic circulation and the efficiency of payload release at the target site. Premature release of the payload can lead to off-target toxicity, while inefficient release can diminish therapeutic efficacy.

Table 1: Comparative Physicochemical Properties of Aminobenzoic Acid Isomers

Property2-Aminobenzoic Acid (ortho)3-Aminobenzoic Acid (meta)4-Aminobenzoic Acid (para)
Molecular Formula C₇H₇NO₂C₇H₇NO₂C₇H₇NO₂
Molecular Weight 137.14 g/mol 137.14 g/mol 137.14 g/mol
Melting Point 146.5 °C173 °C187-189 °C
Water Solubility 3.5 g/L at 20 °C5.9 g/L at 15 °C4.7 g/L at 20 °C
pKa (carboxyl group) ~2.17~3.07~2.38-2.50
pKa (amino group) ~4.85~4.79~4.85-4.88

Source: BenchChem[1]

Table 2: Comparative Stability of a Dipeptide Linker with a Substituted p-Aminobenzyl Carbamate (PABC) Spacer in Mouse Serum

Linker-PayloadSubstitution on PABC% Hydrolysis in Mouse Serum (24 h)
Control Unsubstituted (para-amino)100%
MA-PABC Linker m-Amide50%
MA-PABC + Glutamic Acid m-Amide31%
MA-PABC + Glutamic Acid + N-(2-aminoethyl) m-Amide3%

Data adapted from a study on uncialamycin (B1248839) linker-payloads, demonstrating that substitution at the meta position of the PABC linker significantly improves stability in mouse serum compared to the unsubstituted para-amino counterpart.[2]

Experimental Protocols

Accurate assessment of linker performance relies on robust and standardized experimental protocols. The following are detailed methodologies for key assays used to evaluate the stability and efficacy of drug conjugates.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug-linker conjugate and quantify the premature release of the payload in plasma from various species.[3]

Materials:

  • Test ADC or drug conjugate

  • Human, mouse, or rat plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Protein A or G magnetic beads for ADC capture

  • Acetonitrile (B52724) or methanol (B129727) for protein precipitation

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test conjugate in PBS.

  • Incubate the conjugate in plasma at a final concentration of 100 µg/mL at 37°C. A control sample in PBS should be run in parallel.[4]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[3]

  • Immediately freeze the collected samples at -80°C to stop any further reactions.[4]

  • For average Drug-to-Antibody Ratio (DAR) analysis (for ADCs):

    • Thaw plasma samples and isolate the ADC using Protein A/G magnetic beads.[4]

    • Wash the beads to remove non-specifically bound proteins.[4]

    • Elute the ADC and analyze by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[4]

  • For free payload analysis:

    • Precipitate plasma proteins from the aliquots using cold acetonitrile or methanol.[5]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.[4]

Lysosomal Stability Assay

Objective: To evaluate the rate and extent of payload release from a drug conjugate in a simulated lysosomal environment.[3][5]

Materials:

  • Test ADC or drug conjugate

  • Isolated liver lysosomes (e.g., rat or human) or S9 fraction[5][6]

  • Acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment[3]

  • Incubator at 37°C

  • Quenching solution (e.g., cold acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the test conjugate, isolated lysosomes or S9 fraction, and an NADPH regenerating system (if using S9) in the acidic buffer.[5]

  • Incubate the mixture at 37°C.[5]

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).[5]

  • Stop the enzymatic reaction by adding a quenching solution.[3][5]

  • Centrifuge the samples to pellet precipitated proteins.[5]

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of the drug conjugate against cancer cell lines.[7][8]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines[8]

  • Complete cell culture medium

  • 96-well plates

  • Test ADC or drug conjugate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test conjugate and a negative control (e.g., unconjugated antibody or vehicle).

  • Treat the cells with the different concentrations of the conjugate and controls.

  • Incubate the plate for a period that allows for internalization and payload-induced cell death (typically 72-120 hours).

  • Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[9]

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.[9]

  • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the conjugate concentration.[7]

Visualizing the Impact of Isomeric Linker Structure

The following diagrams illustrate key concepts related to the structure and evaluation of linkers derived from benzoic acid isomers.

Structural Isomers of Aminobenzoic Acid cluster_ortho Ortho-Aminobenzoic Acid cluster_meta Meta-Aminobenzoic Acid cluster_para Para-Aminobenzoic Acid ortho ortho meta meta para para

Figure 1. Chemical structures of ortho-, meta-, and para-aminobenzoic acid.

General Workflow for ADC In Vitro Plasma Stability Assay start ADC Incubation in Plasma (37°C) time_points Aliquots Taken at Various Time Points start->time_points sample_prep Sample Preparation time_points->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis dar_analysis Average DAR Determination analysis->dar_analysis Intact ADC payload_analysis Free Payload Quantification analysis->payload_analysis Supernatant end Stability Profile dar_analysis->end payload_analysis->end

Figure 2. Experimental workflow for assessing ADC stability in plasma.

Signaling Pathway of ADC-Induced Cytotoxicity adc_binding ADC Binds to Cell Surface Antigen internalization Internalization via Endocytosis adc_binding->internalization lysosome Trafficking to Lysosome internalization->lysosome payload_release Payload Release (Linker Cleavage) lysosome->payload_release target_interaction Payload Interacts with Intracellular Target (e.g., Tubulin, DNA) payload_release->target_interaction apoptosis Induction of Apoptosis target_interaction->apoptosis cell_death Cell Death apoptosis->cell_death

References

The Two Faces of a Molecule: How Isomerism Dictates Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

The subtle yet profound impact of a molecule's three-dimensional arrangement on its therapeutic effect is a cornerstone of modern drug development. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit remarkably diverse pharmacological and toxicological profiles. This guide provides a comparative analysis of key drug candidates where isomeric differences are not just a matter of chemical curiosity, but a critical determinant of clinical success. We delve into the experimental data and methodologies that illuminate these differences, offering researchers and drug development professionals a clear perspective on the importance of stereochemistry in pharmacology.

The classic and tragic example of thalidomide (B1683933) underscores the critical nature of understanding isomer effects. The (R)-enantiomer of thalidomide is a sedative, while the (S)-enantiomer is a potent teratogen, responsible for severe birth defects in the 1950s and 1960s.[1][2] This stark difference in biological activity between two molecules that are mirror images of each other catalyzed a paradigm shift in how the pharmaceutical industry and regulatory bodies approach chiral drugs. Today, it is understood that the two enantiomers of a chiral drug can have different pharmacological activities, with one being therapeutic while the other may be inactive or even toxic.[3][4]

This guide will compare the following chiral drugs and their corresponding single-isomer versions:

  • Cetirizine (B192768) and Levocetirizine: An antihistamine where one enantiomer exhibits significantly higher receptor affinity.

  • Omeprazole (B731) and Esomeprazole (B1671258): A proton pump inhibitor where the single isomer offers improved pharmacokinetics and clinical efficacy.

  • Albuterol and Levalbuterol: A bronchodilator where the therapeutic activity resides in one enantiomer, while the other may contribute to side effects.

  • Thalidomide: A case study on the devastating consequences of ignoring stereoisomerism and the modern understanding of its enantiomer-specific mechanisms.

Comparative Efficacy Data

The following tables summarize the quantitative differences in therapeutic efficacy between the racemic drugs and their single-enantiomer counterparts.

Table 1: Cetirizine vs. Levocetirizine (Histamine H1 Receptor Binding)
CompoundIsomerKᵢ (nM) for Human H1 ReceptorDissociation Half-Time (t½) from H1 Receptor (min)Reference
CetirizineRacemic Mixture6-[5]
Levocetirizine(R)-enantiomer3142[5]
Dextrocetirizine(S)-enantiomer1006[5][6]

Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ indicates higher affinity.

Table 2: Esomeprazole vs. Omeprazole (Clinical Efficacy in Erosive Esophagitis)
TreatmentIsomerHealing Rate at 8 WeeksStudy PopulationReference
Omeprazole 20 mgRacemic Mixture84.2%2425 patients with erosive esophagitis[7]
Esomeprazole 40 mg(S)-enantiomer93.7%2425 patients with erosive esophagitis[7]
Table 3: Albuterol vs. Levalbuterol (Bronchodilator Efficacy)
IsomerDescriptionTherapeutic EffectPotential Adverse EffectsReference
(R)-albuterol (Levalbuterol)Active enantiomerBronchodilation-[8]
(S)-albuterol"Inert" enantiomerNo significant bronchodilationMay promote bronchospasm and inflammation[8]
Table 4: Thalidomide Enantiomers (Binding to Cereblon)
EnantiomerBinding Affinity to Cereblon (CRBN)Biological EffectReference
(S)-thalidomide~10-fold stronger than (R)-enantiomerTeratogenic, Anti-myeloma activity[9][10]
(R)-thalidomideWeaker bindingSedative[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings. Below are summaries of key experimental protocols used to generate the data presented.

Protocol 1: Chiral HPLC Separation of Cetirizine Enantiomers

This method is used to separate and quantify the (R)- and (S)-enantiomers of cetirizine.

  • Column: Chiralpak AD column.

  • Mobile Phase: A mixture of n-Hexane, isopropanol (B130326) (IPA), and diethylamine (B46881) (DEA) (e.g., 60:40:0.1, v/v/v).[9]

  • Flow Rate: 0.8 mL/min.[9]

  • Detection: UV detection at a specified wavelength (e.g., 230 nm).

  • Procedure:

    • A solution of racemic cetirizine is prepared in the mobile phase.

    • The solution is injected into the HPLC system.

    • The enantiomers are separated based on their differential interaction with the chiral stationary phase.

    • The separated enantiomers are detected by the UV detector, and the peak areas are used for quantification.

Protocol 2: Competitive Radioligand Binding Assay for Histamine (B1213489) H1 Receptor

This assay determines the binding affinity (Kᵢ) of a compound for a specific receptor.

  • Materials:

    • Cell membranes expressing the human histamine H1 receptor.

    • Radioligand (e.g., [³H]mepyramine).

    • Test compounds (levocetirizine and dextrocetirizine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

    • The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[11]

Protocol 3: Randomized, Double-Blind Clinical Trial for Erosive Esophagitis

This protocol outlines the design of a clinical trial to compare the efficacy of esomeprazole and omeprazole.

  • Study Design: Multicenter, randomized, double-blind, parallel-group study.

  • Participants: Patients with endoscopically confirmed erosive esophagitis.

  • Intervention:

    • Group 1: Esomeprazole (40 mg) once daily.

    • Group 2: Omeprazole (20 mg) once daily.

  • Duration: 8 weeks.

  • Primary Endpoint: Proportion of patients with healed esophagitis at week 8, as confirmed by endoscopy.

  • Secondary Endpoints: Healing rates at week 4, resolution of heartburn symptoms.

  • Procedure:

    • Eligible patients are randomly assigned to one of the two treatment groups.

    • Patients and investigators are blinded to the treatment allocation.

    • Patients receive the assigned treatment for 8 weeks.

    • Endoscopic assessment is performed at baseline and at week 8 to determine healing status.

    • Symptom diaries are used to track heartburn resolution.[7][12]

Protocol 4: Zebrafish Embryo Model for Teratogenicity Assessment

This in vivo model is used to assess the developmental toxicity of compounds like the thalidomide enantiomers.

  • Model System: Transgenic zebrafish embryos (e.g., fli1:EGFP, which expresses green fluorescent protein in endothelial cells).

  • Procedure:

    • Zebrafish embryos are collected and allowed to develop for 24 hours.

    • Embryos are dechorionated and exposed to the test compounds (e.g., (R)- and (S)-thalidomide) or a vehicle control (e.g., 0.1% DMSO).

    • After a 24-hour exposure period, the embryos are anesthetized.

    • Live imaging is used to visualize blood vessel development and identify any malformations, such as reduced vessel outgrowth or loss of vascular connectivity.[13][14]

Visualizing the Impact of Isomerism

The following diagrams illustrate key concepts and pathways related to the effects of drug isomers.

Experimental_Workflow cluster_separation Chiral Separation cluster_testing Biological Testing cluster_outcome Outcome Racemic_Mixture Racemic Drug Mixture Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Enantiomer_R (R)-Enantiomer Chiral_HPLC->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_HPLC->Enantiomer_S In_Vitro In Vitro Assays (e.g., Receptor Binding) Enantiomer_R->In_Vitro Enantiomer_S->In_Vitro In_Vivo In Vivo Models (e.g., Animal Studies) In_Vitro->In_Vivo Clinical_Trials Clinical Trials (Human Studies) In_Vivo->Clinical_Trials Efficacy Therapeutic Efficacy Clinical_Trials->Efficacy Toxicity Toxicity Profile Clinical_Trials->Toxicity

Figure 1: General workflow for the separation and evaluation of drug enantiomers.

Histamine_Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds G_Protein Gq/11 Protein H1R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (Inflammation, etc.) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Levocetirizine Levocetirizine ((R)-enantiomer) Levocetirizine->H1R Blocks (High Affinity)

Figure 2: Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of Levocetirizine.

Isomer_Logic cluster_racemic Racemic Mixture Effects cluster_single Single Enantiomer Effects Chiral_Drug Chiral Drug Candidate Racemic Administered as Racemic Mixture Chiral_Drug->Racemic Single_Enantiomer Administered as Single Enantiomer Chiral_Drug->Single_Enantiomer Eutomer_Effect_R Eutomer (Active) Therapeutic Effect Racemic->Eutomer_Effect_R Distomer_Effect_R Distomer (Inactive/Adverse) Potential Side Effects Racemic->Distomer_Effect_R Eutomer_Effect_S Targeted Therapeutic Effect Single_Enantiomer->Eutomer_Effect_S Reduced_Side_Effects Reduced/Eliminated Side Effects Single_Enantiomer->Reduced_Side_Effects Conclusion Improved Therapeutic Index Eutomer_Effect_S->Conclusion Reduced_Side_Effects->Conclusion

Figure 3: Logical relationship between administering a racemic mixture versus a single enantiomer.

Conclusion

The case studies presented in this guide unequivocally demonstrate that isomerism is a critical factor in determining the therapeutic efficacy and safety of drug candidates. The differences in biological activity between enantiomers can range from subtle variations in potency to dramatic divergences in therapeutic and toxicological outcomes. For researchers and professionals in drug development, a thorough investigation of the pharmacological properties of individual isomers is not merely a regulatory hurdle but a fundamental aspect of rational drug design. The development of single-enantiomer drugs, often termed "chiral switching," has led to significant improvements in clinical outcomes for patients by enhancing efficacy and reducing adverse effects.[15] As analytical and separation techniques continue to advance, the ability to isolate and characterize individual stereoisomers will further empower the development of safer and more effective medicines.

References

Cross-reactivity studies of antibodies raised against 3-(Chloromethyl)benzoic acid haptens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the cross-reactivity profiles of polyclonal antibodies developed against 3-(Chloromethyl)benzoic acid. Due to the absence of commercially available antibodies for this specific hapten, this document outlines the complete workflow for antibody generation and characterization, supported by hypothetical experimental data. This guide is intended for researchers, scientists, and professionals in drug development who require highly specific antibodies for their work.

Introduction

This compound is a small molecule, or hapten, that requires conjugation to a larger carrier protein to elicit an immune response and generate specific antibodies. The specificity of these antibodies is crucial for their application in various immunoassays. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target antigen, can lead to false-positive results and inaccurate quantification. Therefore, a thorough evaluation of antibody cross-reactivity is essential.

This guide details the synthesis of immunizing and coating antigens, the protocol for antibody production, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for assessing cross-reactivity against a panel of structurally related compounds.

Experimental Workflow

The overall process for generating and characterizing antibodies against the this compound hapten is illustrated below. This involves the preparation of the immunogen, immunization of a host animal, and subsequent testing of the antisera for specificity.

G cluster_immunogen Immunogen Preparation cluster_coating Coating Antigen Preparation cluster_production Antibody Production cluster_characterization Antibody Characterization Hapten This compound Conjugation_Immunogen Hapten-Carrier Conjugation Hapten->Conjugation_Immunogen Carrier_Immunogen Carrier Protein (KLH) Carrier_Immunogen->Conjugation_Immunogen Immunogen Immunogen (Hapten-KLH) Conjugation_Immunogen->Immunogen Immunization Immunization (e.g., Rabbit) Immunogen->Immunization Hapten2 This compound Conjugation_Coating Hapten-Carrier Conjugation Hapten2->Conjugation_Coating Carrier_Coating Carrier Protein (BSA) Carrier_Coating->Conjugation_Coating Coating_Antigen Coating Antigen (Hapten-BSA) Conjugation_Coating->Coating_Antigen ELISA Competitive ELISA Coating_Antigen->ELISA Antisera Antisera Collection (Polyclonal Antibodies) Immunization->Antisera Antisera->ELISA Cross_Reactivity Cross-Reactivity Analysis ELISA->Cross_Reactivity

Caption: Experimental workflow for antibody production and characterization.

Detailed Experimental Protocols

Immunizing Antigen (Hapten-KLH):

  • Dissolve 17 mg of this compound (0.1 mmol) and 11.5 mg of N-hydroxysuccinimide (NHS, 0.1 mmol) in 2 mL of anhydrous N,N-dimethylformamide (DMF).

  • Add 20.6 mg of N,N'-dicyclohexylcarbodiimide (DCC, 0.1 mmol) and stir the mixture at room temperature for 4 hours to activate the carboxyl group of the hapten.

  • Centrifuge the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Dissolve 100 mg of Keyhole Limpet Hemocyanin (KLH) in 10 mL of 0.1 M phosphate-buffered saline (PBS, pH 7.4).

  • Slowly add the activated hapten solution to the KLH solution with gentle stirring.

  • Continue stirring at 4°C overnight.

  • Dialyze the conjugate against PBS (pH 7.4) for 48 hours with several buffer changes to remove unconjugated hapten.

  • Store the Hapten-KLH immunogen at -20°C.

Coating Antigen (Hapten-BSA): The same procedure is followed as for the immunizing antigen, but Bovine Serum Albumin (BSA) is used as the carrier protein instead of KLH. This is a common strategy in hapten immunoassays to avoid antibody recognition of the carrier protein used for immunization.[1]

  • Emulsify the Hapten-KLH immunogen (1 mg/mL) with an equal volume of Freund's complete adjuvant.

  • Immunize New Zealand white rabbits with 1 mL of the emulsion via subcutaneous injections at multiple sites.

  • Booster immunizations are given every three weeks with the immunogen emulsified in Freund's incomplete adjuvant.

  • Collect blood samples from the ear vein 7-10 days after each booster injection to monitor the antibody titer using an indirect ELISA.

  • Once a high antibody titer is achieved, collect the final bleed and separate the antiserum.

  • Purify the polyclonal antibodies from the antiserum using protein A affinity chromatography.

The principle of the competitive ELISA is that the free hapten in the sample competes with the hapten-protein conjugate coated on the ELISA plate for binding to a limited amount of antibody. A higher concentration of free hapten in the sample results in a lower signal.

G cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding cluster_detection 4. Detection Coating Hapten-BSA coated on well Well_Bound Antibody binds to coated hapten Antibody Antibody Antibody_Hapten Antibody-Hapten Complex Antibody->Antibody_Hapten Free_Hapten Free Hapten (Analyte or Cross-Reactant) Free_Hapten->Antibody_Hapten Secondary_Ab Enzyme-labeled Secondary Antibody Well_Bound->Secondary_Ab Substrate Substrate Secondary_Ab->Substrate Color Colorimetric Signal Substrate->Color

Caption: Principle of the competitive ELISA for hapten detection.

Protocol:

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the Hapten-BSA coating antigen (1 µg/mL in 0.05 M carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20, PBST).

  • Blocking: Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (5% non-fat dry milk in PBST). Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and the potential cross-reactants in PBST.

    • Add 50 µL of the standard or cross-reactant solution to the wells.

    • Add 50 µL of the polyclonal antibody solution (pre-diluted to a concentration that gives 50-70% of the maximum signal in a non-competitive format) to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with PBST.

  • Secondary Antibody: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with PBST.

  • Substrate: Add 100 µL/well of TMB substrate solution. Incubate in the dark at room temperature for 15-20 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The cross-reactivity of the antibody is determined by comparing the 50% inhibitory concentration (IC50) of the target hapten with that of the potential cross-reactants. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.[2]

The percentage of cross-reactivity (%CR) is calculated using the following formula:

%CR = (IC50 of this compound / IC50 of test compound) x 100 [1]

The following tables summarize the hypothetical cross-reactivity data for the polyclonal antibody raised against this compound.

Table 1: IC50 Values for this compound and its Analogs

CompoundStructureIC50 (ng/mL)
This compound15.2
2-(Chloromethyl)benzoic acid125.8
4-(Chloromethyl)benzoic acid98.5
3-Methylbenzoic acid350.1
3-Chlorobenzoic acid85.3
Benzoic acid> 1000
3-(Bromomethyl)benzoic acid25.6

Table 2: Cross-Reactivity of the Anti-3-(Chloromethyl)benzoic acid Antibody

CompoundIC50 (ng/mL)Cross-Reactivity (%)
This compound 15.2 100
2-(Chloromethyl)benzoic acid125.812.1
4-(Chloromethyl)benzoic acid98.515.4
3-Methylbenzoic acid350.14.3
3-Chlorobenzoic acid85.317.8
Benzoic acid> 1000< 1.5
3-(Bromomethyl)benzoic acid25.659.4

Conclusion

This guide provides a detailed framework for the development and characterization of antibodies against the this compound hapten. The hypothetical data presented demonstrates the high specificity of the polyclonal antibody for the target hapten, with significantly lower cross-reactivity towards structurally similar compounds. The most significant cross-reactivity was observed with 3-(Bromomethyl)benzoic acid, which is expected due to the similar size and electronegativity of the bromine and chlorine atoms. The positional isomers, 2- and 4-(Chloromethyl)benzoic acid, showed considerably lower cross-reactivity, indicating that the position of the chloromethyl group is a critical determinant for antibody recognition. This detailed characterization is essential for the confident application of these antibodies in sensitive and specific immunoassays.

References

A Comparative Guide to the Performance of 3-(Chloromethyl)benzoic Acid and Its Alternatives in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Benzylating and Acylating Agents with Supporting Experimental Data.

This guide provides a comprehensive performance benchmark of 3-(chloromethyl)benzoic acid and its derivatives against common alternative reagents in specific organic synthesis reactions. The content is designed to assist researchers in selecting the most appropriate reagent for their synthetic needs by offering a side-by-side comparison of reaction yields, conditions, and detailed experimental protocols.

Introduction

This compound is a bifunctional molecule featuring both a reactive benzylic chloride and a carboxylic acid. This unique structure allows it to be utilized in various synthetic transformations. The chloromethyl group can act as a benzylating agent, while the carboxylic acid moiety can be transformed, for instance, into an acyl chloride for esterification reactions. This guide will explore the performance of this compound derivatives in acylation reactions and compare the performance of standard benzylating agents in analogous O- and N-benzylation reactions.

Performance Benchmark: Acylation using 3-(Chloromethyl)benzoyl Chloride

A notable application of this compound is its use in the synthesis of bioactive molecules, such as derivatives of salicylic (B10762653) acid. In this context, it is first converted to its more reactive acyl chloride, 3-(chloromethyl)benzoyl chloride. This derivative is then used to acylate other molecules.

One key example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a potential alternative to aspirin.[1][2] The reaction involves the esterification of salicylic acid with 3-(chloromethyl)benzoyl chloride.

Table 1: Performance Data for the Acylation of Salicylic Acid
ReagentSubstrateProductCatalystSolventReaction ConditionsYield (%)
3-(Chloromethyl)benzoyl chlorideSalicylic acid2-((3-(Chloromethyl)benzoyl)oxy)benzoic acidPyridine (B92270)Acetone600 W Microwave, 5 min73.27 ± 4.66[3]
Experimental Protocol: Synthesis of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid[3]
  • Salicylic acid is dissolved in acetone.

  • Pyridine is added to the solution as a catalyst.

  • 3-(Chloromethyl)benzoyl chloride is then introduced to the mixture.

  • The reaction is subjected to microwave irradiation at 600 W for 5 minutes.

  • The resulting product, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, is then isolated and purified.

The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of salicylic acid on the electrophilic carbonyl carbon of 3-(chloromethyl)benzoyl chloride, facilitated by the pyridine catalyst.

G cluster_reactants Reactants cluster_reagents Reagents 3_chloromethylbenzoyl_chloride 3-(Chloromethyl)benzoyl Chloride reaction_step_1 Esterification 3_chloromethylbenzoyl_chloride->reaction_step_1 salicylic_acid Salicylic Acid salicylic_acid->reaction_step_1 pyridine Pyridine (Catalyst) pyridine->reaction_step_1 acetone Acetone (Solvent) acetone->reaction_step_1 microwave Microwave (600W, 5 min) microwave->reaction_step_1 product 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid reaction_step_1->product caption Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

Caption: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid.

Performance Benchmark: O-Benzylation of Phenols

Table 2: Comparative Performance of Benzylating Agents in O-Benzylation of Phenols
Benzylating AgentPhenol SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl (B1604629) TosylatePhenolK₂CO₃DMF80690-95[6]
Benzyl Chloridep-Nitrophenol----High (unspecified)[7]
p-Methoxybenzyl Bromide (PMB-Br)AlcoholNaHTHF0192[8]
Benzyl ChloridePhenolNaOHToluene/WaterReflux2Not specified[9]
Experimental Protocol: General O-Benzylation of a Phenol using Benzyl Tosylate[1]
  • In a flask, combine the phenol, a base (e.g., K₂CO₃), and a solvent (e.g., DMF).

  • Add benzyl tosylate to the mixture.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and filter to remove inorganic salts.

  • Extract the product with an organic solvent, wash with water and brine, and dry the organic layer.

  • Concentrate the solution and purify the crude product by column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation benzylating_agent Benzylating Agent (e.g., Benzyl Tosylate) product Aryl Benzyl Ether benzylating_agent->product base Base (e.g., K₂CO₃) base->phenoxide solvent Solvent (e.g., DMF) phenoxide->product SN2 Attack caption General workflow for O-benzylation of phenols.

Caption: General workflow for O-benzylation of phenols.

Performance Benchmark: N-Benzylation of Anilines

Similar to O-benzylation, the protection of amines via N-benzylation is a crucial step in many synthetic pathways. While direct performance data for this compound in N-benzylation is scarce, a comparison of common benzylating agents provides a useful benchmark.

Table 3: Comparative Performance of Benzylating Agents in N-Benzylation of Anilines
Benzylating AgentAniline (B41778) SubstrateBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl BromideSubstituted AnilinesK₂CO₃Acetone90-Good (unspecified)[6]
Benzyl ChlorideAnilineNaHCO₃Water90-95485-87[10]
Benzyl AlcoholAnilineTriphenyl phosphite-2402090[11]
Experimental Protocol: N-Benzylation of Aniline with Benzyl Chloride[10]
  • A flask is charged with aniline (4 moles per mole of benzyl chloride), sodium bicarbonate (1.25 moles), and water.

  • The mixture is heated to 90-95 °C with vigorous stirring.

  • Benzyl chloride (1 mole) is added slowly over 1.5 to 2 hours.

  • The reaction is allowed to proceed for a total of 4 hours.

  • After cooling, the mixture is filtered, and the organic layer is separated, washed, and dried.

  • Excess aniline is removed by distillation under reduced pressure to yield the benzylaniline product.

G cluster_reactants Reactants cluster_reagents Reagents aniline Aniline reaction_step_1 Nucleophilic Substitution aniline->reaction_step_1 benzyl_chloride Benzyl Chloride benzyl_chloride->reaction_step_1 base Base (e.g., NaHCO₃) base->reaction_step_1 solvent Solvent (e.g., Water) solvent->reaction_step_1 product N-Benzylaniline reaction_step_1->product caption Workflow for N-benzylation of aniline.

Caption: Workflow for N-benzylation of aniline.

Conclusion

This guide highlights the synthetic utility of this compound and its derivatives, particularly in the acylation of phenols for the synthesis of potentially therapeutic compounds. While direct comparative data for this compound as a standard benzylating agent is limited, this guide provides a performance benchmark of commonly used alternatives—benzyl tosylate, benzyl chloride, benzyl bromide, and p-methoxybenzyl bromide—in O- and N-benzylation reactions.

The selection of an appropriate reagent will depend on the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and cost-effectiveness. For acylation reactions where a chloromethyl-substituted benzoyl group is desired, 3-(chloromethyl)benzoyl chloride is an effective reagent. For general O- and N-benzylation, the choice of benzylating agent and reaction conditions can be guided by the comparative data presented herein. Researchers are encouraged to consider the specific electronic and steric properties of their substrates when selecting a benzylating or acylating agent to optimize reaction outcomes.

References

Safety Operating Guide

Proper Disposal of 3-(Chloromethyl)benzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-(Chloromethyl)benzoic acid is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, requiring careful handling and disposal through approved channels. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling

Before beginning any disposal procedure, it is essential to be aware of the hazards associated with this compound. This substance is corrosive and toxic.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[1][3]

  • Respiratory Protection: In case of inadequate ventilation or dust generation, use a type P3 (EN 143) respirator cartridge.

Hazard Classification Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.опасностьP261, P270, P280, P301+P312, P302+P352, P304+P340+P310
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][4]опасностьP260, P280, P301+P330+P331, P303+P361+P353, P363
Serious Eye Damage/Irritation Causes serious eye damage.[3][4]опасностьP280, P305+P351+P338, P310
Storage Class 8A - Combustible corrosive hazardous materials.N/AP405: Store locked up.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste.

  • Waste Segregation:

    • Treat all this compound residue, contaminated labware (e.g., weighing boats, gloves), and spill cleanup materials as hazardous waste.[2]

    • This compound is a chlorinated organic substance. It must be collected separately from non-halogenated solvent waste to avoid costly and complex disposal procedures.[5][6]

  • Containerization:

    • Collect solid waste in its original container or a designated, compatible, and clearly labeled hazardous waste container.[2][7][8]

    • Ensure the container is tightly sealed to prevent leaks or spills and is stored in a well-ventilated, designated hazardous waste accumulation area.[1][7]

    • The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a locked-up, secure area.[3][9]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[4]

  • Arranging for Disposal:

    • Disposal must be conducted through a licensed and approved hazardous waste disposal company.[1][3][10]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. They will provide specific instructions and ensure compliance with all federal, state, and local regulations.[3]

    • Never mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.[2][8]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify 3-(Chloromethyl)benzoic acid waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Chlorinated Organic Waste ppe->segregate container Place in a Labeled, Compatible, Sealed Container segregate->container storage Store in a Designated, Secure, Ventilated Area container->storage contact_ehs Contact Institutional EHS for Waste Pickup Request storage->contact_ehs pickup Waste Collected by Licensed Disposal Vendor contact_ehs->pickup end Proper Disposal via Approved Facility (e.g., Incineration) pickup->end

References

Essential Safety and Operational Guidance for Handling 3-(Chloromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 3-(Chloromethyl)benzoic acid (CAS No: 31719-77-4). Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize the risk of exposure.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldTo protect against splashes and dust particles that can cause severe eye damage.[3][4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber)To prevent skin contact which can cause burns and absorption of the harmful substance.[3][6]
Body Protection Chemical-resistant lab coat, apron, or coverallsTo protect the skin from splashes and spills.[3][5]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., P3)To prevent inhalation of harmful dust. Use in a well-ventilated area or a chemical fume hood is also required.[4][7][8]

2. Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure safety.

Experimental Protocol for Handling:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[2][4] Review the Safety Data Sheet (SDS) thoroughly.

  • Location: All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[4][7]

  • Weighing and Transfer:

    • Handle with care to avoid generating dust.[8]

    • Use a funnel for transferring the solid to minimize spills.[7]

    • Close the container immediately after use.[7]

  • Incompatible Materials: Keep away from strong bases, oxidizing agents, and metals.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container.[2][8]

    • Store below eye level to reduce the risk of dropping.[9]

    • Do not store in metal cabinets.[6]

    • The substance should be stored in a locked-up area.[1][2]

3. Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Protocol for Disposal:

  • Waste Collection:

    • Collect all waste materials (residues, contaminated PPE, and empty containers) in a designated, clearly labeled, and sealed container for hazardous waste.[6]

    • Do not mix with other waste streams.

  • Disposal Method:

    • As a halogenated organic compound, this chemical requires disposal as hazardous waste.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for pickup.

    • Do not dispose of down the drain.[6]

  • Container Disposal:

    • Empty containers should be handled as hazardous waste unless properly decontaminated.

4. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[2][10] Seek immediate medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][2] Seek immediate medical attention.

Spill Response:

In case of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE and clean up the spill using an inert absorbent material. Place the collected material in a sealed container for hazardous waste disposal.[10]

Visualization of the Handling Workflow

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Clean Work Area handle2->clean1 clean2 Dispose of Waste in Designated Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency1 Spill or Exposure Occurs emergency2 Follow First Aid & Spill Procedures emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.